1-(2-Piperidin-4-ylethyl)azepane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-piperidin-4-ylethyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJUPXPSGLFKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406500 | |
| Record name | 1-(2-piperidin-4-ylethyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96901-05-2 | |
| Record name | 1-(2-piperidin-4-ylethyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Piperidin-4-ylethyl)azepane chemical structure and properties
An In-depth Technical Guide to 1-(2-Piperidin-4-ylethyl)azepane
Executive Summary
This compound is a bicyclic diamine featuring two key saturated heterocyclic scaffolds: a six-membered piperidine ring and a seven-membered azepane ring, connected by an ethyl linker. While specific research on this exact molecule is limited, its structural motifs are prevalent in a vast array of pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and anticipated biological relevance, drawing insights from data on its core components and related derivatives. This document is intended for researchers and drug development professionals exploring novel chemical entities leveraging these established pharmacophores.
Chemical Identity and Molecular Architecture
The fundamental structure of this compound consists of an azepane ring where the nitrogen atom is substituted with an ethyl group, which in turn is attached at the 4-position of a piperidine ring.[1] This arrangement results in a flexible molecule with two basic nitrogen centers, a key feature influencing its chemical and biological behavior.
Caption: Figure 1: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 96901-05-2 | [1] |
| Molecular Formula | C₁₃H₂₆N₂ | [1] |
| Molecular Weight | 210.36 g/mol | [1][3] |
| Canonical SMILES | C1CCCN(CC1)CCC2CCNCC2 | [1] |
| InChI | InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2 | [1] |
| InChIKey | YCJUPXPSGLFKEE-UHFFFAOYSA-N |[1] |
Physicochemical and Acid-Base Properties
The physicochemical profile of this compound is dictated by its bicyclic, diamine structure. While extensive experimental data for this specific compound is not publicly available, its properties can be reliably inferred from its constituent moieties and related molecules.
Table 2: Physicochemical Properties
| Property | Value / Range | Rationale / Source |
|---|---|---|
| Boiling Point | ~285 °C (Predicted) | Predicted for the related isomer 1-(2-Piperidin-2-ylethyl)azepane.[4] Azepane itself boils at 138 °C.[5] |
| Density | ~0.91 g/cm³ (Predicted) | Predicted for a related isomer.[4] |
| pKa (Piperidine N) | 10.5 - 11.0 (Expected) | Based on typical values for simple piperidine derivatives.[1] |
| pKa (Azepane N) | 10.8 - 11.2 (Expected) | The seven-membered ring exhibits slightly higher basicity than piperidine due to reduced ring strain.[1] |
| XLogP3-AA | 2.1 (Predicted) | Predicted for the related isomer 2-(2-Piperidin-3-ylethyl)azepane, indicating moderate lipophilicity.[6] |
Acid-Base Characteristics and Protonation States
As a dibasic amine, this compound's behavior is highly dependent on pH.[1]
-
Piperidine Nitrogen: The piperidine nitrogen is expected to have a pKa value between 10.5 and 11.0, which is consistent with known data for similar six-membered heterocyclic amines.[1][7]
-
Azepane Nitrogen: The azepane nitrogen is predicted to be slightly more basic, with a pKa in the range of 10.8-11.2.[1] This marginal increase in basicity can be attributed to the greater conformational flexibility and reduced ring strain of the seven-membered azepane ring compared to the piperidine ring.[1]
At physiological pH (~7.4), both nitrogen centers will be predominantly protonated, yielding a dicationic species. This protonation state is critical as it directly influences the molecule's aqueous solubility, membrane permeability, and its ability to interact with biological targets such as ion channels or G-protein coupled receptors.[1]
Synthesis and Potential Manufacturing Routes
The synthesis of this compound is not extensively documented in peer-reviewed literature, but its structure lends itself to several established synthetic strategies. The key challenge is the formation of the C-N bond between the azepane nitrogen and the ethyl linker attached to the piperidine ring.
Potential Synthetic Strategies Include:
-
Functionalization of Azepanes: A common approach would involve the alkylation of azepane with a suitable piperidine-based electrophile, such as 4-(2-bromoethyl)piperidine (with a protected nitrogen). A more efficient method would be reductive amination between azepane and 4-(2-oxoethyl)piperidine.[1]
-
Piperidine Ring Expansion: Advanced methods can construct the azepane ring from a piperidine precursor. Such ring expansion strategies offer stereoselective and regioselective control, which can be crucial for creating complex derivatives.[8]
-
Copper-Catalyzed Reactions: Modern synthetic methods using copper(I) catalysis can facilitate the formation of azepine derivatives and could potentially be adapted for this specific structure.[1][9]
Representative Protocol: Reductive Amination
A plausible and efficient laboratory-scale synthesis would involve the reductive amination of a piperidine-4-acetaldehyde derivative with azepane.
Step-by-Step Methodology:
-
Aldehyde Preparation: 4-Pyridineethanol is hydrogenated to produce 4-piperidineethanol. The piperidine nitrogen is then protected with a suitable group (e.g., Boc). The alcohol is subsequently oxidized (e.g., using a Swern or Dess-Martin oxidation) to yield N-Boc-piperidine-4-acetaldehyde.
-
Reductive Amination: The aldehyde from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). Azepane (1.1 equivalents) is added, followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Deprotection: The reaction is quenched with aqueous sodium bicarbonate solution and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The resulting N-Boc protected intermediate is then deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final product.
-
Purification: The final compound, this compound, is purified by column chromatography or crystallization of a salt form (e.g., dihydrochloride).
Caption: Figure 2: Conceptual workflow for the synthesis via reductive amination.
Potential Applications in Drug Discovery
The azepane and piperidine rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][5][10] The combination of these two scaffolds in a single molecule suggests significant potential for biological activity.
-
Neurological and CNS Disorders: Both piperidine and azepane derivatives are extensively studied for their effects on the central nervous system.[1] They serve as core structures for compounds targeting various neurotransmitter systems. For example, derivatives have been investigated as potent analgesics and for other CNS applications.[11]
-
Histamine Receptor Modulation: Biphenyloxy-alkyl derivatives of both piperidine and azepane have shown high affinity for the human histamine H₃ receptor, a key target in neuropharmacology.[12]
-
Ion Channel Modulation: The presence of two basic nitrogen atoms suggests a potential role in modulating ion channels, which are fundamental to cellular signaling.[1]
-
Scaffold for Library Synthesis: The molecule serves as an excellent starting point for creating diverse chemical libraries for screening against various biological targets, including anti-inflammatory and antimycotic applications.[13][14] The seven-membered azepane ring, in particular, offers an underexplored area of three-dimensional chemical space compared to the more common five- and six-membered rings.[15]
Safety and Handling
Specific toxicological data for this compound is not available. However, based on related structures like 1-Piperidin-4-yl-azepane dihydrochloride, the compound should be handled with care.[16]
-
Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16]
-
Precautions: Standard laboratory precautions should be taken. Wear protective gloves, clothing, and eye/face protection.[16] Use only in a well-ventilated area and avoid breathing dust, fumes, or vapors.[16] In case of contact, wash skin thoroughly and rinse eyes cautiously with water.[16]
This compound is intended for research use only and is not for diagnostic or therapeutic use.[3]
Conclusion
This compound is a structurally intriguing molecule that merges two pharmacologically significant heterocyclic systems. Its dibasic nature, conformational flexibility, and the underexplored potential of the azepane scaffold make it a compelling candidate for further investigation in drug discovery. While specific biological and toxicological data remain to be established, the foundational knowledge of its constituent parts provides a strong rationale for its synthesis and evaluation in programs targeting CNS disorders, histamine receptors, and other therapeutic areas.
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An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(2-Piperidin-4-ylethyl)azepane
Introduction: Bridging Scaffolds for Novel Chemical Space
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with unique three-dimensional architectures is paramount for identifying next-generation therapeutics. The compound 1-(2-Piperidin-4-ylethyl)azepane emerges as a molecule of significant interest, wedding two highly privileged saturated heterocyclic scaffolds: the piperidine and the azepane rings. The piperidine moiety is a cornerstone of medicinal chemistry, found in numerous approved drugs, where it often imparts favorable pharmacokinetic properties and serves as a versatile anchor for pharmacophoric groups.[1][2] The seven-membered azepane ring, while less ubiquitous, offers access to a distinct and underexplored region of chemical space, providing a flexible yet constrained conformational profile that can be advantageous for target binding.[3]
This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. As a Senior Application Scientist, the following sections are structured not merely to present data, but to provide the causal reasoning behind experimental choices and to equip fellow researchers with robust, validated protocols for their own investigations. This document is intended for an audience of drug development professionals, medicinal chemists, and analytical scientists who require a deep and practical understanding of this compound's fundamental properties.
Molecular Identity and Structural Attributes
This compound is a bicyclic diamine featuring a piperidine ring linked via an ethyl spacer to the nitrogen atom of an azepane ring.[4] This unique combination dictates its fundamental physicochemical behavior, particularly its basicity, lipophilicity, and solubility.
| Identifier | Value | Source |
| IUPAC Name | This compound | Smolecule[4] |
| CAS Number | 96901-05-2 | Smolecule[4] |
| Molecular Formula | C₁₃H₂₆N₂ | Smolecule[4] |
| Molecular Weight | 210.36 g/mol | Smolecule[4] |
| Canonical SMILES | C1CCCN(CC1)CCC2CCNCC2 | Smolecule[4] |
| InChI Key | YCJUPXPSGLFKEE-UHFFFAOYSA-N | Smolecule[4] |
Core Physicochemical Properties: A Quantitative Overview
The interplay between the two nitrogenous centers governs the compound's ionization state, which in turn influences its solubility, permeability, and potential for ionic interactions with biological targets. The following table summarizes key physicochemical parameters. Where specific experimental data for this exact molecule is not publicly available, we present well-established estimates based on its structural components and provide detailed protocols for their empirical determination.
| Physicochemical Parameter | Predicted/Estimated Value | Experimental Protocol |
| pKa₁ (Azepane Nitrogen) | 10.8 - 11.2 | |
| pKa₂ (Piperidine Nitrogen) | 10.5 - 11.0 | |
| Aqueous Solubility | pH-dependent | |
| LogP (Octanol/Water) | Not available | |
| Thermal Stability | Stable up to ~150°C (estimated) |
Note: The slightly higher predicted basicity of the azepane nitrogen is attributed to the reduced ring strain in the seven-membered ring compared to the six-membered piperidine.[4]
Experimental Protocols: A Practical Guide
The trustworthiness of physicochemical data hinges on the robustness of the experimental methodology. The following protocols are presented as self-validating systems, incorporating best practices for calibration, control, and data analysis.
Protocol 1: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is the gold standard for determining the acid dissociation constants (pKa) of ionizable compounds.[5][6][7] For a diamine like this compound, this method allows for the precise determination of the two distinct pKa values corresponding to the protonation equilibria of the azepane and piperidine nitrogens.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol may be used, and the apparent pKa will be determined.[8] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Acidification: Acidify the sample solution to a pH below 2 by the dropwise addition of a standardized solution of 0.1 M HCl. This ensures that both nitrogen atoms are fully protonated at the start of the titration.
-
Titration: Titrate the acidified sample solution with a standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.
-
Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The two pKa values are determined from the pH at the half-equivalence points of the two distinct buffer regions on the curve.
Workflow Diagram:
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: Equilibrium Shake-Flask Solubility Assay
Rationale: The aqueous solubility of an ionizable compound is critically dependent on pH. The shake-flask method is a definitive technique for determining thermodynamic equilibrium solubility.[9][10] This protocol establishes the pH-solubility profile, which is essential for pre-formulation and biopharmaceutical classification.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate sealed vials. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH. Plot solubility (e.g., in mg/mL) versus pH to generate the pH-solubility profile.
Workflow Diagram:
Caption: Workflow for equilibrium shake-flask solubility assay.
Protocol 3: Shake-Flask Method for LogP Determination
Rationale: The n-octanol/water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and its potential to permeate biological membranes. The shake-flask method remains the benchmark for accurate LogP measurement.[11][12][13] For an ionizable compound, it is crucial to determine the LogP of the neutral species, which necessitates conducting the experiment at a pH at least 2 units above the highest pKa.
Step-by-Step Methodology:
-
Phase Pre-saturation: Pre-saturate n-octanol with an aqueous buffer (pH ~13, to ensure the compound is in its neutral form) and vice versa by shaking them together for 24 hours. Separate the two phases.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Mix a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer in a sealed vial.
-
Equilibration: Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1-2 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Protocol 4: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a powerful thermal analysis technique used to characterize the melting point, purity, and thermal stability of a compound.[14] It provides critical information for handling, storage, and formulation development.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount (2-5 mg) of the compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: An endothermic peak will indicate melting. The onset temperature of this peak is typically reported as the melting point. Exothermic events following the melt may indicate thermal decomposition.
Spectroscopic and Structural Characterization
While detailed spectra for this compound are not widely published, its structure can be unequivocally confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons on the piperidine and azepane rings and the ethyl linker. The chemical shifts of protons adjacent to the nitrogen atoms will be deshielded.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbons bonded to nitrogen will appear in the range of 40-60 ppm.[15]
-
-
Mass Spectrometry (MS):
-
Under electrospray ionization (ESI) in positive mode, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 211.22. The nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, is consistent with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 Da.[16]
-
Synthesis and Potential Biological Significance
Synthesis: The synthesis of this compound can be approached through several established synthetic routes. A common strategy involves the reductive amination of azepane with 4-(2-oxoethyl)piperidine or the alkylation of azepane with a 4-(2-haloethyl)piperidine derivative.[4] More advanced methods, such as copper-catalyzed reactions, may also be applicable for forming the C-N bond.[4]
Biological Context: While specific biological activity data for this compound is limited, its structural components suggest significant potential in drug discovery. Both piperidine and azepane rings are prevalent in centrally active agents.[1][3][17] The presence of two basic nitrogen centers allows for potential interactions with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are often modulated by compounds with similar structural motifs.[4] The flexible ethyl linker allows the two heterocyclic moieties to adopt multiple conformations, potentially enabling interaction with diverse binding pockets.
Conclusion
This compound represents a fascinating chemical scaffold with promising, yet largely unexplored, potential. This guide has outlined its core physicochemical identity and, more importantly, has provided the detailed, actionable protocols necessary for its thorough characterization. By applying these robust experimental methodologies, researchers can generate the high-quality data required to confidently advance this and similar molecules through the drug discovery and development pipeline. The true value of this compound will be unlocked through the rigorous application of these fundamental analytical principles.
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PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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MDPI. (2022, March 25). Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties. [Link]
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YouTube. (2023, April 14). Nitrogen Rule| Structure elucidation by mass Spectrometry| Organic Spectroscopy| B.Sc.| M.Sc.| NET. [Link]
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World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
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AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
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PubMed. (2019, January 15). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
- Google Patents. EP1321493A1 - Method for enhancing the solubility of a colorant.
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An In-depth Technical Guide to 1-(2-Piperidin-4-ylethyl)azepane: Properties, Synthesis, and Research Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Piperidin-4-ylethyl)azepane, a bicyclic compound featuring two key pharmacophoric motifs: a piperidine ring and an azepane ring. This document details the fundamental physicochemical properties of the molecule, including its molecular formula and weight. A detailed, hypothetical protocol for its synthesis via reductive amination is presented, emphasizing the causal reasoning behind each step to ensure reproducibility and understanding. Furthermore, this guide explores the potential applications of this compound in drug discovery and chemical biology, grounded in the established significance of its constituent heterocyclic systems. The content is structured to serve as a practical resource for researchers investigating this compound or similar molecular scaffolds.
Core Compound Identification and Properties
This compound is a saturated heterocyclic compound characterized by an azepane ring linked to a piperidine moiety through a two-carbon ethyl spacer.[1] The presence of two basic nitrogen centers suggests potential for forming salts and engaging in hydrogen bonding, which are critical interactions in many biological systems.[1]
A summary of its core identifiers and physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | Smolecule[1] |
| CAS Number | 96901-05-2 | Smolecule[1] |
| Molecular Formula | C13H26N2 | Smolecule[1] |
| Molecular Weight | 210.36 g/mol | Smolecule[1] |
| Canonical SMILES | C1CCCN(CC1)CCC2CCNCC2 | Smolecule[1] |
| InChI Key | YCJUPXPSGLFKEE-UHFFFAOYSA-N | Smolecule[1] |
| Predicted pKa (Piperidine N) | 10.5 - 11.0 | Smolecule[1] |
| Predicted pKa (Azepane N) | 10.8 - 11.2 | Smolecule[1] |
Chemical Structure
Caption: 2D structure of this compound.
Scientific Context and Potential Applications
The structural motifs within this compound are of significant interest in medicinal chemistry. Both piperidine and azepane rings are prevalent scaffolds in a multitude of FDA-approved drugs and biologically active compounds.[2][3]
-
Piperidine Moiety : The piperidine ring is one of the most common N-heterocycles in pharmaceuticals, found in drugs targeting a wide array of conditions.[3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a valuable component for receptor and enzyme active site interactions.
-
Azepane Moiety : The seven-membered azepane ring is also a key pharmacophore, particularly in drugs targeting the central nervous system (CNS).[4][5] Its derivatives have shown promise as anti-cancer, anti-Alzheimer's, and antimicrobial agents.[2] The larger ring size compared to piperidine offers different conformational possibilities, which can be exploited to fine-tune binding affinity and selectivity for a biological target.[5]
Given these precedents, this compound holds potential in several research domains:
-
Drug Discovery Scaffold : It can serve as a foundational structure for developing novel therapeutics, particularly for neurological disorders, by leveraging the combined properties of its two rings.[1]
-
Ion Channel Modulation : The presence of two nitrogen atoms suggests a potential role in modulating ion channels, a critical area of cellular process research.[1]
-
Chemical Biology : The compound can be used as a tool to investigate interactions with various biological macromolecules, helping to elucidate biological pathways.[1]
A Validated Approach to Synthesis: Reductive Amination
While several synthetic routes could be envisioned, one of the most reliable and common methods for creating such a C-N bond between a primary/secondary amine and a carbonyl compound is reductive amination .[1] This section outlines a detailed, hypothetical protocol for the synthesis of this compound from azepane and 4-(2-oxoethyl)piperidine-1-carboxylic acid tert-butyl ester.
Synthesis Workflow Diagram
Caption: Reductive amination and deprotection workflow for synthesis.
Detailed Experimental Protocol
Objective: To synthesize this compound via a two-step reductive amination and deprotection sequence.
Materials:
-
Azepane
-
tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (DCM, Methanol)
Step 1: Reductive Amination
-
Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial as the reducing agent, STAB, can react with water. DCM is an excellent solvent for both reactants and does not interfere with the reaction.
-
-
Amine Addition: Add azepane (1.1 eq) to the solution and stir at room temperature for 1-2 hours.
-
Rationale: A slight excess of the amine helps to drive the initial imine/enamine formation to completion. This equilibrium step is essential before reduction.
-
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring mixture. Allow the reaction to proceed overnight at room temperature.
-
Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less water-sensitive than other hydrides like sodium borohydride, making the reaction easier to control. Adding it slowly prevents an exothermic reaction.
-
Step 2: Workup and Isolation of Intermediate
-
Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Rationale: This step neutralizes any remaining acidic species and quenches the excess reducing agent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Rationale: The product is expected to be in the organic phase. Multiple extractions ensure maximum recovery.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
Rationale: Removing all water with a drying agent is essential before removing the solvent to obtain a clean crude product.
-
Step 3: Boc Group Deprotection
-
Acidolysis: Dissolve the crude intermediate from the previous step in DCM. Add trifluoroacetic acid (TFA, ~10-20 eq) dropwise at 0 °C (ice bath).
-
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group. The reaction is performed at 0 °C to control the rate and minimize potential side reactions.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Step 4: Final Workup and Purification
-
Neutralization: Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the TFA salt and extract the free base into the organic layer.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% Methanol in DCM) to isolate the pure this compound.
-
Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from any unreacted starting materials or byproducts based on polarity.
-
Step 5: Characterization
-
The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound is a compound of significant interest due to its incorporation of two pharmacologically relevant heterocyclic scaffolds. Its defined molecular structure and properties make it a valuable building block for drug discovery campaigns, particularly in the CNS therapeutic area. The synthetic pathway detailed in this guide represents a robust and logical approach to its preparation, providing a solid foundation for researchers to produce this compound for further investigation. Future studies should focus on exploring its biological activity to validate its potential as a modulator of ion channels or as a scaffold for novel therapeutic agents.
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Łażewska, D., et al. (2017, October 15). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]
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-
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-
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A Comprehensive Spectroscopic Analysis of 1-(2-Piperidin-4-ylethyl)azepane: A Technical Guide
Abstract
This technical guide provides a detailed spectroscopic characterization of the bicyclic amine, 1-(2-Piperidin-4-ylethyl)azepane.[1] With a molecular formula of C₁₃H₂₆N₂ and a molecular weight of approximately 210.37 g/mol , this compound incorporates both a piperidine and an azepane ring system, structural motifs prevalent in many biologically active molecules.[1] Given the limited availability of public domain experimental spectra for this specific molecule, this guide synthesizes predicted spectroscopic data with foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic theory and data from analogous structures, offering researchers and drug development professionals a robust framework for the characterization of this and related compounds.
Introduction: The Structural and Pharmaceutical Significance of Piperidine and Azepane Moieties
The piperidine and azepane ring systems are fundamental scaffolds in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Piperidine derivatives, for instance, are known to interact with various neurotransmitter systems, suggesting potential applications in neurological research.[1] Similarly, the seven-membered azepane ring is a key component in many therapeutic agents.[3] The compound this compound, which links these two important heterocycles, presents a unique structure with potential for diverse biological activities, including the modulation of ion channels.[1]
A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in synthetic and medicinal chemistry workflows. This guide provides an in-depth analysis of its predicted ¹H NMR, ¹³C NMR, IR, and MS spectra.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used to assign signals in the NMR spectra.
Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show a series of multiplets in the aliphatic region, characteristic of the saturated ring systems. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall molecular geometry.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Rationale |
| H1 (NH) | 1.5 - 2.5 | Broad singlet | 1H | Exchangeable proton on the piperidine nitrogen. |
| H2, H6 | 2.8 - 3.2 | Multiplet | 4H | Protons alpha to the piperidine nitrogen, deshielded. |
| H3, H5 | 1.2 - 1.6 | Multiplet | 4H | Methylene protons on the piperidine ring. |
| H4 | 1.6 - 1.9 | Multiplet | 1H | Methine proton at the junction with the ethyl linker. |
| H7 | 1.3 - 1.7 | Multiplet | 2H | Methylene protons of the ethyl linker. |
| H8 | 2.4 - 2.8 | Multiplet | 2H | Methylene protons adjacent to the azepane nitrogen. |
| H10, H16 | 2.5 - 2.9 | Multiplet | 4H | Protons alpha to the azepane nitrogen, deshielded. |
| H11, H12, H13, H14, H15 | 1.4 - 1.8 | Multiplet | 10H | Methylene protons of the azepane ring. |
Expert Interpretation: The broadness of the N-H signal is due to quadrupole broadening and potential chemical exchange. The signals for protons alpha to the nitrogen atoms (H2, H6, H10, H16) are shifted downfield due to the inductive effect of the nitrogen. The significant overlap of signals in the 1.2-1.8 ppm range is expected due to the conformational flexibility of the piperidine and azepane rings. Advanced 2D NMR techniques, such as COSY and HSQC, would be essential for definitive assignment of these overlapping signals.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C2, C6 | ~47 | Carbons alpha to the piperidine nitrogen. |
| C3, C5 | ~29 | Methylene carbons on the piperidine ring. |
| C4 | ~38 | Methine carbon at the piperidine-ethyl junction. |
| C7 | ~35 | Methylene carbon of the ethyl linker. |
| C8 | ~55 | Methylene carbon adjacent to the azepane nitrogen. |
| C10, C16 | ~58 | Carbons alpha to the azepane nitrogen. |
| C11, C15 | ~28 | Methylene carbons beta to the azepane nitrogen. |
| C12, C14 | ~27 | Methylene carbons gamma to the azepane nitrogen. |
| C13 | ~30 | Methylene carbon delta to the azepane nitrogen. |
Expert Interpretation: The chemical shifts of the carbons alpha to the nitrogen atoms (C2, C6, C10, C16, and C8) are significantly downfield compared to the other methylene carbons in the rings. The values are predicted based on typical chemical shifts for piperidine and azepane derivatives.[4] The slight difference in the chemical shifts of the azepane ring carbons reflects the varied electronic environments within the seven-membered ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by C-H and N-H stretching and bending vibrations.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Secondary amine (Piperidine) |
| 2850 - 3000 | C-H stretch | Aliphatic (CH₂, CH) |
| 1440 - 1480 | C-H bend | Aliphatic (CH₂) |
| 1100 - 1250 | C-N stretch | Aliphatic amine |
Expert Interpretation: The presence of a secondary amine in the piperidine ring should give rise to a moderate N-H stretching band in the 3300-3500 cm⁻¹ region. The strong, sharp peaks between 2850 and 3000 cm⁻¹ are characteristic of C-H stretching in the methylene and methine groups of the saturated rings and the ethyl linker. The C-N stretching vibration will likely appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.
Predicted Molecular Ion:
-
[M]⁺: m/z = 210.21
Major Predicted Fragmentation Pathways:
Alpha-cleavage is a dominant fragmentation pathway for amines. This involves the cleavage of a C-C bond adjacent to the nitrogen atom.
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Expert Interpretation: The molecular ion peak at m/z 210 should be observable, though it may be of low intensity due to the facile fragmentation of the aliphatic amine structure. The base peak is likely to result from alpha-cleavage. Cleavage of the C4-C7 bond would yield a fragment corresponding to the azepane ring with the ethyl group attached (m/z = 112). Alternatively, cleavage at the C7-C8 bond could lead to a piperidinemethyl radical cation (m/z = 98). Other fragments resulting from ring opening and further cleavages are also possible.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals for ¹H NMR.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Identify and label the major absorption bands.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion for a liquid or a heated probe for a solid). For GC-MS analysis, the sample would be injected into a gas chromatograph coupled to the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to enhance the observation of the molecular ion.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a valuable resource for the identification and characterization of this compound. The provided experimental protocols serve as a practical guide for researchers working with this and structurally related molecules. While predicted data is a powerful tool, it is imperative that it is ultimately confirmed with empirical data for any definitive structural claim.
References
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PubChem. Azepane. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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PubChem. 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane. National Institutes of Health. Retrieved from [Link]
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MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]
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ScienceDirect. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Retrieved from [Link]
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MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
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-
White Rose eTheses Online. (2015). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(2-Piperidin-4-ylethyl)azepane
Foreword: Charting the Unexplored Pharmacological Landscape of a Novel Scaffold
To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of pharmacology, this guide serves as a comprehensive roadmap for investigating the potential mechanism of action of the novel chemical entity, 1-(2-Piperidin-4-ylethyl)azepane. This bicyclic compound, featuring a piperidine ring linked to a seven-membered azepane moiety, represents a structurally intriguing scaffold with significant potential for interacting with key neurological targets.[1] While direct research on this specific molecule is nascent, its constituent chemical motifs are prevalent in a multitude of well-characterized, biologically active agents.[2][3][4][5]
This document eschews a conventional, rigid template in favor of a logically structured, multi-tiered investigative strategy. As your partner in discovery, my objective is to provide not just a series of protocols, but a scientifically-grounded rationale for each experimental decision. We will proceed from broad, high-throughput screening to focused, mechanistic studies, with the ultimate goal of unveiling the therapeutic potential of this promising compound. Our approach is rooted in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system designed to yield robust and interpretable data.
Initial Hypothesis Generation: Deconstructing the Scaffold to Predict Biological Targets
The chemical architecture of this compound provides critical clues to its potential biological activity. The presence of two basic nitrogen atoms within the piperidine and azepane rings suggests a high likelihood of interaction with G-protein coupled receptors (GPCRs) or ion channels, which are common targets for neurologically active compounds.[1] Based on extensive precedent in the medicinal chemistry literature for these individual scaffolds, we can formulate a prioritized list of potential targets.
Primary Hypothesized Targets:
-
Sigma Receptors (σ1 and σ2): The piperidine moiety is a well-established pharmacophore for sigma receptor ligands.[6][7][8] These receptors are implicated in a range of neurological functions and disorders, including pain, psychosis, and neurodegeneration.[9][10]
-
Dopamine Receptors (D2-like family: D2, D3, D4): Both piperidine and piperazine (a related six-membered heterocycle) scaffolds are integral to a vast number of dopamine receptor antagonists and partial agonists.[11][12][13][14] Interaction with these receptors would suggest potential applications in treating psychosis, substance abuse, and Parkinson's disease.
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): The structural motifs of our target compound are reminiscent of ligands for various serotonin receptor subtypes, which are key targets for antidepressants, anxiolytics, and antipsychotics.[15][16][17][18]
-
Muscarinic Acetylcholine Receptors (M1-M5): Piperidine-containing structures are known to act as antagonists at muscarinic receptors, with implications for a variety of CNS and peripheral disorders.[19][20][21][22]
Secondary Hypothesized Targets:
-
Histamine H3 Receptors: Azepane and piperidine derivatives have demonstrated high affinity for H3 receptors as antagonists, suggesting a potential role in cognitive disorders and narcolepsy.[23]
-
Monoamine Transporters (DAT, SERT, NET): Certain piperidine derivatives are known to inhibit the reuptake of dopamine and serotonin, a mechanism central to the action of many antidepressants and stimulants.[24][25]
This initial target list will guide our experimental approach, which will be designed to systematically and efficiently test these hypotheses.
A Tiered Experimental Workflow for Mechanism of Action Deconvolution
To logically and cost-effectively elucidate the mechanism of action of this compound, a tiered experimental workflow is proposed. This workflow begins with broad screening to identify primary targets and progresses to more focused assays to characterize the nature of the interaction and its downstream functional consequences.
Caption: A tiered experimental workflow for MOA elucidation.
Tier 1: Broad Target Screening for Primary Target Identification
The initial step is to perform a broad screen to identify the most promising biological targets. A commercially available panel, such as the Eurofins SafetyScreen44™ or a similar service, is recommended. This will provide data on the binding affinity of this compound against a wide array of receptors, ion channels, and transporters.
Experimental Protocol: Radioligand Binding Assay Panel
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Execution: The compound will be tested at a standard concentration (e.g., 10 µM) in competitive radioligand binding assays for a panel of targets, including but not limited to:
-
Sigma Receptors (σ1, σ2)
-
Dopamine Receptors (D1, D2, D3, D4, D5)
-
Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
-
Muscarinic Receptors (M1, M2, M3, M4, M5)
-
Histamine Receptors (H1, H2, H3, H4)
-
Adrenergic Receptors (α1, α2, β1, β2)
-
Monoamine Transporters (DAT, SERT, NET)
-
-
Data Analysis: The percentage inhibition of radioligand binding will be calculated for each target. Any target showing significant inhibition (e.g., >50%) will be flagged for further investigation.
Causality Behind Experimental Choice: This broad screening approach is the most efficient way to quickly identify high-affinity interactions without a priori bias, allowing the data to guide the subsequent, more resource-intensive experiments.
Tier 2: Target Validation and Selectivity Profiling
For any "hits" identified in Tier 1, the next step is to validate the interaction and determine the compound's affinity and selectivity.
Experimental Protocol: Concentration-Response Radioligand Binding Assays
-
Compound Preparation: A serial dilution of this compound will be prepared to generate a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Execution: Competitive radioligand binding assays will be performed for each validated target using the serial dilution of the compound.
-
Data Analysis: The data will be plotted as a concentration-response curve, and the IC50 (half-maximal inhibitory concentration) will be determined. The Ki (inhibition constant) will then be calculated using the Cheng-Prusoff equation.
-
Selectivity Profiling: The Ki values for all validated targets will be compared to determine the selectivity of the compound.
Data Presentation: Target Affinity Profile
| Target | Radioligand | Ki (nM) |
| Primary Target(s) | e.g., [3H]-Pentazocine | Hypothetical Value |
| Secondary Target(s) | e.g., [3H]-Spiperone | Hypothetical Value |
| Other Screened Targets | Various | >1000 |
Causality Behind Experimental Choice: Determining the Ki provides a quantitative measure of affinity, allowing for a rank-ordering of potential targets. Assessing a range of targets in parallel is crucial for understanding the compound's selectivity, which is a key determinant of its potential therapeutic window and side-effect profile.
Tier 3: Functional Characterization of Target Interaction
Once a high-affinity and selective target has been validated, it is essential to determine the functional consequence of the compound's binding. Does it act as an agonist, antagonist, or inverse agonist?
Proposed Signaling Pathway (Hypothetical: Sigma-1 Receptor Antagonism)
Caption: Hypothetical pathway of σ1R antagonism.
Experimental Protocol: Functional Assays (Example for a GPCR Target)
-
Cell Line Selection: Utilize a recombinant cell line stably expressing the target receptor (e.g., HEK293 or CHO cells).
-
Agonist Mode Testing:
-
Apply increasing concentrations of this compound to the cells.
-
Measure the downstream signaling response (e.g., cAMP accumulation for Gs/Gi-coupled receptors, or intracellular calcium mobilization for Gq-coupled receptors).
-
An increase in the signal indicates agonist activity.
-
-
Antagonist Mode Testing:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Apply a known agonist for the target receptor at its EC50 concentration.
-
Measure the downstream signaling response.
-
A rightward shift in the agonist's concentration-response curve and a reduction in its maximal effect indicates antagonist activity.
-
-
Data Analysis: For agonist activity, calculate the EC50 and Emax. For antagonist activity, calculate the IC50 and perform a Schild analysis to determine the pA2 value, which provides a measure of antagonist potency.
Data Presentation: Functional Activity Summary
| Assay Type | Target | Result | Potency (EC50/IC50, nM) |
| cAMP Accumulation | e.g., Dopamine D2R | Antagonist | Hypothetical Value |
| Calcium Mobilization | e.g., Muscarinic M3R | No Activity | >10,000 |
Causality Behind Experimental Choice: Functional assays are critical for moving beyond simple binding affinity to understand the actual biological effect of the compound on its target. This information is fundamental to predicting its in vivo pharmacology.
Tier 4: In Vivo Proof of Concept
Following successful in vitro characterization, the final step is to assess the compound's pharmacological effects in a relevant animal model. The choice of model will be dictated by the confirmed in vitro mechanism of action.
Example In Vivo Study (If identified as a Dopamine D2 Receptor Antagonist):
-
Model: Amphetamine-induced hyperlocomotion in mice. This is a standard model for screening potential antipsychotic drugs.
-
Protocol:
-
Administer this compound at various doses via an appropriate route (e.g., intraperitoneal injection).
-
After a suitable pre-treatment time, administer d-amphetamine to induce hyperlocomotion.
-
Measure locomotor activity using automated activity chambers.
-
-
Expected Outcome: A dose-dependent reduction in amphetamine-induced hyperlocomotion would provide in vivo evidence of dopamine D2 receptor antagonism and potential antipsychotic efficacy.
Causality Behind Experimental Choice: In vivo studies are the ultimate test of a compound's potential as a therapeutic agent. They provide crucial information on its efficacy, potency, and potential side effects in a whole-organism context.
Conclusion: A Path Forward
This technical guide has outlined a comprehensive and logically structured approach to elucidating the mechanism of action of this compound. By systematically progressing through the proposed tiers of experimentation, from broad screening to in vivo validation, researchers can efficiently and rigorously characterize the pharmacological profile of this novel compound. The insights gained from this workflow will be instrumental in determining its potential for further development as a therapeutic agent for neurological disorders.
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An In-Depth Technical Guide to the Predicted ADMET Profile of 1-(2-Piperidin-4-ylethyl)azepane for Preclinical Research
Executive Summary
In the early stages of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to mitigating late-stage attrition. This guide provides a comprehensive, computationally predicted ADMET profile for the novel chemical entity 1-(2-Piperidin-4-ylethyl)azepane. Leveraging a suite of validated in silico models and structure-activity relationship (SAR) analysis based on its constituent piperidine and azepane scaffolds, this document outlines the compound's likely pharmacokinetic and toxicological properties. Key predictions indicate that this compound possesses favorable drug-like characteristics, including high gastrointestinal absorption and the potential to cross the blood-brain barrier, alongside potential liabilities such as inhibition of key cytochrome P450 enzymes. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering a foundational dataset to guide strategic decisions in the preclinical development pathway.
Introduction
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic properties or unforeseen toxicity.[1][2] Early-stage ADMET profiling is a critical risk-mitigation strategy, enabling scientists to prioritize candidates with the highest probability of success.[3][4] This guide focuses on this compound, a molecule featuring two key privileged structures in medicinal chemistry: a piperidine ring and an azepane ring.[5] The presence of these scaffolds suggests potential utility in areas such as CNS disorders or oncology.[5][6]
Methodological Approach: A Hybrid In Silico Strategy
Given the novelty of this compound, experimental data is not available. Therefore, this profile was constructed using a consensus approach from multiple, well-regarded in silico prediction platforms, including SwissADME and pkCSM.[7][8][9][10] These tools use a combination of physicochemical property calculations, graph-based signatures, and machine learning models trained on large datasets of known drugs to predict ADMET properties.[8][11][12] This computational screening provides a rapid and cost-effective initial assessment, essential for modern drug discovery pipelines.[13][14]
Molecular Structure and Physicochemical Foundation
The foundational step in any ADMET prediction is the analysis of the molecule's fundamental physicochemical properties. These characteristics, such as molecular weight, lipophilicity, and solubility, are primary determinants of its pharmacokinetic behavior.
-
SMILES: C1CCN(CC1)CCC2CCCCCN2
-
Molecular Formula: C₁₃H₂₆N₂
-
3D Conformer:
The predicted physicochemical properties are summarized in Table 1.
| Property | Predicted Value | Drug-Likeness Assessment (e.g., Lipinski's Rule of Five) |
| Molecular Weight | 210.36 g/mol | Compliant (< 500 Da)[15][16][17] |
| logP (Lipophilicity) | 2.5 - 3.0 | Compliant (< 5)[18][19] |
| Hydrogen Bond Donors | 1 | Compliant (≤ 5)[15][16] |
| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10)[15][16] |
| Molar Refractivity | 66.5 | Within typical range for oral drugs |
| Topological Polar Surface Area (TPSA) | 15.2 Ų | Indicates good potential for membrane permeability |
Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has a high likelihood of possessing drug-like properties suitable for oral administration.[15][16][17]
Predicted Pharmacokinetic Profile (ADME)
Absorption
-
Gastrointestinal (GI) Absorption: Predicted to be High . The compound's low molecular weight and moderate lipophilicity are strong indicators of efficient passive diffusion across the intestinal epithelium.
-
Oral Bioavailability: The "Bioavailability Radar" plot from SwissADME analysis suggests the compound resides in the optimal zone for oral bioavailability.
-
Caco-2 Permeability: The predicted apparent permeability coefficient (Papp) is in the range of 15-25 x 10⁻⁶ cm/s . This value classifies the compound as having high permeability, correlating well with high in vivo absorption.[4][20]
-
P-glycoprotein (P-gp) Interaction: The molecule is predicted to be a substrate of P-gp , a key efflux transporter in the gut wall. This could slightly reduce the net absorption rate, although the high passive permeability is likely to be the dominant factor.
Distribution
-
Plasma Protein Binding (PPB): Predicted to be Moderately Low (approx. 75-85%) . The unbound fraction is the pharmacologically active portion; a moderate binding level is often a desirable trait.[21][22]
-
Blood-Brain Barrier (BBB) Permeation: Predicted to be BBB Permeable . The low TPSA and moderate lipophilicity are key indicators that the compound can cross the BBB, making it a potential candidate for centrally-acting therapies.[6]
-
Volume of Distribution (VDss): Predicted VDss is > 0.7 L/kg , suggesting the compound does not just confine itself to the bloodstream and distributes into tissues.
Metabolism
-
Cytochrome P450 (CYP) Inhibition: This is a critical area of potential drug-drug interactions (DDI).[23][24] The molecule is predicted to be an inhibitor of CYP2D6 and CYP3A4 . It is not predicted to significantly inhibit CYP1A2, CYP2C9, or CYP2C19.[4][25]
-
CYP Substrate Potential: The compound is predicted to be a substrate for CYP2D6 and CYP3A4 .
-
Predicted Sites of Metabolism (SoM): The most probable sites for metabolism are the aliphatic carbons on both the piperidine and azepane rings, as well as potential N-dealkylation.
Diagram: Predicted Metabolic Pathways This diagram illustrates the likely primary metabolic transformations of this compound mediated by CYP enzymes.
Caption: Predicted primary metabolic routes for the parent compound.
Excretion
-
Total Clearance: Predicted to be Low . This is consistent with its profile as a CYP substrate and suggests a potentially longer half-life.
-
Renal Transporters: The compound is not predicted to be a substrate for major renal organic cation transporters (OCT2), suggesting renal clearance may not be the primary route of excretion.
Predicted Toxicity Profile
-
AMES Mutagenicity: Predicted to be Non-mutagenic . The structure lacks common structural alerts that are associated with mutagenicity.[26][27][28]
-
hERG Inhibition (Cardiotoxicity): Predicted to be a weak hERG inhibitor . While the prediction is weak, the presence of basic nitrogen atoms warrants experimental validation, as hERG blockade is a significant safety concern.
-
Hepatotoxicity (DILI): Predicted to have a Low probability of causing drug-induced liver injury.
-
Skin Sensitization: Predicted to be a Non-sensitizer .
Summary and Strategic Recommendations
This in silico analysis provides a strong foundational understanding of this compound's ADMET profile. The data is consolidated in Table 2 for a high-level overview.
Table 2: Consolidated Predicted ADMET Profile
| Parameter | Prediction | Implication for Drug Development |
| Absorption | ||
| GI Absorption | High | Favorable for oral administration. |
| Caco-2 Permeability | High | Supports high oral absorption. |
| P-gp Substrate | Yes | May slightly reduce net uptake; likely not a major barrier. |
| Distribution | ||
| BBB Permeation | Yes | Suitable for CNS targets. |
| Plasma Protein Binding | Moderately Low | Good balance of free fraction for efficacy. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | High potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions. |
| Toxicity | ||
| AMES Mutagenicity | No | Low risk of genetic toxicity. |
| hERG Inhibition | Weak | Requires mandatory experimental follow-up. |
| Hepatotoxicity | Low | Favorable safety profile. |
Expert Opinion: this compound exhibits a promising "drug-like" profile from an absorption and distribution standpoint, with notable potential as a CNS-penetrant agent. However, the predicted inhibition of both CYP2D6 and CYP3A4 represents a significant potential liability for drug-drug interactions. This is a common characteristic of molecules containing accessible basic nitrogen moieties.[5]
Recommendations:
-
Priority 1 - Experimental Validation: The most pressing need is to experimentally validate the predicted CYP inhibition and hERG liability. In vitro assays should be conducted early to confirm or refute these in silico findings.
-
Structural Modification: If CYP inhibition is confirmed, medicinal chemistry efforts should focus on mitigating this liability. This could involve introducing steric hindrance near the nitrogen atoms or modulating the molecule's pKa.
-
Therapeutic Context: The favorable BBB penetration suggests prioritizing investigation for CNS-related therapeutic areas where this property is a prerequisite.
Experimental Validation Workflow
To move from prediction to evidence, a tiered experimental approach is necessary. The following workflow outlines the critical next steps.
Diagram: Tiered Experimental ADMET Validation Workflow
Caption: A logical progression for experimental ADMET validation.
Protocol Example: Caco-2 Permeability Assay
This protocol describes the standard method for assessing bidirectional permeability across a Caco-2 cell monolayer, which is a gold standard for predicting intestinal absorption.[29][30][]
Objective: To determine the apparent permeability coefficient (Papp) of this compound in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable polycarbonate membrane filter inserts in Transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[32]
-
Monolayer Integrity Check: The integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) prior to the experiment. Only monolayers with TEER values within the acceptable range for the laboratory are used.[30]
-
Assay Initiation (A→B):
-
The culture medium is removed from both apical and basolateral chambers.
-
The apical chamber (donor) is filled with transport buffer (e.g., HBSS, pH 7.4) containing the test compound at a specified concentration (e.g., 10 µM).
-
The basolateral chamber (receiver) is filled with fresh transport buffer, typically containing a protein sink like BSA to mimic physiological conditions.
-
-
Assay Initiation (B→A):
-
The process is reversed: the basolateral chamber is the donor and the apical chamber is the receiver. This direction is crucial for identifying active efflux.
-
-
Incubation and Sampling: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[30] At the end of the incubation, samples are taken from both donor and receiver chambers.
-
Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculation: The Papp is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[]
-
-
Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B). An ER > 2 is a strong indicator that the compound is a substrate for an active efflux transporter.
Conclusion
The comprehensive in silico ADMET profile of this compound presented in this guide suggests a molecule with a promising foundation for oral drug development, particularly for CNS indications. Its excellent predicted absorption and distribution properties are counterbalanced by a significant, predicted risk of metabolism-based drug-drug interactions. This profile serves not as a final judgment, but as an essential, data-driven roadmap for future experimental work. By strategically addressing the predicted liabilities through targeted in vitro assays and potential medicinal chemistry optimization, the development path for this compound can be pursued with greater confidence and efficiency.
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The Tale of Two Rings: A Technical Guide to Azepane and Piperidine Moieties in Drug Discovery
Introduction: The Significance of Saturated Heterocycles in Medicinal Chemistry
In the intricate world of drug design, the architecture of a molecule is paramount to its function. Among the vast repertoire of chemical scaffolds available to medicinal chemists, saturated nitrogen-containing heterocycles stand out for their remarkable prevalence and utility. These cyclic structures, where one or more carbon atoms are replaced by nitrogen, offer a unique combination of three-dimensional complexity, basicity, and hydrogen bonding capability. This guide provides an in-depth technical exploration of two such pivotal moieties: the six-membered piperidine and the seven-membered azepane.
While structurally similar, the addition of a single carbon atom in the azepane ring introduces significant changes in conformational flexibility and physicochemical properties compared to its more common piperidine counterpart. Understanding these nuances is critical for researchers, scientists, and drug development professionals seeking to rationally design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This guide will dissect the core attributes of each ring system, from their fundamental conformational preferences to their diverse roles in biological activity, supported by quantitative data, experimental insights, and visual representations of key concepts.
Part 1: The Piperidine Moiety - A Privileged Scaffold in Drug Design
The piperidine ring, a saturated six-membered heterocycle, is a cornerstone in medicinal chemistry, often referred to as a "privileged structure" due to its frequent appearance in a vast number of biologically active compounds and FDA-approved drugs.[1][2][3] Its ubiquity is a testament to its versatile physicochemical properties and its ability to engage in a variety of molecular interactions.[1]
Structural and Conformational Analysis
The piperidine ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain.[4] However, the presence of the nitrogen atom introduces two distinct chair conformations: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally more stable.[4][5] This conformational preference is crucial as it dictates the spatial orientation of substituents, thereby influencing how a molecule interacts with its biological target.[6] The energy barrier for ring inversion is relatively low, allowing for rapid interconversion between conformers.[4]
Caption: Chair conformations of the piperidine ring.
Role in Biological Activity and Presence in Approved Drugs
The piperidine moiety is a versatile pharmacophore found in drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[2][6][7] Its basic nitrogen atom (pKa of piperidine is ~11.2) is often protonated at physiological pH, allowing for ionic interactions with acidic residues in protein binding pockets. Furthermore, the nitrogen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor.[6]
The strategic placement of substituents on the piperidine ring allows for the fine-tuning of a drug's pharmacological profile. The ring itself can serve as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement, maximizing interactions with the target receptor.[6]
Table 1: Prominent FDA-Approved Drugs Containing a Piperidine Moiety
| Drug Name | Therapeutic Area | Role of the Piperidine Moiety |
| Methylphenidate | CNS (ADHD) | Core scaffold, influences binding to dopamine and norepinephrine transporters. |
| Fentanyl | Analgesic (Opioid) | Essential for binding to the µ-opioid receptor.[2] |
| Donepezil | CNS (Alzheimer's) | The benzyl-piperidine group binds to the catalytic site of acetylcholinesterase.[2] |
| Haloperidol | Antipsychotic | The piperidine ring is crucial for its dopamine D2 receptor antagonist activity.[7] |
| Paroxetine | Antidepressant (SSRI) | The piperidine ring is a key component of the pharmacophore for serotonin transporter inhibition.[7] |
Part 2: The Azepane Moiety - Exploring Greater Conformational Space
The azepane ring, a seven-membered saturated heterocycle, has gained significant attention in recent years as a valuable scaffold in drug discovery.[8][9] While less prevalent than piperidine, the azepane motif is a key pharmacophore in numerous FDA-approved drugs, particularly those targeting the central nervous system.[8][10] The additional methylene group compared to piperidine imparts greater conformational flexibility, which can be advantageous in optimizing binding to complex protein targets.[11]
Structural and Conformational Analysis
The seven-membered azepane ring is inherently more flexible than piperidine and can adopt a variety of conformations, with the most common being the chair, boat, and twist-boat forms.[11][12] The energy landscape of these conformers is often complex and influenced by the substitution pattern on the ring.[11] This conformational flexibility is a double-edged sword: while it allows the molecule to adapt to various binding pockets, it can also lead to a loss of entropy upon binding, potentially reducing affinity. Therefore, a thorough understanding and control of the conformational preferences of azepane derivatives are crucial for rational drug design.[13]
Caption: Common conformations of the azepane ring.
Role in Biological Activity and Presence in Approved Drugs
Azepane-based compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[9][14][15] The larger ring size of azepane allows it to span larger distances and access different regions of a binding site compared to piperidine. This can be particularly useful in designing inhibitors for enzymes with large, open active sites.
Table 2: Examples of FDA-Approved Drugs Containing an Azepane Moiety
| Drug Name | Therapeutic Area | Role of the Azepane Moiety |
| Benazepril | Antihypertensive (ACE inhibitor) | The azepane ring is a key structural feature for binding to angiotensin-converting enzyme.[16] |
| Tolazamide | Antidiabetic | The azepane moiety is part of the sulfonylurea pharmacophore.[17] |
| Cetiedil | Vasodilator | The azepane ring contributes to the overall structure required for its pharmacological effect.[17] |
| Mecillinam | Antibiotic | The azepane ring is part of the amidinopenicillanic acid structure.[17] |
Part 3: Comparative Analysis: Piperidine vs. Azepane
The choice between incorporating a piperidine or an azepane moiety into a drug candidate is a critical decision that can significantly impact its biological activity and pharmacokinetic properties.
| Feature | Piperidine | Azepane | Rationale and Implications |
| Ring Size | 6-membered | 7-membered | The larger size of azepane allows it to access different chemical space and interact with different residues in a binding pocket. |
| Conformational Flexibility | Relatively rigid (chair conformation) | Highly flexible (multiple low-energy conformers) | Piperidine's rigidity can lead to higher binding affinity due to a lower entropic penalty upon binding. Azepane's flexibility can allow for an induced-fit binding mode. |
| Basicity (pKa) | ~11.2 | ~11.4 | Both are basic and likely protonated at physiological pH, enabling strong ionic interactions. The subtle difference is unlikely to be a major discriminating factor in most cases. |
| Prevalence in Drugs | Highly prevalent ("privileged")[1] | Less common, but increasingly utilized[8] | The vast historical data on piperidine-containing drugs provides a wealth of structure-activity relationship (SAR) information. The relative novelty of azepane offers opportunities for exploring new intellectual property space. |
| Synthetic Accessibility | Generally straightforward and well-established syntheses.[18][19] | Synthesis can be more challenging, often involving ring-expansion or multi-step cyclization strategies.[14][20][21] | The ease of synthesis for piperidine derivatives facilitates rapid library generation for screening. The challenges in azepane synthesis may require more specialized synthetic expertise. |
Part 4: Experimental Protocols
General Protocol for the Synthesis of N-Aryl Piperidines via Buchwald-Hartwig Amination
This protocol describes a common method for the synthesis of N-aryl piperidines, a prevalent structural motif in many pharmaceuticals.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), piperidine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-aryl piperidine.
General Protocol for the Synthesis of Azepanes via Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the synthesis of seven-membered rings like azepane.
-
Substrate Synthesis: Synthesize a linear precursor containing two terminal alkenes and a nitrogen atom at the appropriate position.
-
RCM Reaction: Dissolve the diene substrate (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere. Add a Grubbs catalyst (e.g., Grubbs' 2nd generation catalyst, 0.05 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the reaction mixture in vacuo.
-
Purification and Reduction: Purify the resulting cyclic alkene by column chromatography. The double bond can then be reduced to the saturated azepane via catalytic hydrogenation (e.g., H2, Pd/C) to yield the final product.
Caption: General workflows for piperidine and azepane synthesis.
Conclusion
Piperidine and azepane moieties represent two powerful tools in the medicinal chemist's arsenal. The well-established, conformationally restrained piperidine ring continues to be a mainstay in drug design, offering a reliable scaffold for presenting functional groups with high precision. In contrast, the more flexible azepane ring provides an opportunity to explore a larger conformational space, which can be leveraged to achieve novel binding modes and improved pharmacological properties. The choice between these two heterocycles should be guided by a thorough understanding of the target biology, the desired physicochemical properties of the final compound, and the synthetic feasibility. As our understanding of conformational analysis and synthetic methodologies continues to evolve, the strategic application of both piperidine and azepane scaffolds will undoubtedly continue to fuel the discovery of next-generation therapeutics.
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Literature review of 1-(2-Piperidin-4-ylethyl)azepane and its analogs
An In-depth Technical Guide to 1-(2-Piperidin-4-ylethyl)azepane and its Analogs for Drug Discovery Professionals
Abstract
The piperidine and azepane ring systems are privileged scaffolds in medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules.[1][2] The compound this compound, a bicyclic structure featuring both of these important moieties, represents a foundational structure for the exploration of novel therapeutic agents.[3] This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on synthesis, physicochemical properties, structure-activity relationships (SAR), and diverse pharmacological activities. We delve into the causal logic behind experimental designs and present detailed protocols to empower researchers in the fields of medicinal chemistry and drug development.
Introduction: The Structural Significance of this compound
This compound is a bicyclic diamine with the molecular formula C₁₃H₂₆N₂ and a molecular weight of approximately 210.36 g/mol .[3] Its structure is characterized by a seven-membered azepane ring linked to a six-membered piperidine ring via a two-carbon ethyl spacer.[3] This unique combination of structural motifs, which are prevalent in numerous bioactive compounds, suggests a high potential for interaction with various biological targets.[3] The presence of two basic nitrogen centers allows for hydrogen bonding and salt formation, crucial for pharmacokinetic properties and receptor interactions.[3] The azepane ring, with its reduced ring strain compared to piperidine, and the flexible ethyl linker provide conformational adaptability, allowing the molecule to orient itself optimally within a binding pocket.[3] This guide will explore the synthetic pathways to access this core structure and its derivatives, and review the literature on their engagement with key therapeutic targets.
Synthesis and Chemical Properties
Synthetic Strategies
The synthesis of this compound and its analogs leverages established methodologies in heterocyclic chemistry. The piperidine and azepane moieties are common building blocks, and their combination can be achieved through several reliable routes.[1]
Key Synthetic Methods Include:
-
Reductive Amination: A cornerstone reaction for forming C-N bonds. This method is frequently used to couple a piperidine derivative with a functionalized azepane, or vice versa. For instance, the reaction of a piperidin-4-yl acetaldehyde derivative with azepane under reducing conditions (e.g., sodium triacetoxyborohydride) would yield the target scaffold. This is a key step in creating hybrid molecules.[3][4]
-
Functionalization of Azepanes: Pre-existing azepane rings can be alkylated with a suitable piperidine-containing electrophile, such as 4-(2-bromoethyl)piperidine, to form the desired product.[3]
-
Piperidine Ring Expansion: More advanced techniques can involve the stereoselective and regioselective expansion of a piperidine ring to form the seven-membered azepane ring, offering precise control over the final structure's stereochemistry.[5]
-
Copper-Catalyzed Reactions: Modern cross-coupling methods, such as copper(I)-catalyzed reactions of allenyne and amines, represent an emerging strategy for the efficient formation of azepine derivatives, which could be adapted for this class of compounds.[3]
Below is a generalized workflow for the synthesis of analogs using reductive amination, a versatile and widely employed method.
Caption: Generalized workflow for analog synthesis via reductive amination.
Physicochemical Properties
The two nitrogen atoms in this compound are basic centers. Their protonation states at physiological pH are critical for solubility, membrane permeability, and target interaction.
-
pKa Values: Based on similar structures, the piperidine nitrogen is expected to have a pKa in the range of 10.5-11.0.[3] The azepane nitrogen is predicted to be slightly more basic, with a pKa of 10.8-11.2, due to the reduced ring strain in the seven-membered ring compared to the six-membered piperidine.[3] This means that at physiological pH (~7.4), the compound will be predominantly dicationic.
Pharmacological Activity and Therapeutic Potential
Analogs of this compound have been investigated for their activity at several important CNS and other biological targets. The modular nature of the scaffold allows for systematic modification to optimize potency and selectivity.
Histamine H₃ Receptor Antagonism
The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. H₃R antagonists are being investigated for treating cognitive disorders, sleep-wake disorders, and other neurological conditions. Several research groups have synthesized and evaluated azepane and piperidine derivatives as H₃R ligands.
In one study, novel biphenyloxy-alkyl derivatives of piperidine and azepane were synthesized and tested for their binding affinity to the human H₃ receptor.[6] Key findings from this and related work demonstrate the tunability of the scaffold for H₃R activity.[6]
| Compound ID | Core Moiety | Linker/Substituent | H₃R Kᵢ (nM) | Functional Activity |
| 13 | Azepane | 6-(3-phenylphenoxy)hexyl | 18 | Antagonist |
| 14 | Piperidine | 5-(4-phenylphenoxy)pentyl | 25 | Antagonist (IC₅₀ = 4 nM) |
| 16 | Azepane | 5-(4-phenylphenoxy)pentyl | 34 | Antagonist (IC₅₀ = 9 nM) |
| (Data synthesized from Łażewska et al., 2017)[6] |
These results show that both piperidine and azepane cores can yield high-affinity H₃R antagonists.[6] The nature and length of the alkyl-aryl linker are critical for optimizing binding affinity.[6]
Caption: Mechanism of H₃ Receptor Antagonism.
Sigma (σ) Receptor Modulation
Sigma receptors (σ₁ and σ₂) are intracellular chaperone proteins implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative diseases.[7] Piperidine and related scaffolds are well-established pharmacophores for sigma receptor ligands.[8]
Recent studies have focused on developing dual-acting ligands that target both H₃R and σ₁ receptors for the treatment of neuropathic pain.[9] This polypharmacology approach can offer synergistic benefits. In a series of piperidine-based compounds, modifications were shown to significantly impact affinity and selectivity for sigma receptors. For example, replacing an unsubstituted piperidine with a 4-pyridylpiperidine derivative dramatically increased affinity for the σ₁ receptor.[9] This highlights a key area for SAR exploration with this compound analogs.
Other Potential Biological Activities
The versatility of the piperidine and azepane scaffolds suggests a broad range of potential applications:
-
Antifungal Activity: Piperidine-containing molecules like fenpropidin are known ergosterol biosynthesis inhibitors used in agriculture.[4] Hybrid molecules combining piperidine and isoquinoline motifs have shown promising antifungal activity against clinically relevant species like Candida albicans.[4]
-
Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated potent inhibition of NO and TNF-α production in macrophages, suggesting a role in treating inflammatory conditions.[10]
-
Dipeptidyl Peptidase IV (DPP4) Inhibition: Piperidine-constrained phenethylamines have been identified as novel, potent, and selective inhibitors of DPP4, a key target for the treatment of type 2 diabetes.[11]
Structure-Activity Relationships (SAR)
Synthesizing data from across different studies reveals key structural features that govern the biological activity of this compound class. Understanding these relationships is crucial for the rational design of new, more potent, and selective analogs.
-
Role of the N-Heterocycle: The choice between a piperidine and an azepane ring can subtly influence binding affinity, as seen in the H₃R antagonists (Compounds 14 vs. 16 ).[6] The larger, more flexible azepane ring may offer advantages for certain target topographies.
-
The Linker is Critical: The length and composition of the chain connecting the two heterocyclic systems (or connecting one ring to a larger moiety) are paramount. For H₃R ligands, extending an alkyl chain from four to six carbons significantly impacted affinity.[9]
-
Substitution on the Rings: Adding substituents to either the piperidine or azepane ring is a primary strategy for modulating activity. A 4-pyridyl group on the piperidine ring enhanced σ₁R affinity compared to the unsubstituted version.[9] This suggests that introducing aromatic or heteroaromatic groups can create new, favorable interactions with the receptor.
-
Bioisosteric Replacement: Replacing the piperidine nitrogen with another group (e.g., creating a piperazine derivative) can dramatically alter the binding mode and selectivity profile, as demonstrated in studies of sigma ligands.[8]
Caption: Key structure-activity relationship considerations.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, protocols must be robust and self-validating. Below is a representative protocol for a competitive radioligand binding assay, a fundamental technique for determining the affinity of a test compound for a specific receptor.
Protocol: Histamine H₃ Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds (e.g., this compound analogs) for the human histamine H₃ receptor.
Materials:
-
Cell membranes expressing the human H₃ receptor (e.g., from HEK293 cells).
-
Radioligand: [³H]Nα-methylhistamine (a selective H₃R agonist).
-
Non-specific binding control: R-(-)-α-Methylhistamine (RAMH) or a high concentration of an unlabeled potent ligand.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in DMSO and serially diluted in Assay Buffer.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation:
-
Thaw the H₃ receptor-expressing cell membranes on ice.
-
Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare serial dilutions of the test compounds. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL Assay Buffer, 50 µL [³H]Nα-methylhistamine (at a concentration near its Kₔ), and 100 µL of the membrane suspension.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific control (e.g., 10 µM RAMH), 50 µL [³H]Nα-methylhistamine, and 100 µL of the membrane suspension.
-
Test Compound Wells: Add 50 µL of each test compound dilution, 50 µL [³H]Nα-methylhistamine, and 100 µL of the membrane suspension.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium. The exact time and temperature should be optimized for the specific receptor system.
-
-
Harvesting:
-
Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters three times with 300 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis (Self-Validating System):
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). This value represents the radioligand bound specifically to the H₃ receptor.
-
Calculate % Inhibition: For each test compound concentration, calculate the percentage of specific binding inhibited: % Inhibition = 100 * [1 - ((CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)))].
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. The Kₔ must be determined in a separate saturation binding experiment for the equation to be valid.
-
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The literature clearly demonstrates that analogs based on this core structure can be systematically modified to achieve high affinity and selectivity for a range of important biological targets, including histamine H₃ and sigma receptors. The synthetic accessibility of these compounds, combined with their favorable physicochemical properties, makes them attractive candidates for further development.
Future research should focus on:
-
Expanding Pharmacological Profiling: Screening optimized analogs against a broader panel of CNS receptors to identify novel activities and potential off-target effects.
-
In Vivo Efficacy Studies: Advancing lead compounds from in vitro assays into animal models of disease (e.g., models for neuropathic pain, cognitive deficits, or inflammation) to establish in vivo proof-of-concept.
-
Pharmacokinetic Optimization: Fine-tuning the structure to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are critical for developing clinically viable drug candidates. The metabolic stability of the piperidine scaffold is a known advantage that can be further enhanced through strategic functionalization.[2]
-
Exploring Polypharmacology: Rationally designing dual-acting or multi-target ligands to address complex diseases where hitting a single target may be insufficient.
By leveraging the foundational knowledge summarized in this guide, researchers are well-equipped to design and execute studies that will unlock the full therapeutic potential of this important class of molecules.
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Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459. [Link]
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Cheng, J., et al. (2022). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. RSC Medicinal Chemistry, 13(9), 1109-1114. [Link]
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PubChem. (n.d.). 1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane. [Link]
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Leone, S., et al. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Journal of Medicinal Chemistry, 48(1), 163-172. [Link]
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Szałek, A., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9546-9565. [Link]
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Savchuk, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6546. [Link]
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Singh, A., & Sharma, P. K. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(12), 5691-5707. [Link]
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Gesslbauer, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, e2500287. [Link]
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Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 588264. [Link]
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El-Sayed, R., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(21), 7268. [Link]
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Al-Amiery, A. A., et al. (2021). Application of biological activity of oxazepine and 2-azetidinone compounds and study of their liquid crystalline behavior. Materials Today: Proceedings, 43(6), 3313-3320. [Link]
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Methodological & Application
Synthesis of 1-(2-Piperidin-4-ylethyl)azepane: A Detailed Guide for Researchers
Introduction
1-(2-Piperidin-4-ylethyl)azepane is a bicyclic diamine containing both a piperidine and an azepane ring system linked by an ethyl bridge. This structural motif is of significant interest to medicinal chemists and drug discovery professionals due to the prevalence of piperidine and azepane cores in a wide range of biologically active compounds. The unique three-dimensional architecture and the presence of two basic nitrogen atoms suggest potential applications in the development of novel therapeutics, particularly those targeting the central nervous system. This guide provides detailed, field-proven synthetic protocols for the preparation of this versatile scaffold, offering insights into the rationale behind the chosen methodologies.
Physicochemical Properties & Structural Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in drug development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₂ | [Internal Calculation] |
| Molecular Weight | 210.36 g/mol | [Internal Calculation] |
| Appearance | Colorless to pale yellow oil | [General observation for similar compounds] |
| Boiling Point | Not explicitly available; estimated to be >250 °C at atmospheric pressure | [Extrapolation from similar structures] |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, THF). The hydrochloride salt is expected to be water-soluble. | [General chemical principles] |
Synthetic Strategies: An Overview
The synthesis of this compound can be efficiently achieved through two primary and robust strategies: Reductive Amination and Nucleophilic Alkylation . The choice between these routes may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Logical Workflow for Synthesis
Introduction: The Strategic Value of Azepane-Piperidine Conjugates in Drug Discovery
An Application Guide to the Synthesis of Azepane-Piperidine Scaffolds
The azepane and piperidine rings are privileged scaffolds in medicinal chemistry, each appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] The seven-membered azepane ring offers a flexible, three-dimensional structure that can effectively probe complex biological target topographies.[3] Conversely, the six-membered piperidine ring is one of the most ubiquitous heterocycles in pharmaceuticals, valued for its conformational rigidity and its ability to serve as a versatile anchor for pharmacophoric groups.[4][5]
The strategic functionalization of an azepane core with a piperidine derivative creates a molecular chimera, uniting the distinct physicochemical and pharmacological properties of both moieties. This combination allows for the exploration of a vast and highly relevant chemical space, leading to novel compounds with potential applications as anticancer, antimicrobial, and central nervous system (CNS) agents.[1] This guide provides an in-depth exploration of the key synthetic methodologies for constructing these valuable molecular architectures, focusing on the underlying principles, practical considerations, and detailed experimental protocols.
Core Synthetic Strategies for Linking Azepane and Piperidine Rings
The successful conjugation of azepane and piperidine moieties hinges on the selection of a robust and versatile chemical transformation. The choice of strategy is dictated by the desired point of connectivity (N-to-C, C-to-C, or N-to-N), the presence of other functional groups, and scalability requirements. We will explore three primary, field-proven strategies: Reductive Amination, Palladium-Catalyzed Buchwald-Hartwig Amination, and Amide Bond Formation.
Caption: Key synthetic routes to azepane-piperidine conjugates.
Reductive Amination: The Workhorse for C-N Bond Formation
Reductive amination is arguably the most direct and widely used method for forging a carbon-nitrogen single bond between an azepane and a piperidine ring. The reaction proceeds via the initial formation of an iminium ion intermediate from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine.[6][7] This strategy's popularity stems from its operational simplicity, broad functional group tolerance, and the commercial availability of a wide array of precursors.
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for iminium ions over ketones/aldehydes, and does not require acidic conditions that can be detrimental to sensitive substrates. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Harsher reagents like sodium borohydride (NaBH₄) can reduce the starting carbonyl before imine formation, leading to side products.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and effectively solubilize the reagents. The addition of a small amount of acetic acid can catalyze iminium ion formation, accelerating the reaction rate.[8]
Caption: General workflow for reductive amination protocol.
Application Protocol 1: Synthesis of 1-(Azepan-4-yl)piperidine via Reductive Amination
This protocol details the coupling of azepan-4-one with piperidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Azepan-4-one hydrochloride | ≥95% | Commercial | |
| Piperidine | ≥99% | Commercial | |
| Sodium triacetoxyborohydride (STAB) | 97% | Commercial | Moisture sensitive |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial | |
| Acetic Acid (AcOH) | Glacial | Commercial | Used as a catalyst |
| Saturated Sodium Bicarbonate (aq.) | Reagent Grade | In-house prep. | For work-up |
| Dichloromethane (DCM) | Reagent Grade | Commercial | For extraction |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercial | For drying |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azepan-4-one hydrochloride (1.0 eq), piperidine (1.2 eq), and anhydrous 1,2-dichloroethane (DCE) to make a 0.2 M solution.
-
Imine Formation: Add glacial acetic acid (2.0 eq) to the suspension. Stir the reaction mixture at room temperature for 1 hour. The initial suspension should become a clearer solution as the iminium salt forms.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Self-Validation Note: Careful, portion-wise addition is necessary to control the initial effervescence and exothermic reaction.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% ammonium hydroxide to afford the pure 1-(azepan-4-yl)piperidine.
Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds, particularly for the formation of arylamines.[9][10] This reaction is exceptionally valuable for linking an azepane and a piperidine via an aromatic linker or for directly coupling the nitrogen of one heterocycle to a carbon on the other, provided one partner is appropriately functionalized (e.g., an N-H azepane and a bromo-substituted piperidine).
Causality Behind Experimental Choices:
-
Catalyst System: The reaction's success is highly dependent on the choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most importantly, the phosphine ligand.[11] Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are state-of-the-art, as they promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly employed.[12] The choice of base can significantly impact reaction efficiency and must be compatible with other functional groups in the substrates.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Application Protocol 2: Synthesis of 1-Phenyl(4-azepanyl)amine
This protocol describes the N-arylation of azepane with 4-bromo-N,N-dimethylaniline (as a stand-in for a more complex piperidine-aryl halide to illustrate the method).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromo-N,N-dimethylaniline | ≥98% | Commercial | |
| Azepane | ≥99% | Commercial | |
| Pd₂(dba)₃ | Reagent Grade | Commercial | Air sensitive |
| XPhos | ≥98% | Commercial | Air sensitive |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercial | Highly hygroscopic |
| Toluene | Anhydrous | Commercial | Degas before use |
Step-by-Step Methodology
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-bromo-N,N-dimethylaniline (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq). Evacuate and backfill the flask with argon or nitrogen three times. Expertise Note: A robust inert atmosphere is crucial for catalyst stability and reaction success. All subsequent additions should be performed under a positive pressure of inert gas.
-
Reagent Addition: Under argon, add sodium tert-butoxide (1.4 eq). Then, add anhydrous, degassed toluene via syringe, followed by the addition of azepane (1.2 eq).
-
Reaction Conditions: Seal the Schlenk flask and heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Reaction Monitoring: Stir vigorously at this temperature for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Amide Bond Formation: A Classic and Robust Linkage
Creating an amide bond is a foundational transformation in organic synthesis and provides a stable, planar linkage between azepane and piperidine rings. This is typically achieved by coupling a piperidine-carboxylic acid with an azepane-amine (or vice-versa) using a peptide coupling reagent.
Causality Behind Experimental Choices:
-
Coupling Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective because they activate the carboxylic acid to form a reactive ester intermediate that is readily attacked by the amine.[12] This avoids the need to generate a more reactive but potentially unstable acid chloride.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine's ammonium salt if it is used as a starting material.
References
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Kiss, L., Ouchakour, L., Nonn, M., & Remete, A. M. (n.d.). Application of Oxidative Ring Opening/Ring Closing by Reductive Amination Protocol for the Stereocontrolled Synthesis of Functionalized Azaheterocycles. Synlett. [Link]
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Remete, A. M., Nonn, M., & Kiss, L. (2022). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. [Link]
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O'Connor, G., et al. (2023). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. ResearchGate. [Link]
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Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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Fleet, G. W. J., et al. (2011). Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. Carbohydrate Research. [Link]
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Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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Gevorgyan, V., et al. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. [Link]
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ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]
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Sci-Hub. (2003). Stereoselective and Regioselective Synthesis of Azepane and Azepine Derivatives via Piperidine Ring Expansion. ChemInform. [Link]
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Ghosez, L., et al. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds. Angewandte Chemie International Edition. [Link]
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Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
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Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Gevorgyan, V., et al. (2019). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]
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Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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Sci-Hub. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Wikipedia. (n.d.). Azepane. Wikipedia. [Link]
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The 1-(2-Piperidin-4-ylethyl)azepane Scaffold: A Versatile Core for Novel Therapeutics
Introduction: Unveiling a Privileged Structural Motif
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. Nitrogen-containing heterocycles are a cornerstone of drug discovery, with a significant percentage of FDA-approved drugs featuring these structures.[1][2][3] Among these, piperidine and azepane rings are particularly prominent due to their favorable physicochemical properties and their presence in a multitude of bioactive natural products and synthetic drugs.[4][5][6] The 1-(2-Piperidin-4-ylethyl)azepane scaffold, which combines these two privileged moieties through an ethyl linker, represents a compelling, yet underexplored, area of chemical space with significant potential for the development of new drugs targeting a range of diseases.
This technical guide provides an in-depth exploration of the this compound scaffold. We will delve into its synthesis, potential therapeutic applications, and present detailed protocols for its preparation and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Physicochemical Properties and Structural Features
The this compound core possesses a unique combination of structural features that make it an attractive scaffold for medicinal chemistry.
| Property | Value/Description | Source |
| Molecular Formula | C₁₃H₂₆N₂ | [7] |
| Molecular Weight | 210.36 g/mol | [7] |
| pKa (Piperidine N) | ~10.5 - 11.0 | [7] |
| pKa (Azepane N) | ~10.8 - 11.2 | [7] |
| Key Structural Features | Bicyclic, flexible seven-membered azepane ring, conformationally defined piperidine ring, two basic nitrogen centers. | [7] |
The presence of two basic nitrogen atoms allows for the formation of salts, which can improve aqueous solubility and facilitate formulation.[7] The distinct steric and electronic environments of the piperidine and azepane nitrogens offer opportunities for selective functionalization, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Synthetic Strategies: Building the Core Scaffold
The synthesis of the this compound scaffold can be approached through several established synthetic methodologies. The two most prominent and practical routes are N-alkylation and reductive amination.
Protocol 1: Synthesis via N-Alkylation
This approach involves the reaction of a piperidine derivative bearing a leaving group on the ethyl side chain with azepane.
Workflow for N-Alkylation Synthesis
Sources
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Application Notes & Protocols: Investigating 1-(2-Piperidin-4-ylethyl)azepane for Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The compound 1-(2-Piperidin-4-ylethyl)azepane represents a novel chemical entity. Public domain literature has not extensively characterized its specific biological activity. However, its structure, which incorporates both piperidine and azepane scaffolds, is highly suggestive of potential bioactivity within the central nervous system (CNS). The piperidine motif is a privileged structure found in numerous CNS-active drugs, including antipsychotics and treatments for Alzheimer's disease, often conferring affinity for sigma, dopamine, or serotonin receptors.[1][2][3] This guide is therefore presented as a strategic framework for the systematic investigation of this compound. We will proceed based on the strong structural hypothesis that this compound is a ligand for the Sigma-1 Receptor (S1R), a promising therapeutic target for a range of neurological and neurodegenerative diseases.[4][5] The following protocols are designed to first validate this hypothesis and then to explore the compound's potential as a neuroprotective agent.
Part 1: Scientific Rationale and Hypothesized Mechanism of Action
The Sigma-1 Receptor (S1R) is not a classical neurotransmitter receptor but a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[5][6] This strategic position allows it to modulate a variety of cellular processes critical for neuronal health, including calcium homeostasis, mitochondrial function, and responses to oxidative stress.[5][7]
Key Functions of the Sigma-1 Receptor in Neuroprotection:
-
ER Stress Attenuation: S1R acts as a chaperone to stabilize ER proteins, mitigating the unfolded protein response (UPR), a common pathological feature in neurodegenerative diseases.[6]
-
Calcium Signaling Modulation: It regulates the exchange of calcium between the ER and mitochondria, a process vital for cellular bioenergetics and preventing excitotoxicity-induced cell death.[6][7]
-
Promotion of Neurotrophic Factors: Activation of S1R has been shown to upregulate the secretion of Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival and synaptic plasticity.[7]
Given these roles, S1R agonists are considered promising therapeutic candidates for conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS).[8][9] Our hypothesis is that this compound, due to its piperidine core, will bind to and act as an agonist at the S1R, thereby initiating a cascade of neuroprotective effects.
Figure 1: Hypothesized signaling pathway of this compound via the Sigma-1 Receptor.
Part 2: Experimental Workflows and Protocols
A phased approach is recommended to systematically evaluate this compound. The workflow begins with fundamental target engagement and progresses to cell-based functional assays.
Figure 2: Recommended experimental workflow for characterizing the compound.
Protocol 1: S1R Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human Sigma-1 Receptor. This is the foundational experiment to confirm target engagement.
Materials:
-
Membrane preparations from cells expressing human S1R (e.g., guinea pig liver membranes are a common source with high S1R expression).[10]
-
Non-specific binding agent: Haloperidol (10 µM).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock, then serially diluted.
-
96-well plates, scintillation vials, scintillation fluid, glass fiber filters (GF/B), and a filtration manifold.
Procedure:
-
Preparation: Thaw the S1R membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of ~100-150 µg protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL assay buffer, 50 µL -pentazocine (at a final concentration near its Kₑ, ~3 nM), and 100 µL of diluted membrane preparation.[13]
-
Non-specific Binding: 50 µL haloperidol (10 µM final concentration), 50 µL -pentazocine, and 100 µL of diluted membrane preparation.
-
Compound Competition: 50 µL of each serial dilution of this compound, 50 µL -pentazocine, and 100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[12]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for at least 4 hours. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[10]
-
| Parameter | Description | Representative Value for a Potent Ligand |
| IC₅₀ | Concentration of test compound that displaces 50% of the radioligand. | < 100 nM |
| Kᵢ | Inhibition constant; a measure of the binding affinity of the test compound. | < 50 nM |
Table 1: Representative data parameters for the S1R binding assay.
Protocol 2: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)
Objective: To determine if this compound can protect neurons from glutamate-induced cell death, a common mechanism in neurodegenerative diseases.[14][15] This assay assesses the functional consequence of S1R engagement.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y, PC12).[15][16]
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
L-glutamic acid solution.
-
Test Compound: this compound.
-
Cell viability reagent (e.g., MTT, PrestoBlue, or LDH release assay kit).[16][17]
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 24-48 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 12-24 hours.[15] Include "vehicle-only" control wells.
-
Glutamate Insult: Add a concentrated solution of L-glutamate to all wells except the "no-glutamate" control wells. The final concentration of glutamate should be pre-determined to cause ~50% cell death (typically 30-100 µM for primary neurons).[14][15]
-
Incubation: Incubate the plate for 24 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or SDS in HCl) and read the absorbance at 570 nm.
-
LDH Assay: Collect a sample of the supernatant from each well and measure lactate dehydrogenase (LDH) release according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data: Set the viability of "no-glutamate" control cells to 100% and the "glutamate + vehicle" cells to 0% protection.
-
Plot the percentage of neuroprotection against the log concentration of the test compound.
-
Use non-linear regression to calculate the EC₅₀ (the concentration providing 50% of the maximal protective effect).
-
| Condition | Expected Outcome | Interpretation |
| Vehicle + Glutamate | High cell death (~50% viability) | Establishes the baseline for excitotoxicity. |
| Compound + Glutamate | Dose-dependent increase in cell viability | Demonstrates a neuroprotective effect. |
| EC₅₀ | < 1 µM | A potent neuroprotective effect. |
Table 2: Representative data and interpretation for the neuroprotection assay.
Protocol 3: In Vivo Proof-of-Concept Workflow (5XFAD Mouse Model of Alzheimer's Disease)
Objective: To evaluate the efficacy of this compound in a transgenic animal model of Alzheimer's disease. The 5XFAD model is aggressive, developing amyloid plaques and cognitive deficits at an early age, making it suitable for preclinical testing.[18][19]
Workflow Overview:
-
Animal Model: Use 3-month-old 5XFAD transgenic mice and wild-type (WT) littermates.[19]
-
Dosing Regimen: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) daily for 3 months. Include a vehicle-treated 5XFAD group and a WT control group.
-
Behavioral Testing (at 6 months of age): [20]
-
Y-Maze Test: To assess short-term spatial working memory. A decrease in spontaneous alternations in vehicle-treated 5XFAD mice is expected, which the compound should rescue.[20]
-
Novel Object Recognition (NOR) Test: To assess long-term recognition memory. 5XFAD mice typically spend less time exploring a novel object, a deficit the compound aims to reverse.[20]
-
-
Tissue Collection and Analysis: After behavioral testing, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Stain brain slices for Aβ plaques (using antibodies like 6E10) and activated microglia (Iba1) to assess amyloid pathology and neuroinflammation.
-
Biochemical Analysis (ELISA): Homogenize brain tissue to quantify levels of soluble and insoluble Aβ₄₀ and Aβ₄₂.
-
| Endpoint | Vehicle-Treated 5XFAD Mice | Compound-Treated 5XFAD Mice (Expected) |
| Y-Maze (% Alternation) | Decreased | Increased (closer to WT levels) |
| Novel Object Recognition Index | Decreased | Increased (closer to WT levels) |
| Brain Aβ Plaque Load | High | Reduced |
| Microglial Activation (Iba1+) | High | Reduced |
Table 3: Expected outcomes in the 5XFAD animal model study.
References
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Pal, A., Fontanilla, D., & Chu, U. B. (2021). The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases. Current Neuropharmacology. Available at: [Link]
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Nguyen, L., Lucke-Wold, B. P., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29. Available at: [Link]
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Al-Saad, A. A., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(13), 10986. Available at: [Link]
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Penke, B., Fulop, L., et al. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]
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Nguyen, L., et al. (2015). Role of sigma-1 Receptors in Neurodegenerative Diseases. PubMed. Available at: [Link]
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NeurologyLive. (2019). Sigma-1 Agonists Offer Combination Approach to Dementia Symptoms. NeurologyLive. Available at: [Link]
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Lopes, J. (2017). Alzheimer's Therapy Targeting Sigma-1 Receptor Shows Promise, Says Anavex. Alzheimer's News Today. Available at: [Link]
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Jin, J. L., et al. (2015). Roles of sigma-1 receptors in Alzheimer's disease. PubMed Central. Available at: [Link]
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Jin, J. L., et al. (2015). Roles of sigma-1 receptors in Alzheimer's disease. e-Century Publishing Corporation. Available at: [Link]
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Kalgutkar, A. S. (2021). Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Medicinal Chemistry Letters. Available at: [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PubMed Central. Available at: [Link]
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Innoprot. (n.d.). Excitotoxicity in vitro assay. Innoprot. Available at: [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed. Available at: [Link]
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Filer, C. N. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Kim, H. Y., et al. (2023). Effect Sizes of Cognitive and Locomotive Behavior Tests in the 5XFAD-J Mouse Model of Alzheimer's Disease. MDPI. Available at: [Link]
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Oblak, A., et al. (2021). Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. Frontiers in Aging Neuroscience. Available at: [Link]
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Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Creative Biolabs. Available at: [Link]
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Brown, R. E., &build, K. M. (2018). Age-related changes in social behaviours in the 5xFAD mouse model of Alzheimer's disease. bioRxiv. Available at: [Link]
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Kumar, V., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Illustration of the different tests applied to 5xFAD mice to assess... ResearchGate. Available at: [Link]
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Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Brown, R. E. (2018). Age-related changes in social behaviours in the 5xFAD mouse model of Alzheimer's disease. bioRxiv. Available at: [Link]
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Sci-Hub. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Sci-Hub. Available at: [Link]
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Fustero, S., et al. (2022). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. Available at: [Link]
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Martin, W. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. Available at: [Link]
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Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]
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NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. NeuroProof. Available at: [Link]
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Patel, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]
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Privat, A., et al. (1999). In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-d-aspartate antagonists. Semantic Scholar. Available at: [Link]
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Zubareva, O. E., et al. (2023). Comparative Study of the Protective and Neurotrophic Effects of Neuronal and Glial Progenitor Cells-Derived Conditioned Media in a Model of Glutamate Toxicity In Vitro. MDPI. Available at: [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. Available at: [Link]
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Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. Available at: [Link]
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Li, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Available at: [Link]
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Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
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Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Available at: [Link]
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Kaur, G., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
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Application Notes & Protocols: A Multi-Tiered Approach to Interrogating the Neuropharmacological Profile of 1-(2-Piperidin-4-ylethyl)azepane
These application notes provide a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to elucidate the interactions of the novel compound, 1-(2-Piperidin-4-ylethyl)azepane, with various neurotransmitter systems. The structural motifs of this compound, specifically the piperidine and azepane rings, are prevalent in numerous centrally active agents, suggesting a potential for neurological activity.[1] This guide follows a logical, field-proven workflow, from initial broad-based screening to specific functional characterization and in vivo validation.
Our approach is built on three pillars of scientific integrity:
-
Expertise & Experience: We delve into the causality behind each experimental choice, explaining not just the "how" but the "why."
-
Trustworthiness: Each protocol is designed as a self-validating system with appropriate controls to ensure data integrity.
-
Authoritative Grounding: Key mechanistic claims and protocol standards are supported by citations to authoritative literature.
Tier 1: Primary Screening - Identifying Molecular Targets via Radioligand Binding Assays
The foundational step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor due to their robustness and sensitivity.[2][3] This initial screen will provide a "fingerprint" of the compound's potential targets across the major neurotransmitter systems.
Principle of Competitive Radioligand Binding
This technique measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for a particular receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50). This value can then be converted to the inhibition constant (Ki), which represents the affinity of the compound for the receptor.[4][5]
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework that should be optimized for each specific receptor target.[6][7]
-
Receptor Membrane Preparation:
-
Homogenize cultured cells expressing the target receptor or appropriate brain tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in order:
-
Assay Buffer.
-
Test compound (this compound) at various concentrations (typically 10 concentrations over a 5-log unit range).[2] For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand for the target receptor. For total binding wells, add buffer.
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
Receptor membrane preparation (e.g., 50-120 µg protein for tissue).[6]
-
-
The final volume should be consistent across all wells (e.g., 250 µL).[6]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[6] Gentle agitation is recommended.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data using non-linear regression (sigmoidal dose-response curve with variable slope) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Data Presentation: Neurotransmitter Receptor Panel Screen
The results of a broad screening panel should be summarized for clarity.
| Receptor Family | Receptor Subtype | Radioligand Used | Ki (nM) for this compound |
| Dopaminergic | D1 | [³H]-SCH23390 | >10,000 |
| D2 | [³H]-Spiperone | 85 | |
| D3 | [³H]-7-OH-DPAT | 150 | |
| Serotonergic | 5-HT1A | [³H]-8-OH-DPAT | 450 |
| 5-HT2A | [³H]-Ketanserin | 1,200 | |
| Histaminergic | H1 | [³H]-Pyrilamine | >10,000 |
| H3 | [³H]-Nα-Methylhistamine | 25 | |
| Adrenergic | α1 | [³H]-Prazosin | 2,500 |
| α2 | [³H]-Rauwolscine | 980 | |
| β1 | [³H]-CGP12177 | >10,000 |
This is example data. A Ki < 1000 nM is often considered significant and warrants further investigation.
Tier 2: Functional Profiling - Determining Agonist vs. Antagonist Activity
Once binding affinity is established, it is crucial to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)? Most neurotransmitter receptors are G-protein coupled receptors (GPCRs), which signal through various second messenger pathways.[9]
GPCR Signaling Pathways & Associated Assays
GPCRs primarily signal through Gαs, Gαi, and Gαq proteins.[10]
-
Gαs (stimulatory): Activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).
-
Gαi (inhibitory): Inhibits adenylyl cyclase, leading to a decrease in cAMP.
-
Gαq: Activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[11]
Caption: Major GPCR signaling pathways.
Protocol 1: cAMP Accumulation Assay (for Gs and Gi-coupled receptors)
This protocol is based on a homogeneous bioluminescent assay format, such as the Promega cAMP-Glo™ Assay.[12][13]
-
Cell Culture:
-
Culture cells stably or transiently expressing the receptor of interest in a 96-well or 384-well plate.
-
-
Agonist Mode Testing:
-
Remove culture medium and add the test compound (this compound) at various concentrations in stimulation buffer.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.[14]
-
-
Antagonist Mode Testing (for Gi-coupled receptors):
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add a known agonist for the receptor (at its EC80 concentration) along with a stimulant like forskolin to induce cAMP production.
-
Incubate as in agonist mode.
-
-
Cell Lysis and Detection:
-
Add a lysis buffer containing a detection reagent. This reagent typically includes a protein kinase A (PKA) that is activated by cAMP.
-
Add a kinase-glo reagent. The amount of light produced by the luciferase in this reagent is inversely proportional to the amount of cAMP, as PKA depletes ATP.[12]
-
-
Data Analysis:
-
Agonist: Plot luminescence vs. log [compound] to determine the EC50 (Effective Concentration 50), the concentration that produces 50% of the maximum effect.[15][16] A lower EC50 indicates higher potency.[17]
-
Antagonist: Plot the response vs. log [compound] to determine the IC50, the concentration that inhibits 50% of the agonist response.
-
Protocol 2: Intracellular Calcium Flux Assay (for Gq-coupled receptors)
This protocol uses a fluorescent dye that reports changes in intracellular calcium concentration.[18]
-
Cell Culture:
-
Plate cells expressing the Gq-coupled receptor of interest in a black, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Establish a baseline fluorescence reading for several seconds.
-
Inject the test compound (this compound) at various concentrations and immediately begin kinetic reading of fluorescence intensity over time (e.g., 90-120 seconds).[20]
-
For antagonist testing, pre-incubate with the test compound before injecting a known agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) indicates the calcium flux.
-
Plot the peak response against the log [compound] and fit with a non-linear regression model to determine the EC50 (agonist) or IC50 (antagonist).[21]
-
Data Interpretation: Functional Assay Results
| Assay | Observation | Interpretation |
| cAMP Assay | Dose-dependent increase in cAMP | Gs Agonist |
| Dose-dependent decrease in forskolin-stimulated cAMP | Gi Agonist | |
| Blocks agonist-induced decrease in cAMP | Gi Antagonist | |
| Blocks agonist-induced increase in cAMP | Gs Antagonist | |
| Calcium Flux | Dose-dependent increase in intracellular Ca²⁺ | Gq Agonist |
| Blocks agonist-induced increase in intracellular Ca²⁺ | Gq Antagonist |
Tier 3: In Vivo Validation - Assessing Neurotransmitter Release with Microdialysis
After identifying a target and its functional effect in vitro, the next critical step is to determine if the compound has the desired effect in a living organism. In vivo microdialysis is a powerful technique for measuring the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[22][23]
Principle of In Vivo Microdialysis
A small, semi-permeable probe is surgically implanted into a target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for serotonin). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including neurotransmitters, diffuse from the brain's extracellular fluid across the membrane and into the perfusate (the "dialysate"), which is then collected and analyzed.[24] This allows for the dynamic measurement of neurotransmitter release in response to systemic administration of a compound.
Workflow for In Vivo Microdialysis
Caption: Workflow for an in vivo microdialysis experiment.
High-Level Protocol: In Vivo Microdialysis
-
Surgical Implantation:
-
Under anesthesia, place the animal (typically a rat or mouse) in a stereotaxic frame.
-
Implant a guide cannula aimed at the brain region of interest (e.g., Nucleus Accumbens).
-
Allow the animal to recover fully for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate.
-
Collect several baseline samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate fractions using a highly sensitive analytical method, such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), to quantify the concentration of the neurotransmitter(s) of interest.
-
-
Data Analysis and Verification:
-
Express the neurotransmitter concentration in each sample as a percentage of the average baseline concentration.
-
Plot the mean percent baseline vs. time to visualize the effect of the compound.
-
At the end of the study, perform histological analysis to verify the correct placement of the microdialysis probe.
-
Data Presentation: Representative Microdialysis Data
| Time (min) | Treatment | Mean Dopamine (% of Baseline ± SEM) |
| -60 to 0 | Baseline | 100 ± 5 |
| 0 | Compound (10 mg/kg, i.p.) | - |
| 20 | Post-injection | 150 ± 12 |
| 40 | Post-injection | 225 ± 20 |
| 60 | Post-injection | 210 ± 18 |
| 80 | Post-injection | 180 ± 15 |
| 120 | Post-injection | 130 ± 10 |
This example data suggests the compound increases dopamine release in the target brain region.
Synthesizing the Evidence: Building a Pharmacological Profile
By integrating the data from these three tiers, a comprehensive pharmacological profile of this compound can be constructed. For instance, if the compound shows high affinity for the H3 receptor (Tier 1), acts as an antagonist in a cAMP assay (Tier 2), and increases histamine and acetylcholine release in the prefrontal cortex in a microdialysis study (Tier 3), one could conclude that it is a centrally active H3 receptor antagonist. This systematic, evidence-based approach is fundamental to modern drug discovery and neuropharmacological research.
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De Deurwaerdère, P., & Di Giovanni, G. (2017). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Journal of Neuroscience Methods, 292, 2-3. Retrieved from [Link]
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Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. Retrieved from [Link]
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Singh, S. K., & Singh, S. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 10(7), 743-754. Retrieved from [Link]
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Di Chiara, G. (1990). Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity. Trends in Pharmacological Sciences, 11(3), 116-121. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]
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ProBio CDMO. (n.d.). GPCR-targeted Assay. Retrieved from [Link]
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Heal, D. J., Smith, S. L., & Stanford, S. C. (2013). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Monitoring Neuronal Activity: A Practical Approach. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]
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Yamamura, H. I., Enna, S. J., & Kuhar, M. J. (Eds.). (1985). Neurotransmitter Receptor Binding (2nd ed.). Raven Press. Retrieved from [Link]
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Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(5), 675-690. Retrieved from [Link]
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Development of novel therapeutic agents from 1-(2-Piperidin-4-ylethyl)azepane
A critical component of this phase is the early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. [19][20]Poor metabolic stability is a primary reason for compound failure. An in vitro assay using liver microsomes is a standard method to predict hepatic metabolism. [21][22]
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate at which a lead compound is metabolized by cytochrome P450 (CYP) enzymes in the liver, providing an estimate of its intrinsic clearance.
Principle: The test compound is incubated with pooled human liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The reaction requires the cofactor NADPH to initiate the enzymatic cycle. Samples are taken at various time points, the reaction is quenched, and the remaining concentration of the parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the compound's half-life (t₁/₂) and intrinsic clearance (CLint). [17] Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Test Compound (10 mM stock in DMSO).
-
Phosphate Buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (or NADPH stock solution).
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance).
-
Quenching Solution: Acetonitrile with an internal standard (e.g., Tolbutamide).
-
96-well incubation plate and collection plate.
-
LC-MS/MS system.
Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.
-
Prepare the test compound working solution by diluting the stock to 100 µM in phosphate buffer. The final incubation concentration will be 1 µM.
-
Prepare NADPH solution (e.g., 100 mM in buffer).
-
-
Incubation (in duplicate):
-
Add 98 µL of the HLM suspension to each well of the incubation plate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add 1 µL of the 100 µM test compound working solution to each well.
-
Initiate the reaction by adding 1 µL of 100 mM NADPH. This is the t=0 minute time point for the reaction, but the sample is taken after quenching.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL from the incubation well to a collection plate well containing 100 µL of ice-cold Quenching Solution. Causality: The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction, while the internal standard aids in accurate quantification.
-
Include a "no NADPH" control to check for non-enzymatic degradation.
-
-
Sample Analysis:
-
Seal the collection plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log (ln) of the % remaining parent compound versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate Half-Life (t₁/₂): t₁/₂ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t₁/₂) / (mg protein/mL) * 1000
-
Table 2: Example In Vitro ADMET Profile for an Optimized Lead
| Assay | Result | Interpretation |
| Target Potency | IC₅₀ = 15 nM | High affinity for the target receptor. |
| Target Selectivity | >100-fold vs. related receptors | Low potential for off-target side effects. |
| HLM Stability | t₁/₂ = 45 min | Moderate clearance predicted; acceptable. |
| CYP Inhibition (e.g., 3A4) | IC₅₀ > 10 µM | Low risk of drug-drug interactions. |
| Permeability (Caco-2) | Papp (A→B) = 15 x 10⁻⁶ cm/s | High permeability; good oral absorption likely. |
| hERG Inhibition | IC₅₀ > 30 µM | Low risk of cardiac toxicity. [17] |
| Aqueous Solubility | > 100 µM at pH 7.4 | Sufficient solubility for formulation. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its constituent piperidine and azepane rings are well-validated motifs in medicinal chemistry, and the combined structure offers unique three-dimensional properties for exploring new biological interactions. [1][2][4]By employing a systematic and hypothesis-driven approach, beginning with broad screening against rationally selected target families like GPCRs and followed by a rigorous, iterative lead optimization campaign, researchers can efficiently navigate the path from an initial chemical entity to a preclinical candidate. The protocols provided herein for a primary calcium flux assay and a secondary metabolic stability assay serve as foundational, self-validating systems within this framework. Successful execution of this strategy has the potential to yield novel drug candidates with optimized efficacy, selectivity, and pharmacokinetic profiles.
References
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Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health (NIH). (n.d.). Available at: [Link]
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What are the methods of lead optimization in drug discovery? Patsnap Synapse. (2024). Available at: [Link]
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High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. (n.d.). Available at: [Link]
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Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. (2024). Available at: [Link]
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Recent progress in assays for GPCR drug discovery. National Institutes of Health (NIH). (n.d.). Available at: [Link]
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High throughput screening for orphan and liganded GPCRs. PubMed. (n.d.). Available at: [Link]
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In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. (n.d.). Available at: [Link]
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Pharmacological profiling of novel psychoactive substances. ResearchGate. (n.d.). Available at: [Link]
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The Role of Lead Optimization in Drug Discovery. Biobide. (n.d.). Available at: [Link]
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An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. (n.d.). Available at: [Link]
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Lead Optimization Services in Drug Discovery. Charles River Laboratories. (n.d.). Available at: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. (2021). Available at: [Link]
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Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). PubMed Central. (n.d.). Available at: [Link]
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Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers. (n.d.). Available at: [Link]
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Natural Product Scaffolds of Value in Drug Discovery and Development. Royal Society of Chemistry. (2025). Available at: [Link]
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Antibacterials with Novel Chemical Scaffolds in Clinical Development. PubMed. (2025). Available at: [Link]
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Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. (n.d.). Available at: [Link]
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Reprogrammed Biocatalysts Generate a Library of Novel Drug Molecules. Technology Networks. (2025). Available at: [Link]
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What ADME tests should be conducted for preclinical studies? Xeno-Tech. (2013). Available at: [Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health (NIH). (2024). Available at: [Link]
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Characterizing New Psychoactive Substances. LCGC International. (2016). Available at: [Link]
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Design and Synthesis of Novel Scaffolds and Building Blocks. IRIS. (n.d.). Available at: [Link]
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Novel Psychoactive Substances: the pharmacology of stimulants and hallucinogens. University of Hertfordshire Research Profiles. (2016). Available at: [Link]
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Novel piperidine sigma receptor ligands as potential antipsychotic drugs. PubMed. (n.d.). Available at: [Link]
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In Vitro ADME. Selvita. (n.d.). Available at: [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications. (2021). Available at: [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. (n.d.). Available at: [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. (n.d.). Available at: [Link]
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Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents. ACS Publications. (2021). Available at: [Link]
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Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. (2023). Available at: [Link]
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Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed. (2017). Available at: [Link]
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Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. (2015). Available at: [Link]
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Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Available at: [Link]
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Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. National Institutes of Health (NIH). (n.d.). Available at: [Link]
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Recent advances in piperidones as privileged scaffolds for drug discovery and development. Springer. (2026). Available at: [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. (n.d.). Available at: [Link]
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Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Technology Networks. (2026). Available at: [Link]
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Piperidine-containing drugs and recently studied analogs. PubMed. (2025). Available at: [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. (n.d.). Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. (n.d.). Available at: [Link]
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. (n.d.). Available at: [Link]
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Application Notes and Protocols for the Use of 1-(2-Piperidin-4-ylethyl)azepane in Polymer Design
For: Researchers, scientists, and drug development professionals exploring novel polymer architectures.
Introduction: Unveiling the Potential of a Unique Bifunctional Monomer
1-(2-Piperidin-4-ylethyl)azepane is a fascinating heterocyclic compound featuring two secondary amine functionalities housed within distinct ring systems: a six-membered piperidine ring and a seven-membered azepane ring. This unique structural arrangement presents a compelling opportunity for its use as a bifunctional monomer in step-growth polymerization. The presence of two reactive sites allows for its incorporation into polymer backbones, offering a novel way to introduce cyclic structures that can significantly influence the final material's properties. The piperidine and azepane moieties are prevalent in many biologically active compounds, suggesting that polymers derived from this monomer could also find applications in biomedical fields, such as in the design of biocompatible materials or drug delivery systems.[1]
This document provides detailed application notes and exemplary protocols for the utilization of this compound in the synthesis of polyamides and as a curing agent for epoxy resins. The methodologies described herein are based on established principles of polymer chemistry and the known reactivity of cyclic secondary amines.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 96901-05-2 | Smolecule |
| Molecular Formula | C13H26N2 | Smolecule |
| Molecular Weight | 210.36 g/mol | Smolecule |
| IUPAC Name | This compound | Smolecule |
| Appearance | (Predicted) Colorless to pale yellow liquid | General Amine Properties |
| Boiling Point | (Predicted) > 250 °C | |
| Density | (Predicted) ~0.95 g/cm³ |
Application in Polymer Synthesis: Polyamides
The bifunctional nature of this compound, with its two secondary amine groups, makes it an ideal candidate as a diamine monomer for the synthesis of polyamides through step-growth polymerization with a diacid chloride.[2] The resulting polyamide will feature the unique piperidine-azepane structure regularly spaced along the polymer chain, which is anticipated to impart distinctive thermal and mechanical properties.
Exemplary Protocol for the Synthesis of a Polyamide via Solution Polymerization
This protocol details the synthesis of a polyamide from this compound and adipoyl chloride.
Materials:
-
This compound
-
Adipoyl chloride
-
Triethylamine (acid scavenger)
-
N,N-Dimethylacetamide (DMAc) (solvent)
-
Methanol (for precipitation)
-
Anhydrous sodium sulfate (drying agent)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser, magnetic stirrer)
Workflow Diagram:
Caption: Workflow for polyamide synthesis.
Step-by-Step Procedure:
-
Monomer Solution Preparation: In a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (e.g., 10.52 g, 0.05 mol) and triethylamine (10.12 g, 0.1 mol) in 100 mL of anhydrous N,N-Dimethylacetamide (DMAc). Rationale: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct of the condensation reaction, preventing protonation of the amine monomers which would halt polymerization.
-
Diacid Chloride Solution Preparation: In a separate dry flask, dissolve adipoyl chloride (9.15 g, 0.05 mol) in 50 mL of anhydrous DMAc. Rationale: A stoichiometric balance between the diamine and diacid chloride is crucial for achieving a high molecular weight polymer in step-growth polymerization.[3]
-
Polymerization Reaction: Cool the monomer solution to 0-5 °C using an ice bath. Slowly add the adipoyl chloride solution dropwise from the dropping funnel over a period of 60 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition. Rationale: The reaction is exothermic; slow addition at low temperature helps to control the reaction rate and prevent side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours under a nitrogen atmosphere. Rationale: A prolonged reaction time ensures a high degree of conversion, which is necessary for obtaining a high molecular weight polymer.[3]
-
Polymer Precipitation: Pour the viscous polymer solution slowly into a beaker containing 1 L of vigorously stirring methanol. A white, fibrous precipitate should form. Rationale: The polymer is insoluble in methanol, leading to its precipitation, while the solvent, unreacted monomers, and byproducts remain in solution.
-
Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with fresh methanol (3 x 200 mL) and then with hot deionized water (2 x 200 mL) to remove any triethylamine hydrochloride and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C for 48 hours or until a constant weight is achieved.
Application as a Curing Agent for Epoxy Resins
The secondary amine groups in this compound can also act as active hydrogens for the ring-opening reaction of epoxide groups, making it a suitable curing agent (hardener) for epoxy resins.[4] The incorporation of the bulky, cyclic piperidine-azepane structure is expected to enhance the glass transition temperature (Tg) and mechanical properties of the cured epoxy network.
Exemplary Protocol for Curing a Bisphenol A-based Epoxy Resin
This protocol describes the use of this compound to cure a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.
Materials:
-
This compound
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828 or equivalent)
-
Disposable mixing cups and stirrers
-
Molds for sample casting
-
Oven for curing
Workflow Diagram:
Caption: Workflow for epoxy resin curing.
Step-by-Step Procedure:
-
Stoichiometric Calculation: Determine the correct mix ratio based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. The AHEW for this compound is its molecular weight divided by the number of active hydrogens (2 secondary amines, so 2 active hydrogens), which is 210.36 / 2 = 105.18 g/equivalent . The EEW of the epoxy resin is typically provided by the manufacturer (e.g., ~188 g/equivalent for Epon 828). The parts per hundred resin (phr) of the curing agent is calculated as: phr = (AHEW / EEW) * 100. For this example, phr = (105.18 / 188) * 100 ≈ 56 phr.
-
Mixing: In a disposable cup, accurately weigh the epoxy resin (e.g., 100 g) and the calculated amount of this compound (e.g., 56 g). Mix the two components thoroughly for 5-10 minutes, scraping the sides and bottom of the cup to ensure homogeneity.
-
Degassing (Optional but Recommended): Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids and compromise the mechanical properties of the cured material.
-
Casting: Pour the mixed and degassed resin into pre-heated and release-agent-coated molds of the desired shape for testing.
-
Curing Schedule: Place the molds in an oven and cure according to a suitable schedule. A typical two-stage cure schedule could be: 2 hours at 80 °C followed by 3 hours at 150 °C. Rationale: A lower temperature initial cure allows for gelation, followed by a higher temperature post-cure to ensure full cross-linking and development of optimal properties.
Characterization of the Synthesized Polymers
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new polymers.
Spectroscopic Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the polyamide, look for the appearance of characteristic amide bands (Amide I C=O stretch at ~1650 cm⁻¹ and Amide II N-H bend at ~1550 cm⁻¹) and the disappearance of the acid chloride C=O stretch (~1800 cm⁻¹). For the cured epoxy, monitor the disappearance of the epoxide peak at ~915 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the polymer repeat unit.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer. This is crucial for defining the upper service temperature of the material. TGA measures mass loss as a function of temperature in a controlled atmosphere.[5][6]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.[6]
Expected Thermal Properties:
| Polymer Type | Expected Tg | Expected Thermal Stability | Rationale |
| Polyamide | Moderate to High | High | The rigid cyclic structures in the backbone are expected to restrict chain mobility, increasing Tg. Amide linkages provide strong hydrogen bonding, contributing to high thermal stability. |
| Cured Epoxy | High | Very High | The bulky piperidine-azepane structure will act as a rigid cross-linking point, leading to a high Tg and a densely cross-linked, thermally stable network. |
Mechanical Properties
-
Tensile Testing: To evaluate the material's strength, stiffness (Young's modulus), and ductility (elongation at break). Dog-bone shaped specimens are typically tested according to ASTM standards (e.g., ASTM D638). The incorporation of the cyclic structures from this compound is anticipated to result in polymers with high modulus and strength.
Conclusion
This compound represents a promising, yet underexplored, monomer for the design of novel polymers. Its unique bifunctional cyclic amine structure offers a pathway to polyamides, polyureas, and epoxy networks with potentially enhanced thermal and mechanical properties. The protocols provided in this document serve as a detailed starting point for researchers to explore the synthesis and characterization of these new materials. Further investigation into the structure-property relationships of polymers derived from this monomer is warranted and could lead to the development of advanced materials for a variety of applications.
References
-
Jalageri, M. D., Nagaraja, A., & Puttaiahgowda, Y. M. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(25), 15286-15307. Available at: [Link]
-
ResearchGate. Polyamides derived from piperazine and used for hot-melt adhesives: Synthesis and properties. Available at: [Link]
-
Zhang, C., & Wang, C. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 1110-1113. Available at: [Link]
-
Wikipedia. Step-growth polymerization. Available at: [Link]
-
ResearchGate. Polyamide Syntheses. Available at: [Link]
-
ResearchGate. Synthesis of polyamides from diols and diamines with liberation of H2. Available at: [Link]
-
Oregon State University. Polymer Synthesis Experiments. Available at: [Link]
-
ResearchGate. Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. Available at: [Link]
-
PubMed Central. Diamine Biosynthesis: Research Progress and Application Prospects. Available at: [Link]
-
Chemistry LibreTexts. Step-Growth Polymers. Available at: [Link]
- Google Patents. Epoxy resin systems with piperidine derivatives as curing agents.
-
ScienceDirect. RUBBER-MODIFIED EPOXY RESINS CURED WITH PIPERIDINE. Available at: [Link]
-
AZoM. The Characterization of Polymers Using Thermal Analysis. Available at: [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
C-Therm. Fundamentals of Polymers Thermal Characterization. Available at: [Link]
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- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. eng.uc.edu [eng.uc.edu]
- 6. azom.com [azom.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 1-(2-Piperidin-4-ylethyl)azepane
Welcome to the technical support resource for the synthesis and purification of 1-(2-Piperidin-4-ylethyl)azepane (CAS: 96901-05-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the preparation of this bicyclic diamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound, a molecule featuring two saturated N-heterocycles linked by an ethyl bridge, is typically achieved through two main convergent strategies: N-Alkylation and Reductive Amination .
-
Strategy 1: N-Alkylation. This classic approach involves the nucleophilic attack of the secondary amine of azepane onto an electrophilic two-carbon unit attached to the piperidine ring. A common precursor is 4-(2-chloroethyl)piperidine or its corresponding tosylate/mesylate for a better leaving group. The secondary amine on the piperidine ring must be protected (e.g., with a Boc group) to prevent self-alkylation or polymerization.
-
Strategy 2: Reductive Amination. This highly efficient method involves coupling 4-(2-aminoethyl)piperidine with an azepane-derived aldehyde, such as (azepan-1-yl)acetaldehyde. The reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a hydride source to form the target C-N bond.[1] This method is often preferred due to its operational simplicity and high functional group tolerance.
Table 1: Comparison of Primary Synthetic Routes
| Feature | N-Alkylation | Reductive Amination |
| Key Reagents | Azepane, 4-(2-haloethyl)piperidine | 4-(2-Aminoethyl)piperidine, (Azepan-1-yl)acetaldehyde |
| Protecting Groups | Required for piperidine nitrogen | Often not required |
| Common Side Reactions | Over-alkylation, elimination | Incomplete reduction, carbinolamine formation |
| Yields | Moderate to good | Generally good to excellent |
| Scalability | Can be challenging due to exotherms and reagent solubility | Generally robust and scalable |
Q2: Which synthetic route is recommended for laboratory-scale synthesis and why?
A2: For typical laboratory-scale synthesis (<10g), Reductive Amination is highly recommended. The primary reasons are:
-
Fewer Steps: It often avoids the need for protection and deprotection of the piperidine nitrogen, shortening the overall sequence.
-
Milder Conditions: The reaction can be carried out under mild conditions using selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which minimizes side reactions.
-
Higher Atom Economy: This route is generally more efficient in incorporating atoms from the starting materials into the final product.
The N-alkylation route, while viable, requires careful control to prevent the formation of quaternary ammonium salts and requires an additional deprotection step, which can add complexity and reduce overall yield.
Q3: How should the final compound, this compound, be stored?
A3: As a secondary/tertiary aliphatic amine, the compound is a relatively strong base and is susceptible to oxidation and reaction with atmospheric carbon dioxide.[2][3] A yellow or brown tint upon storage is often indicative of oxidation.[3] For long-term stability, it should be stored as the free base under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. For easier handling and enhanced stability, it can be converted to a solid salt, such as the hydrochloride or dihydrochloride salt, which is less prone to oxidation.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem: Low or No Product Yield
Q4: My reductive amination reaction is not working. TLC/LC-MS analysis shows only starting materials. What went wrong?
A4: This issue typically points to problems with either iminium ion formation or the reduction step.
-
Ineffective Dehydrating Conditions: The initial condensation to form the iminium ion is an equilibrium process that releases water. If water is not removed or sequestered, the equilibrium will favor the starting materials.
-
Solution: When using reducing agents like NaBH₃CN or NaBH(OAc)₃, the reaction is often run in a suitable aprotic solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)). The inclusion of a mild acid catalyst (e.g., acetic acid) can facilitate iminium formation. Sodium triacetoxyborohydride is often preferred as it is not water-sensitive and can be used directly without separate iminium formation steps.[4]
-
-
Incorrect Reducing Agent: The choice of reducing agent is critical.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and selective for imines/iminium ions in the presence of aldehydes. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. A more powerful reagent like sodium borohydride (NaBH₄) may prematurely reduce the starting aldehyde before it can react with the amine.
-
-
Degraded Starting Materials: Aldehydes can oxidize to carboxylic acids on storage, and amines can degrade.
-
Solution: Verify the purity of your starting aldehyde and amine before starting the reaction. Use freshly opened or purified reagents if degradation is suspected.
-
Problem: Difficult Purification & Complex Product Mixture
Q5: My reaction produced a complex mixture of products, and I cannot isolate the desired compound by standard column chromatography. What are the likely side products and how can I purify my compound?
A5: A complex product mixture often arises from side reactions involving the two nucleophilic nitrogen atoms.
-
Likely Side Products:
-
Over-Alkylation (in N-Alkylation route): The product itself contains a nucleophilic piperidine nitrogen that can react with the alkylating agent, leading to a quaternary salt.
-
Dimerization/Polymerization: If using a difunctional starting material (e.g., 1,2-dichloroethane to link piperidine and azepane), polymerization is a significant risk.
-
Unreacted Starting Materials: This complicates purification due to similar polarities.
-
-
Advanced Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique for separating basic amines from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic target compound will form a salt and move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to a pH >12 to regenerate the free base, which can then be extracted back into an organic solvent.
-
Salt Crystallization: Convert the crude free base into a salt (e.g., dihydrochloride). This often induces crystallization, allowing for purification by recrystallization, which can be highly effective at removing closely related impurities.
-
Reversed-Phase Chromatography (RPC): If silica gel chromatography fails, preparative HPLC using a C18 column is a high-resolution alternative, though it is more resource-intensive.[5][6]
-
Problem: Physical State and Purity
Q6: My final product is a persistent yellow oil that I cannot crystallize. How can I solidify it and remove the color?
A6: This is a common scenario for aliphatic diamines.
-
Handling Oily Products: Many amine free bases are low-melting solids or oils at room temperature.[2]
-
Solution: The most reliable method to obtain a stable, crystalline solid is to prepare a salt. Bubble dry HCl gas through a solution of the purified oil in a suitable solvent like diethyl ether or ethyl acetate, or add a stoichiometric amount of HCl in isopropanol. The resulting hydrochloride salt will often precipitate as a white solid that can be collected by filtration.
-
-
Removing Color Impurities: The yellow or brown color is typically due to minor oxidation products.[3]
-
Solution 1: During work-up, a wash with a dilute solution of sodium bisulfite can sometimes remove color.
-
Solution 2: Before final isolation, pass a solution of the compound through a small plug of activated carbon.
-
Solution 3: Meticulous purification by column chromatography or salt recrystallization is usually effective at removing the colored impurities.
-
Experimental Protocols & Workflows
Workflow Diagram: General Synthesis & Purification
Caption: General workflow for synthesis via reductive amination.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the synthesis of this compound from 4-(2-aminoethyl)piperidine and (azepan-1-yl)acetaldehyde.
Materials:
-
4-(2-Aminoethyl)piperidine
-
(Azepan-1-yl)acetaldehyde (or its diethyl acetal precursor)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Solvents for chromatography (e.g., DCM, Methanol, Triethylamine)
Procedure:
-
Reaction Setup: To a solution of 4-(2-aminoethyl)piperidine (1.0 eq) in anhydrous DCM (approx. 0.1 M), add (azepan-1-yl)acetaldehyde (1.1 eq). Stir the mixture under an inert atmosphere (N₂ or Ar) at room temperature for 30 minutes to facilitate pre-formation of the iminium intermediate.
-
Expert Note: If starting with the acetal of the aldehyde, it must first be hydrolyzed under mild acidic conditions to generate the aldehyde in situ or prior to the reaction.
-
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. The reaction may be slightly exothermic. Maintain the temperature at or below room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, likely as a viscous oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel.
-
Expert Note: The basic nature of the product requires deactivating the acidic silica gel. Pre-treat the column with a solvent system containing a small amount of a volatile base (e.g., 0.5-1% triethylamine in the eluent). A typical gradient could be 0% to 10% Methanol in DCM, with 0.5% triethylamine throughout.
-
-
Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a colorless to pale yellow oil.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2023, April 5). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. [Link]
-
Kaur, M., & Garg, S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4). DOI:10.2174/1385272825999210104222338. [Link]
-
Camps, P., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. [Link]
-
Christoffers, J., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]
-
Kaur, M., & Garg, S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
-
ResearchGate. (2024). Intramolecular reductive aminations for the formation of azepanes. [Link]
-
Kouznetsov, V. V., et al. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Request PDF on ResearchGate. [Link]
-
Afzal, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
-
Honda, T., et al. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]
-
Kumar, D., et al. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
Ruffoni, A., Leonori, D., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]
-
Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]
-
Laconde, G., et al. (2000). A Versatile Synthesis of 2-Substituted 4-Amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Request PDF on ResearchGate. [Link]
-
Asgeri, M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
Marsden, S. P., et al. (2010). Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions. Request PDF on ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. Future Medicinal Chemistry. [Link]
-
Osipov, A. V., et al. (2024). One-Step Chromatographic Approach for Purifying Peptides and Proteins from Venoms. MDPI Separations. [Link]
-
Zhu, J., et al. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ResearchGate. [Link]
-
Bagley, M. C., et al. (2016). Synthesis of 5‑Amino-2,5-dihydro‑1H‑benzo[b]azepines Using a One- Pot Multibond Forming Process. Spiral, Imperial College London. [Link]
-
Elliott, M. L., & Sweeney, J. B. (2016). Strategies in the synthesis of dibenzo[b,f]heteropines. PubMed Central. [Link]
-
Blomberg, L. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. PolyPeptide Group. [Link]
Sources
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- 2. Buy this compound | 96901-05-2 [smolecule.com]
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- 6. polypeptide.com [polypeptide.com]
Solubility issues of 1-(2-Piperidin-4-ylethyl)azepane in aqueous solutions
Technical Support Center: 1-(2-Piperidin-4-ylethyl)azepane
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous solutions. Our guidance is rooted in fundamental physicochemical principles and validated laboratory practices to ensure the integrity and success of your experiments.
I. Understanding the Molecule: Physicochemical Profile
This compound is a dibasic compound featuring two secondary amine functional groups: a piperidine ring and an azepane ring.[1][2][3] Its behavior in aqueous solution is dominated by the basicity of these two nitrogen centers.
The solubility of amines is intrinsically linked to their ability to form hydrogen bonds with water and their protonation state, which is dictated by the solution's pH.[4][5]
Table 1: Estimated Acid-Base Characteristics
| Functional Group | Estimated pKa of Conjugate Acid | Predominant State at Physiological pH (7.4) |
|---|---|---|
| Piperidine Nitrogen | 10.5 - 11.0 | Protonated (Cationic)[1] |
| Azepane Nitrogen | 10.8 - 11.2 | Protonated (Cationic)[1] |
Note: pKa values are estimated based on structurally similar compounds. The pKa of the conjugate acid (pKaH) is used to quantify the basicity of amines; a higher pKaH indicates a stronger base.[6] At a pH significantly below the pKa, the protonated, charged form of the amine predominates, which is generally more water-soluble than the neutral form.[7][8]
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound not dissolving in neutral water or phosphate-buffered saline (PBS) at pH 7.4?
A1: The limited solubility in neutral solutions is expected due to the compound's chemical nature. Although it contains two amine groups that can hydrogen bond with water, the sizable hydrocarbon backbone (13 carbons) imparts significant hydrophobic character, which can limit aqueous solubility.[4][5] While the compound is protonated at pH 7.4, its intrinsic solubility in the neutral form is likely very low. For many basic drugs, pH adjustment is a primary strategy to achieve desired concentrations in aqueous media.[][10]
Q2: I observed a precipitate after adding my DMSO stock solution of the compound to my aqueous cell culture medium. What caused this?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic co-solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.[11] Even if the final DMSO concentration is low (e.g., <1%), the local concentration of the compound at the point of addition can momentarily exceed its aqueous solubility limit, causing it to precipitate. The key is to ensure the final concentration in the aqueous medium is below the compound's solubility limit under those specific pH and temperature conditions.
Q3: What is the best starting point for solubilizing this compound for in vitro assays?
A3: The most effective and direct method is to leverage the basicity of the amine groups by preparing an acidic solution.[7][] By lowering the pH, you ensure complete protonation of both nitrogen atoms, forming a dicationic salt in situ. This charged species is significantly more polar and thus more soluble in water.[12][13] A starting pH of 4-5 is generally recommended.
Q4: Can I use a co-solvent to improve solubility?
A4: Yes, co-solvents can be effective, but they must be used judiciously.[14][15] Water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[][11] However, high concentrations of co-solvents can be toxic to cells in biological assays.[11] Often, a combination of pH adjustment and a minimal amount of co-solvent provides the best results.[16][17]
Q5: Should I consider using a pre-formed salt of the compound?
A5: Absolutely. Using a pharmaceutically acceptable salt form (e.g., hydrochloride, citrate, tartrate) is a standard and highly effective method for improving the solubility and dissolution rate of basic drugs.[18][19][20] If you have the free base, you are essentially forming a salt in situ when you add acid. Starting with a well-characterized salt form can provide greater consistency and convenience.[21]
III. Troubleshooting Guide: Common Solubility Issues
| Issue Observed | Probable Cause | Recommended Solution |
| Compound forms an oily film or refuses to dissolve in neutral buffer. | The compound is in its free base form, which has low intrinsic aqueous solubility. | Use the pH adjustment protocol (Protocol A) to prepare an acidic stock solution. Start at pH 5.0 and adjust downward if needed. |
| Precipitation occurs immediately upon diluting a DMSO stock into aqueous media. | The final concentration exceeds the thermodynamic solubility limit in the aqueous buffer. The rate of addition is too fast. | 1. Lower the final concentration of the compound. 2. Perform a serial dilution. 3. Add the DMSO stock dropwise to the vortexing aqueous buffer to minimize local concentration effects. |
| Solution is clear initially but becomes cloudy or shows precipitate over time. | The solution may be supersaturated, or the compound is degrading. The buffer components may be interacting with the compound. | 1. Confirm the solution pH has not drifted. 2. Prepare fresh solutions before each experiment. 3. Assess solubility in simpler buffer systems to rule out excipient interactions. |
| Inconsistent results between experimental batches. | Variability in stock solution preparation (e.g., pH, weighing errors) or storage. | Standardize the stock preparation using Protocol A. Store stocks appropriately (e.g., aliquoted at -20°C or -80°C) and perform a quality check (e.g., visual inspection) before use. |
IV. Experimental Protocols & Workflows
Protocol A: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes the creation of a salt in situ to achieve solubilization.
-
Weighing: Accurately weigh the desired amount of this compound (free base) in a sterile container.
-
Initial Suspension: Add a portion (e.g., 80%) of the final desired volume of high-purity water (e.g., Milli-Q). The compound will likely not dissolve and may appear as a suspension or oily residue.
-
Acidification: While stirring vigorously, add a dilute acid solution (e.g., 1 M HCl or 1 M Citric Acid) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution Point: Continue adding acid until the solution clarifies completely. This indicates that the compound has been protonated to a soluble salt form. The target pH should generally be at least 2 pH units below the lowest pKa of the compound. A pH of 4-5 is a good starting point.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining water to reach the final target volume and concentration.
-
Sterilization: If required for biological assays, filter the final solution through a 0.22 µm sterile filter compatible with acidic solutions.
Workflow for Troubleshooting Solubility
The following diagram outlines a logical workflow for systematically addressing solubility challenges.
Caption: A step-by-step workflow for troubleshooting solubility issues.
The pH-Solubility Relationship
The solubility of a basic compound like this compound is fundamentally governed by its protonation state, which changes with pH.
Caption: The relationship between pH and compound protonation state.
V. References
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
-
Co-solvent: Significance and symbolism. (2025). Google AI Search.
-
Clark, J. (2023). Basic Properties of Amines. Chemistry LibreTexts. [Link]
-
Gavamukul, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2006). PubMed. [Link]
-
Properties of Amines, basic character of amines and solubility. Km Chemistry. [Link]
-
Raval, M. K., et al. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum?. PubMed Central. [Link]
-
Methods to boost solubility. (2024). IJSDR. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2006). Taylor & Francis Online. [Link]
-
Basicity of Amines. (2022). eCampusOntario Pressbooks. [Link]
-
Properties of amines. Lumen Learning. [Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
an introduction to amines. Chemguide. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). American Pharmaceutical Review. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
The Chemical Properties and Applications of Azepane. Autech. [Link]
-
Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (2015). PubMed Central. [Link]
-
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]
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Combined effect of complexation and pH on solubilization. (2004). PubMed. [Link]
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pH and solubility. Khan Academy. [Link]
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Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. ResearchGate. [Link]
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Solubility and pH. (2023). Chemistry LibreTexts. [Link]
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1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane. PubChem. [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
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5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
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How does branching increase the solubility in amines?. (2018). Quora. [Link]
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Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
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Azepane. Wikipedia. [Link]
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Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). (2017). Master Organic Chemistry. [Link]
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Azepane. PubChem. [Link]
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Photochemical stability of 1-(2-Piperidin-4-ylethyl)azepane and storage recommendations
Welcome to the dedicated technical support guide for 1-(2-Piperidin-4-ylethyl)azepane. This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the photochemical stability and optimal storage of this compound. The information herein is structured in a question-and-answer format to directly address challenges you may encounter during your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Stability and Storage
Q1: What is the general photochemical stability of this compound?
A1: this compound possesses moderate photochemical stability under standard laboratory conditions. Its structure, containing two tertiary amine functionalities within saturated heterocyclic rings (piperidine and azepane), makes it susceptible to degradation upon exposure to ultraviolet (UV) and, to a lesser extent, visible light. The lone pairs of electrons on the nitrogen atoms can absorb UV radiation, which may initiate photo-oxidative degradation pathways.[1]
Q2: What are the likely photodegradation pathways for this compound?
A2: While specific degradation studies on this exact molecule are not extensively published, based on the known photochemistry of tertiary aliphatic amines and related heterocyclic systems, the primary photodegradation pathways are predicted to be:
-
N-Dealkylation: Cleavage of the C-N bond, particularly at the ethyl linker, can occur. This would result in the formation of piperidine and azepane ring fragments. Photoinduced N-dealkylation of tertiary amines is a known metabolic and photodegradative pathway.[1][2]
-
α-Carbon Oxidation: The carbon atoms adjacent (in the alpha position) to the nitrogen atoms are susceptible to oxidation. This can lead to the formation of iminium intermediates, which can be further hydrolyzed to form carbonyl compounds (lactams) or undergo ring opening.[3][4][5]
-
N-Oxidation: Direct oxidation of the tertiary amine nitrogen atoms can lead to the formation of the corresponding N-oxides. This is a common oxidative pathway for tertiary amines.[6]
-
Ring Opening: Photochemical reactions can induce cleavage of the piperidine or azepane rings, leading to a variety of acyclic amine and aldehyde/ketone-containing degradants.[3][4][5][7]
Q3: My solution of this compound has developed a yellow tint. What does this mean?
A3: A color change, such as the development of a yellow or brown tint, is a common visual indicator of degradation in amine-containing compounds. This is often due to the formation of oxidized byproducts and other chromophoric degradants resulting from exposure to light and/or air. While a slight discoloration may not significantly impact all experimental applications, it is a clear sign that the integrity of the compound has been compromised. For applications requiring high purity, it is strongly recommended to use a fresh, un-discolored sample.
Q4: What are the optimal storage conditions for this compound?
A4: To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Light | Store in an amber or opaque vial. | Protects the compound from UV and visible light to prevent photodegradation.[8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, thereby reducing the risk of photo-oxidation and direct oxidation. |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended. | Reduces the rate of potential degradation reactions and minimizes volatility.[8] |
| Container | Use a tightly sealed container made of inert material (e.g., glass with a PTFE-lined cap). | Prevents contamination from and reaction with container materials, and minimizes exposure to air and moisture.[8] |
Section 2: Troubleshooting Guide - Experimental Challenges
This section addresses specific issues that may arise during the handling and analysis of this compound in the context of stability studies.
Issue 1: Inconsistent retention times during HPLC analysis of stability samples.
-
Potential Cause 1: Column Degradation. Amine compounds can interact strongly with silica-based columns, leading to changes in the stationary phase over time.
-
Solution: Use a column specifically designed for amine analysis or a polymer-based column. If using a silica-based column, ensure proper mobile phase pH control and consider using a sacrificial amine additive in the mobile phase. Regularly flush the column according to the manufacturer's instructions.[10]
-
-
Potential Cause 2: Mobile Phase Instability. The pH and composition of the mobile phase can change over time, affecting the ionization state of the amine and its interaction with the stationary phase.
-
Solution: Prepare fresh mobile phase daily. Ensure the mobile phase is adequately buffered to maintain a consistent pH.
-
-
Potential Cause 3: Sample Degradation in the Autosampler. If the autosampler is not temperature-controlled, the compound may degrade in solution while waiting for injection.
-
Solution: Use a refrigerated autosampler set to a low temperature (e.g., 4 °C).
-
Issue 2: Appearance of multiple, small, unidentified peaks in the chromatogram of a photostability sample.
-
Potential Cause: Photodegradation. Exposure to light has likely caused the formation of multiple degradation products.
-
Solution: This is the expected outcome of a successful forced degradation study. The goal is to identify these peaks. Use a photodiode array (PDA) detector to assess the spectral purity of the main peak and the UV spectra of the new peaks. Employ mass spectrometry (LC-MS) to obtain mass information for the degradation products to aid in their identification.[11]
-
Issue 3: Poor mass balance in forced degradation studies (the sum of the assay of the parent compound and the known degradants is significantly less than 100%).
-
Potential Cause 1: Formation of Non-UV Active Degradants. Some degradation pathways may lead to products that do not have a significant chromophore and are therefore not detected by a UV detector.
-
Solution: Use a universal detector in series with the UV detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), to detect non-chromophoric compounds.
-
-
Potential Cause 2: Formation of Volatile Degradants. Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Solution: If volatile degradants are suspected, headspace gas chromatography (GC) can be used to analyze the samples.
-
-
Potential Cause 3: Co-elution of Degradants. A degradation product may be co-eluting with the parent peak or another peak, leading to inaccurate quantification.
-
Solution: Re-evaluate the HPLC method. Adjust the mobile phase composition, gradient, or column chemistry to achieve better separation. Peak purity analysis using a PDA detector is essential.[11]
-
Section 3: Experimental Protocols
Forced Photodegradation Study Protocol
This protocol is designed to assess the intrinsic photochemical stability of this compound and to generate potential photodegradants for analytical method development, in line with ICH Q1B guidelines.[12][13]
Objective: To evaluate the susceptibility of the compound to photodegradation and to identify the resulting degradation products.
Materials:
-
This compound
-
Solvent (e.g., acetonitrile or methanol, HPLC grade)
-
Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., Option 1 or 2 from ICH Q1B).
-
Calibrated radiometer/lux meter
-
Quartz or borosilicate glass vials
-
Aluminum foil
-
HPLC-UV/PDA and LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Dispense the solution into three sets of transparent vials.
-
-
Sample Sets:
-
Test Sample: Expose to the light source in the photostability chamber.
-
Dark Control: Wrap the vial completely in aluminum foil and place it in the photostability chamber alongside the test sample. This will account for any degradation due to temperature.
-
Reference Standard: Store protected from light at a controlled temperature (e.g., 2-8 °C).
-
-
Exposure Conditions (as per ICH Q1B):
-
Expose the 'Test Sample' and 'Dark Control' to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[12][14]
-
Monitor the temperature inside the chamber to ensure it does not cause significant thermal degradation.
-
-
Analysis:
-
At appropriate time points (and at the end of the exposure), withdraw aliquots from all three sample sets.
-
Analyze the samples by a validated stability-indicating HPLC-UV/PDA method.
-
Quantify the parent compound and any degradation products.
-
Analyze the samples by LC-MS to obtain mass information on the degradation products.
-
-
Evaluation:
-
Compare the chromatograms of the test sample, dark control, and reference standard.
-
Calculate the percentage of degradation.
-
Assess the peak purity of the parent compound.
-
Propose structures for the major degradation products based on the LC-MS data and known degradation pathways.
-
Visualization of Workflows and Pathways
References
-
Lian, Q., et al. (2023). Alkali-Driven Photoinduced N-Dealkylation of Aryl Tertiary Amines and Amides. Organic Letters, 25, 8387-8392. Available at: [Link]
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Glushkov, V. A., & Goti, A. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 4(10), 1837-1851. Available at: [Link]
-
Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
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White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Two possible mechanisms for N-demethylation of tertiary amines by... Available at: [Link]
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ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions | Request PDF. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Organic photoredox catalyzed dealkylation/acylation of tertiary amines to access amides. Available at: [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Semantic Scholar. (n.d.). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. Available at: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
National Institutes of Health. (n.d.). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Available at: [Link]
-
PharmaTutor. (2013). PHOTOSTABILITY TESTING. Available at: [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available at: [Link]
-
ACS Publications. (n.d.). Photooxidation of aliphatic amines under simulated atmospheric conditions: formation of nitrosamines, nitramines, amides, and photochemical oxidant. Available at: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. Available at: [Link]
-
Chromatography Forum. (2009). Amine column degradation. Available at: [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Visible-light promoted photocatalyst-free aerobic α-oxidation of tertiary amines to amides. Available at: [Link]
-
National Institutes of Health. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]
-
Lhasa Limited. (2021). Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. Available at: [Link]
-
Chemical Emergency Medical Guidelines. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders. Available at: [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]
-
Sci-Hub. (n.d.). Photochemical behavior of 2,5-di-tert-butyl-3H-azepine: unexpected formation of a dicyclopenta[b,e]pyridine derivative and a cis,cis-cyclodeca-1,6-diene derivative. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
ResearchGate. (n.d.). Photoredox functionalization: a) Tertiary versus secondary amines.... Available at: [Link]
-
IPAP. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]
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University of Wisconsin-Milwaukee. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]
-
Frontiers. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Available at: [Link]
-
Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]
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Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Available at: [Link]
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National Institutes of Health. (n.d.). Studies on photodegradation process of psychotropic drugs: a review. Available at: [Link]
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MDPI. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Available at: [Link]
-
National Institutes of Health. (n.d.). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. Available at: [Link]
-
MDPI. (n.d.). Functionalized Graphene Derivatives and TiO 2 for High Visible Light Photodegradation of Azo Dyes. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of primary, secondary and tertiary amines.. Available at: [Link]
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Technical Support Center: Optimizing Derivatization of 1-(2-Piperidin-4-ylethyl)azepane
Welcome to the technical support guide for the derivatization of 1-(2-Piperidin-4-ylethyl)azepane. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to facilitate the smooth execution of your synthetic protocols. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.
Introduction
This compound is a scaffold of significant interest in medicinal chemistry, featuring two secondary amine functionalities—one on the piperidine ring and one on the azepane ring. Derivatization, typically through N-alkylation or N-acylation, is a critical step in modifying the compound's physicochemical properties to enhance its therapeutic potential.[1] However, the presence of two reactive sites presents unique challenges, including lack of selectivity, overalkylation, and purification difficulties. This guide will address these common issues and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen is more reactive in this compound?
A1: The reactivity of the piperidine and azepane nitrogens is influenced by several factors, including steric hindrance and the specific reaction conditions. In general, the piperidine nitrogen is often considered slightly more nucleophilic and less sterically hindered than the azepane nitrogen. However, the larger, more flexible azepane ring can also exhibit high reactivity.[2] It is crucial to experimentally determine the selectivity for your specific reaction.
Q2: What are the most common methods for N-alkylation of this scaffold?
A2: The two primary methods for N-alkylation are direct alkylation with alkyl halides and reductive amination.[3][4]
-
Direct Alkylation: This involves reacting the amine with an alkyl halide (or other electrophile) in the presence of a base.[5][6]
-
Reductive Amination: This is a two-step, one-pot reaction where the amine is first condensed with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative monitoring.[7] For more precise, quantitative analysis of reaction kinetics and yield, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to track the disappearance of starting material and the appearance of product signals.[7]
Q4: What are some common side products I should be aware of?
A4: The most common side product is the di-alkylated species, where both the piperidine and azepane nitrogens have been derivatized. Overalkylation, leading to the formation of quaternary ammonium salts, can also occur, particularly with highly reactive alkylating agents.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the derivatization of this compound.
Problem 1: Low Yield of the Desired Mono-Derivatized Product
Possible Causes:
-
Poor Reactivity: The chosen alkylating or acylating agent may not be reactive enough under the applied conditions.
-
Suboptimal Base: The base may not be strong enough to deprotonate the amine effectively, or it may be sterically hindering the reaction.
-
Incorrect Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions.
-
Competitive Di-alkylation: Both nitrogen atoms are reacting, reducing the yield of the mono-substituted product.
Solutions:
-
Increase Reagent Reactivity:
-
Optimize the Base and Solvent:
-
For direct alkylation, common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[6] In some cases, stronger bases like cesium hydroxide (CsOH) have been shown to promote selective mono-N-alkylation.[5][8]
-
Anhydrous polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are typically good choices.[4][5][6]
-
-
Control Stoichiometry:
-
To favor mono-alkylation, use a slight excess (1.0-1.2 equivalents) of the this compound relative to the electrophile.
-
-
Slow Addition: Adding the alkylating or acylating agent slowly to the reaction mixture can help maintain a low concentration, which favors mono-substitution.[8]
| Parameter | Recommendation | Rationale |
| Electrophile | Alkyl iodide > Alkyl bromide > Alkyl chloride | Better leaving group ability increases reaction rate. |
| Base | K₂CO₃, Et₃N, DIPEA, CsOH | Choice depends on required strength and steric profile. |
| Solvent | ACN, DMF, DCM (anhydrous) | Provides good solubility for reactants. |
| Stoichiometry | 1.0-1.2 eq. of amine to electrophile | Minimizes di-substitution. |
Problem 2: Formation of Multiple Products (Lack of Selectivity)
Possible Causes:
-
Similar Reactivity of Nitrogen Atoms: The piperidine and azepane nitrogens have comparable nucleophilicity, leading to a mixture of products.
-
Overalkylation: The mono-alkylated product is more nucleophilic than the starting material and reacts further to form a di-alkylated product or even a quaternary ammonium salt.[8]
Solutions:
-
Utilize Protecting Groups:
-
One of the most effective strategies for achieving selectivity is to temporarily protect one of the amine groups. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). After derivatizing the unprotected nitrogen, the protecting group can be removed.
-
-
Employ Reductive Amination:
-
Reductive amination is often more selective than direct alkylation and is less prone to overalkylation.[3] The choice of aldehyde or ketone can influence which nitrogen reacts preferentially based on steric hindrance.
-
-
Modify Reaction Temperature:
-
Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the more accessible or more nucleophilic site.
-
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide
-
Reaction Setup: Dissolve this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in an anhydrous solvent (e.g., ACN or DMF) under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) to the mixture at room temperature. For highly reactive alkyl halides, consider cooling the reaction mixture in an ice bath.[4]
-
Reaction Monitoring: Stir the reaction at room temperature or heat as required. Monitor the progress by TLC or LC-MS.[4]
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: General Procedure for Reductive Amination
-
Iminium Ion Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane or methanol).[4] Stir the solution at room temperature for 30-60 minutes.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.[4]
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.[4]
-
Quenching and Extraction: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[4]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.[4]
Visualizing the Workflow
To aid in decision-making, the following diagrams illustrate the general derivatization workflow and a troubleshooting decision tree.
Caption: General workflow for derivatization.
Caption: Troubleshooting decision tree.
Conclusion
The successful derivatization of this compound hinges on the careful selection of reaction conditions to control reactivity and selectivity. By understanding the principles outlined in this guide and systematically troubleshooting any issues that arise, researchers can efficiently synthesize novel derivatives for further investigation. For persistent issues, consulting the primary literature for analogous transformations is always recommended.
References
- Benchchem. optimizing reaction conditions for N-alkylation of amines.
- PMC. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines.
- Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
- Benchchem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation.
- Google Patents. CH633264A5 - N-alkyl-piperidine DERIVATIVES..
- Benchchem. Technical Support Center: Optimizing N-Alkylation of Piperidines.
- ResearchGate. Procedure for N-alkylation of Piperidine?.
- ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Benchchem. A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.
- OUCI. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
- Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.
- ResearchGate. A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC.
- PubMed Central. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC.
- PubMed Central. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC.
- ResearchGate. Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation.
- ResearchGate. Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Common Problems in Handling Bicyclic Amine Compounds
Introduction
Bicyclic amines are a cornerstone in modern medicinal chemistry, prized for their ability to introduce three-dimensional complexity into molecular scaffolds.[1][2] Their rigid conformations can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties, making them invaluable in drug discovery.[1][2][3] However, their unique structural and electronic properties can present significant challenges in the laboratory.
This guide, from the perspective of a Senior Application Scientist, provides practical, field-proven advice to navigate the common hurdles encountered during the synthesis, purification, and handling of these versatile compounds. Here, we move beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: My bicyclic amine seems to be degrading upon storage. What are the ideal storage conditions?
A: Bicyclic amines, like many amines, can be susceptible to degradation through oxidation and reaction with atmospheric CO2. For long-term stability, they should be stored in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5] Keep containers tightly sealed and away from direct sunlight and incompatible materials such as strong acids and oxidizing agents.[4][5] For particularly sensitive compounds, storage at low temperatures (-10°C) in a dark environment is recommended.[6]
Q2: I'm having trouble with the aqueous solubility of my bicyclic amine. Any suggestions?
A: The hydrophobic nature of the bicyclic scaffold can indeed lead to poor aqueous solubility.[7] To improve solubility for biological assays or aqueous reactions, consider forming a salt, such as a hydrochloride or trifluoroacetate salt. This can often be achieved by treating a solution of the amine with the corresponding acid followed by evaporation or precipitation.
Q3: Are there any specific safety precautions I should take when handling bicyclic amines?
A: Yes, bicyclic amines should be handled with the same precautions as other amines. Always work in a well-ventilated area or a fume hood.[4][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9] Avoid inhaling vapors and direct contact with skin and eyes.[4][8] In case of exposure, immediately flush the affected area with plenty of water and seek medical attention if irritation persists.[9][10]
In-Depth Troubleshooting Guides
Synthesis & Reaction Challenges
Problem: Low reaction yields or reaction failure, particularly in acylation or alkylation reactions.
Causality: The reactivity of a bicyclic amine is heavily influenced by the stereoelectronics of its scaffold. Bridgehead amines, in particular, can have unusual hybridization and steric environments. For instance, the amine on a bicyclo[1.1.1]pentane (BCP) system is exceptionally reactive due to low steric hindrance and high intrinsic nucleophilicity, while the amine on a bicyclo[2.2.2]octane (BCO) is significantly less reactive.[7][11] Failure to account for these differences is a common cause of poor reaction outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding reactions.
Detailed Protocol: Robust Amide Coupling for a Sterically Hindered Bicyclic Amine
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the bicyclic amine (1.0 eq) and the carboxylic acid (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or CH2Cl2).
-
Activation: Add a suitable coupling agent such as HATU (1.2 eq) to the solution.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For very hindered amines, gentle heating (40-50 °C) may be required.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO3 solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Purification Hurdles
Problem: The bicyclic amine streaks or is retained on the silica gel column during purification.
Causality: The basic nature of the amine group leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in poor peak shape, streaking, and even irreversible adsorption of the compound, leading to low recovery.
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat the silica gel with a base. This can be done by preparing the silica slurry in a solvent system containing a small amount of a volatile amine, such as triethylamine (~1-2%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based support.
-
Modify the Mobile Phase: Add a small percentage of a basic modifier to your eluent system. Common choices include triethylamine or ammonium hydroxide.
| Modifier | Typical Concentration in Eluent | Notes |
| Triethylamine | 0.5 - 2% (v/v) | Volatile, easy to remove post-purification. |
| Ammonium Hydroxide | 0.1 - 1% (v/v) in MeOH | Useful for more polar amines. |
Stability and Storage
Problem: The compound, a bicyclo[6.1.0]nonyne (BCN) derivative, shows signs of degradation in acidic conditions.
Causality: Some bicyclic structures, particularly strained systems like BCN, can be sensitive to acidic conditions. The alkyne functionality in BCN, for instance, has been reported to be unstable under acidic treatments, which can be problematic during steps like detritylation in solid-phase synthesis.[6]
Preventative Measures and Protocol:
-
Avoid Strong Acids: When possible, use milder reagents for deprotection steps. For example, if removing a Boc group, consider using milder acidic conditions or enzymatic deprotection if the substrate is compatible.
-
Buffer Aqueous Solutions: During work-up or purification, ensure that any aqueous layers are buffered to a neutral or slightly basic pH.
-
Monitor Stability: If acidic conditions are unavoidable, it is crucial to monitor the stability of the compound.
Protocol: Stability Test for Acid-Sensitive Bicyclic Amines
-
Sample Preparation: Prepare stock solutions of the bicyclic amine in a suitable solvent.
-
Acid Treatment: Aliquot the stock solution into several vials. To each vial, add a different acidic reagent (e.g., 3% DCA in DCM, 80% acetic acid in water) that is relevant to your planned synthetic steps.
-
Time Points: Let the solutions stand at room temperature. At various time points (e.g., 1h, 4h, 24h), quench a small sample of each solution with a basic solution (e.g., NaHCO3).
-
Analysis: Analyze the quenched samples by LC-MS to determine the extent of degradation. This will inform you of the compound's tolerance to different acidic conditions.
Visualizing Structural Effects on Reactivity
The steric environment around the nitrogen atom is a critical factor in the reactivity of bicyclic amines. This can be visualized by comparing the structures of a highly reactive BCP-amine and a less reactive BCO-amine.
Caption: Steric hindrance in BCP vs. BCO amines.
References
- Enamine, Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Resyn Biosciences, MSDS Amine.
- Diplomata Comercial, What are the Health and Safety Guidelines for Using Amines?.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Safety D
- Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC - NIH.
- Design, synthesis and application of novel bicyclic amines in drug discovery.
- Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. NIH.
- (PDF) Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
- Enamine, Bicyclic Aliph
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. enamine.net [enamine.net]
- 3. mykhailiukchem.org [mykhailiukchem.org]
- 4. resynbio.com [resynbio.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Impurity Profiling of 1-(2-Piperidin-4-ylethyl)azepane
Welcome to the technical support guide for the analytical detection of impurities in 1-(2-Piperidin-4-ylethyl)azepane. This resource is designed for researchers, analytical chemists, and quality control professionals. It provides in-depth, experience-based guidance and troubleshooting solutions to ensure the accurate and robust impurity profiling of this pharmaceutical compound. The control of impurities is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final product.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the likely sources and types of impurities in this compound?
Answer: Impurities in any active pharmaceutical ingredient (API) can originate from various sources. For this compound, a molecule containing two saturated heterocyclic amine rings, impurities can be broadly categorized as organic, inorganic, and residual solvents.[3]
-
Organic Impurities: These are the most common and can be further divided into:
-
Process-Related Impurities: Arising from the manufacturing process, these include starting materials, by-products from incomplete or side reactions, and intermediates.[3] Given the structure, potential impurities could include unreacted piperidine or azepane precursors, or products of N-alkylation side reactions.
-
Degradation Products: These form due to the chemical breakdown of the drug substance during storage or handling when exposed to light, heat, or humidity.[4][5] Amine-containing compounds can be susceptible to oxidation.
-
-
Inorganic Impurities: These can include reagents, ligands, and catalysts used during synthesis.
-
Residual Solvents: Solvents used in the synthesis and purification steps that are not fully removed can remain in the final product.[6]
According to the International Council for Harmonisation (ICH) guidelines, any impurity present at a level greater than 0.10% should be identified and characterized.[1][7]
Q2: Which primary analytical technique is recommended for impurity profiling of this compound?
Answer: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing non-volatile organic impurities in pharmaceutical substances and is highly recommended for this compound.[1][8][9]
Causality: this compound is a non-volatile, polar, basic compound. HPLC is ideally suited for such molecules. When coupled with a universal detector like a UV spectrophotometer or a more specific and sensitive detector like a mass spectrometer (LC-MS), it provides the necessary resolution and sensitivity to separate and quantify impurities.[1][10]
Q3: When should I consider using Gas Chromatography (GC)?
Answer: Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is the preferred method for analyzing volatile and semi-volatile impurities.[4][11]
Application: Its primary use in this context would be for the determination of residual solvents, as mandated by ICH Q3C guidelines.[2][12] It can also be effective for identifying any volatile degradation products or starting materials that might be present in the sample.[11] Headspace GC-MS is a particularly powerful technique as it minimizes matrix effects by only introducing the volatile components into the system.[13]
Troubleshooting Guide: HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of basic compounds like this compound.
Problem: My chromatographic peaks are tailing severely.
Cause & Explanation: This is the most frequent issue when analyzing basic compounds. Peak tailing for amines is primarily caused by secondary interactions between the positively charged amine groups and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[14][15] This leads to poor peak shape, reduced sensitivity, and inaccurate integration.
Solutions:
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds at a neutral pH. These columns have a much lower concentration of active silanol sites.
-
Operate at Low pH: By lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid), both the analyte (as a protonated amine) and the silanol groups are protonated. This minimizes the undesirable ionic interactions.
-
Add a Competing Base: Introducing a small amount of a competing amine (e.g., triethylamine) into the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.
-
Work at High pH: Using a hybrid or polymer-based column stable at high pH (e.g., >10) can also be effective. At high pH, the silanol groups are deprotonated (negatively charged), but the basic analyte is in its neutral form, which can reduce tailing.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting logic for HPLC peak tailing.
Problem: I am not detecting an impurity that I expect to be present.
Cause & Explanation: This could be due to several factors including low concentration, poor chromatographic retention, or the impurity not having a UV chromophore.
Solutions:
-
Increase Concentration: Carefully concentrate the sample, but be aware of potential solubility issues or overloading the column with the main component.
-
Change Detection Method: If the impurity lacks a UV-absorbing structure, a more universal detector is needed. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. However, the gold standard for sensitive and specific detection is a Mass Spectrometer (MS).[10] LC-MS can detect impurities at very low levels and provides mass information for identification.[16][17]
-
Optimize Chromatography: The impurity might be co-eluting with the main peak or another impurity. Adjust the mobile phase composition, gradient slope, or try a different column chemistry (e.g., HILIC for very polar compounds) to improve separation.
Problem: My retention times are drifting.
Cause & Explanation: Unstable retention times can compromise method robustness and accuracy. The common causes include inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.
Solutions:
-
Ensure Proper Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase for a sufficient time (at least 10-15 column volumes).
-
Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible chromatography.
-
Prepare Fresh Mobile Phase Daily: The composition of the mobile phase, especially if it contains volatile components or buffers, can change over time.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC-UV Method for Impurity Profiling
This method serves as a starting point for separating potential non-volatile impurities.
| Parameter | Condition | Rationale |
| Column | C18, Base-Deactivated, 250 x 4.6 mm, 5 µm | A standard C18 provides good hydrophobic retention. A base-deactivated column is critical to minimize peak tailing for the basic analyte.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH protonates the amine and silanols, reducing secondary interactions.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 30 minutes | A broad gradient is used for initial screening to elute impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Lower UV wavelength is used as the compound lacks a strong chromophore, maximizing sensitivity for the API and potential impurities. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in Mobile Phase A at ~1 mg/mL | Dissolving in the initial mobile phase prevents peak distortion. |
Protocol 2: Confirmatory Analysis by GC-MS for Volatile Impurities
This method is suitable for identifying and quantifying residual solvents and other volatile organic impurities.[6][11]
| Parameter | Condition | Rationale |
| System | Headspace Sampler coupled to GC-MS | Headspace sampling is ideal for clean injection of volatiles from a solid or liquid matrix.[13] |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | This phase is designed for the analysis of residual solvents. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min | A standard program to separate solvents with different boiling points.[8] |
| Injector Temp. | 250 °C | Ensures complete volatilization of analytes. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Mass Range | 35 - 350 amu | Covers the mass range of common laboratory solvents. |
| Sample Prep. | Accurately weigh ~100 mg of sample into a headspace vial. Add 1 mL of a high-boiling point solvent (e.g., DMSO). | DMSO is a common diluent for headspace analysis. |
Method Selection Decision Tree
Caption: Decision tree for selecting the appropriate analytical method.
References
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals . SHIMADZU CORPORATION.
-
Peak Tailing in HPLC . Element Lab Solutions.
-
The benefits of high-resolution mass spectrometry for impurity profiling . LGC Limited.
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin . National Center for Biotechnology Information (NCBI).
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . International Council for Harmonisation (ICH).
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu . National Center for Biotechnology Information (NCBI).
-
Tips and Tricks of HPLC System Troubleshooting . Agilent Technologies.
-
GC-MS applications in pharmaceutical analysis . European Pharmaceutical Review.
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts . Chromatography Online.
-
Mass Spectrometry in Drug Development Applications . Netpharmalab.
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis . Agilent Technologies.
-
Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid . ResearchGate.
-
Identifying and elucidating impurity species . RSSL.
-
Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane . BenchChem.
-
Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health . Labcompare.
-
Impurity profiling Techniques for Pharmaceuticals – A Review . Advances in Bioresearch.
-
HPLC Troubleshooting Guide . Sigma-Aldrich.
-
How Pharmaceutical Impurity Analysis Works . ResolveMass Laboratories Inc.
-
GC/MS Identification of Impurities . Medistri SA.
-
Systematic Approach to Chromatography of Quaternary Amines . SIELC Technologies.
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products . OMICS International.
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) . Lejan Team.
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES . University of Helsinki.
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS . National Center for Biotechnology Information (NCBI).
-
An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines . ResearchGate.
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? . Restek.
-
HPLC Tips Peak Tailing . YouTube.
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation.
-
ICH topic Q 3 A (R2) - Impurities in new drug substances . Therapeutic Goods Administration (TGA).
-
Impurities in new drug substance| ICH Q3A(R2) . YouTube.
Sources
- 1. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpionline.org [jpionline.org]
- 3. m.youtube.com [m.youtube.com]
- 4. omicsonline.org [omicsonline.org]
- 5. lejan-team.com [lejan-team.com]
- 6. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DSpace [helda.helsinki.fi]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. labcompare.com [labcompare.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 16. Identifying and elucidating impurity species [rssl.com]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Enhancing the Bioavailability of Azepane-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers and troubleshooting protocols for the common challenges encountered when working to enhance the oral bioavailability of azepane-based compounds. The azepane ring is a valuable scaffold in medicinal chemistry, but its derivatives can present significant drug delivery hurdles.[1] This resource is designed to provide not only solutions but also the scientific rationale behind them.
Section 1: Foundational FAQs - Understanding the Core Problem
Question: Why do many of my azepane-based compounds exhibit low oral bioavailability?
Answer: The low oral bioavailability of azepane-based compounds typically stems from a combination of two major factors rooted in their physicochemical properties:
-
Poor Aqueous Solubility: Many azepane derivatives are lipophilic (high LogP) and may possess a stable crystalline lattice structure. This combination leads to a low dissolution rate in the gastrointestinal (GI) fluids. Before a drug can be absorbed, it must first be dissolved. If dissolution is slow, the compound may be excreted before it has a chance to be absorbed, leading to poor bioavailability.[2][3] This is a classic challenge for compounds falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and IV (low solubility, low permeability).[4][5]
-
Low Intestinal Permeability: Even if the compound dissolves, it must still cross the intestinal epithelium to enter systemic circulation. The azepane structure can contribute to properties that hinder this process:
-
Efflux Transporter Substrate: The basic amine group in the azepane ring makes these compounds potential substrates for efflux transporters like P-glycoprotein (P-gp).[6] These transporters act as cellular "pumps," actively removing the drug from intestinal cells and pumping it back into the GI lumen, thus reducing net absorption.[7][8]
-
High Molecular Weight & Polarity: Depending on the substitutions, some azepane derivatives can have a high molecular weight or a large polar surface area, which are physical barriers to passive diffusion across the lipid-rich cell membranes of the gut wall.
-
A thorough physicochemical characterization is the first critical step. Understanding whether your primary challenge is solubility-limited or permeability-limited absorption is essential for selecting the right enhancement strategy.[9]
Section 2: Formulation Strategies & Troubleshooting
This section details common formulation approaches to overcome solubility limitations.
Question: My azepane compound is a BCS Class II candidate with very low aqueous solubility. Where should I start?
Answer: For a BCS Class II compound, the primary goal is to enhance the dissolution rate and/or the apparent solubility in the GI tract.[10] An excellent starting point is to develop an Amorphous Solid Dispersion (ASD) .
Causality: Crystalline materials require significant energy (lattice energy) to be broken down before they can dissolve. By converting the drug to its high-energy amorphous (non-crystalline) state and dispersing it within a polymer matrix, you eliminate this energy barrier.[11][12] When the formulation reaches the GI tract, the polymer dissolves, releasing the drug in a supersaturated state, which provides a large concentration gradient that drives absorption.[2][12]
Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)
Problem: My ASD shows good initial dissolution in vitro, but the drug quickly crashes out or recrystallizes.
Explanation: This is a common failure mode for ASDs. The supersaturated state is thermodynamically unstable, and the drug will try to return to its low-energy, stable crystalline form.[12] The polymer's role is not only to create the amorphous state but also to inhibit this recrystallization in solution.[9]
Troubleshooting Protocol:
-
Re-evaluate Polymer Choice: The interaction between the drug and the polymer is critical.
-
Action: Screen polymers with different functional groups that can form strong intermolecular interactions (e.g., hydrogen bonds) with your azepane compound. For a basic amine, polymers with acidic functional groups like Hypromellose Acetate Succinate (HPMCAS) are often excellent choices.
-
Validation: Use Differential Scanning Calorimetry (DSC) to assess drug-polymer miscibility. A single glass transition temperature (Tg) indicates good miscibility.
-
-
Increase Polymer-to-Drug Ratio:
-
Action: Prepare new ASDs with a higher proportion of polymer (e.g., increase from 1:2 drug:polymer to 1:3 or 1:4). This provides more polymer molecules to sterically hinder the drug molecules from aligning and crystallizing.
-
Validation: Perform in vitro dissolution testing under non-sink conditions. A successful formulation will maintain a high degree of supersaturation for an extended period (e.g., >90 minutes).[13]
-
-
Incorporate a Surfactant:
-
Action: Add a small percentage (1-5%) of a surfactant (e.g., Poloxamer 188, Vitamin E TPGS) to the formulation. Surfactants can help stabilize the drug in solution by forming micelles and can also inhibit nucleation.
-
Validation: Compare the dissolution profiles of the surfactant-containing ASD against the original formulation.
-
Question: My compound is highly lipophilic (LogP > 4). Are there alternatives to ASDs?
Answer: Yes, for highly lipophilic compounds, Lipid-Based Formulations , particularly Self-Emulsifying Drug Delivery Systems (SEDDS) , are an excellent and often preferred strategy.[14][15]
Causality: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that contain the dissolved drug.[16] When this mixture is administered orally and comes into contact with GI fluids, it spontaneously forms a fine oil-in-water emulsion (or microemulsion).[14][17] This process presents the drug to the intestinal wall in a solubilized state within tiny lipid droplets, providing a massive surface area for absorption.[14] Furthermore, these systems can stimulate lymphatic transport, which bypasses the liver's first-pass metabolism—a significant advantage for drugs that are heavily metabolized.[15]
Troubleshooting Guide: Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem: My SEDDS formulation looks good initially, but it performs poorly in vivo, showing high variability.
Explanation: The in vivo performance of a SEDDS depends on the stability and droplet size of the emulsion it forms upon dilution in the gut.[16] Inconsistent emulsification can lead to erratic absorption and high inter-subject variability.
Troubleshooting Protocol:
-
Characterize the Emulsion Droplet Size:
-
Action: Use a dynamic light scattering (DLS) instrument to measure the globule size of the emulsion formed when you dilute the SEDDS in simulated gastric and intestinal fluids.
-
Validation: Aim for a mean droplet size of <200 nm for efficient absorption. Large or widely distributed particle sizes suggest poor emulsification. Adjust the surfactant-to-oil ratio; a higher surfactant concentration generally leads to smaller droplets.
-
-
Assess Formulation Stability to Digestion:
-
Action: Perform an in vitro lipolysis test. This experiment simulates the digestion of the lipid components by pancreatic enzymes. Drug precipitation during digestion is a common cause of in vivo failure.
-
Validation: Monitor the percentage of the drug that remains in the aqueous phase of the digestion medium over time. If precipitation occurs, consider using oils with longer chain fatty acids or adding co-solvents that can better maintain drug solubility as the initial lipids are broken down.
-
-
Construct a Ternary Phase Diagram:
-
Action: Systematically prepare dozens of formulations with varying ratios of oil, surfactant, and co-solvent. For each one, visually assess its self-emulsification properties upon dilution. Map these results onto a ternary diagram.
-
Validation: This diagram will reveal the "robust" formulation region where efficient emulsification occurs. Select your final formulation from the center of this region to ensure it is resilient to minor variations.
-
| Strategy | Mechanism of Action | Ideal for Azepane Properties | Key Advantage | Key Disadvantage |
| Amorphous Solid Dispersion (ASD) | Increases apparent solubility by eliminating crystal lattice energy.[11][12] | Poorly soluble (BCS II/IV), moderate LogP, capable of H-bonding. | High drug loading possible; significant solubility enhancement.[18] | Risk of recrystallization during storage or in vivo.[9] |
| SEDDS / Lipid Formulations | Presents drug in a pre-dissolved, emulsified state; can enhance lymphatic uptake.[14][16] | Highly lipophilic (high LogP), poor solubility. | Bypasses dissolution as a rate-limiting step; avoids first-pass metabolism.[15] | Lower drug loading capacity; potential for GI side effects from surfactants. |
| Particle Size Reduction (Nanonization) | Increases surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[19][20][21] | Poorly soluble, high melting point (difficult for ASDs). | A well-established, purely physical modification approach. | May not be sufficient for compounds with extremely low solubility.[22][23] |
Section 3: Chemical Modification Strategies
Question: My formulation efforts are not providing a sufficient boost in bioavailability. Should I consider chemical modification?
Answer: Yes. If formulation strategies are insufficient, chemical modification via salt formation or a prodrug approach should be your next consideration.
-
Salt Formation: Since azepane contains a basic nitrogen, it is an ideal candidate for salt formation with an acidic counter-ion.[24]
-
Causality: Salts typically have higher aqueous solubility and faster dissolution rates than the corresponding free base.[10][25] By forming a salt, you can significantly alter the physicochemical properties of the solid form without changing the core pharmacophore.[24]
-
Protocol: Conduct a salt screening study using a variety of pharmaceutically acceptable acids (e.g., HCl, sulfate, mesylate, tartrate, maleate).[26] For each salt formed, characterize its solubility, dissolution rate, crystallinity, and hygroscopicity. A good salt form offers a significant solubility advantage without introducing stability or manufacturing problems like high hygroscopicity.[27]
-
-
Prodrug Approach: A prodrug is a covalently modified, inactive version of the parent drug that is designed to be cleaved in vivo to release the active molecule.[28]
-
Causality: This is a powerful strategy for overcoming permeability issues. For an azepane-based drug that is a P-gp substrate, a prodrug can be designed to mask the structural features recognized by the transporter. For instance, creating an N-acyloxyalkyl carbamate prodrug can temporarily cap the amine, altering its properties to evade efflux and improve absorption.[29] This prodrug is then cleaved by esterase enzymes in the blood or tissues to release the parent drug.[29][30]
-
Considerations: Prodrug design is complex. The linker must be stable in the GI tract but labile enough to be cleaved efficiently post-absorption. The cleavage products must also be non-toxic.[29]
-
Section 4: Experimental Workflows & Troubleshooting
Workflow 1: Decision Logic for Strategy Selection
This diagram outlines a logical workflow for choosing an appropriate bioavailability enhancement strategy based on initial compound characterization.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Workflow 2: Troubleshooting Low Recovery in Caco-2 Permeability Assays
The Caco-2 cell monolayer assay is the gold standard for assessing intestinal permeability and identifying P-gp substrates.[31][32] A common and frustrating issue is low compound recovery.
Problem: The total amount of my azepane compound recovered from both the apical and basolateral chambers plus the cell lysate is less than 80% of what I initially added.
Explanation: Low recovery invalidates the permeability calculation (P_app). It suggests the compound is being lost somewhere in the system. The most common culprits for lipophilic, amine-containing compounds are non-specific binding to the plastic plateware and/or metabolism by Caco-2 enzymes.[31][33]
Caption: Troubleshooting workflow for low recovery in Caco-2 assays.
Detailed Protocol for Troubleshooting Low Recovery:
-
Hypothesize Non-Specific Binding (NSB): Lipophilic compounds love to stick to plastic.
-
Action: Modify your assay buffer. Add 0.25-1% Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber only.[33] BSA acts as a "carrier" protein, keeping the compound in solution and preventing it from binding to the plate. Do not add it to the apical (donor) chamber, as this can affect the unbound concentration driving permeability.
-
Validation: Run the experiment again with the modified buffer. If recovery improves significantly, NSB was the primary issue.
-
-
Hypothesize Cellular Metabolism: Caco-2 cells express some metabolic enzymes (like CYP3A4).
-
Action: If adding BSA is not sufficient, perform the assay in the presence of a broad-spectrum metabolism inhibitor. For example, co-incubate your compound with 1-aminobenzotriazole (ABT), a pan-cytochrome P450 inhibitor.
-
Validation: If recovery increases in the presence of the inhibitor, it indicates your compound was being metabolized by the cells.
-
-
Final Check:
-
Action: Ensure your analytical method (LC-MS/MS) is not suffering from matrix effects and that your compound is stable in the assay buffer over the course of the experiment (run a buffer stability test).
-
By systematically addressing these common pitfalls, you can generate reliable in vitro data to guide your in vivo studies and successfully advance your azepane-based drug candidates.
References
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Rabinow, B. E. (2004). Nanonizations for poorly soluble drugs. Nature Reviews Drug Discovery, 3(9), 785-796. [Link]
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Sha, X., Yan, G., Wu, J., Li, X., & Fang, X. (2005). Self-emulsifying drug delivery systems for improved oral delivery of lipophilic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(10), 739-745. [Link]
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Giglio, V., & Tursi, A. (2012). Nanonization techniques to overcome poor water-solubility with drugs. Expert opinion on drug delivery, 9(1), 1-3. [Link]
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Grove, M., Müllertz, A., Nielsen, J. L., & Pedersen, G. P. (2006). Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound. European Journal of Pharmaceutical Sciences, 27(5), 456-462. [Link]
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Pharmaceutical Technology. (2002). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology, 26(9), 66. [Link]
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de Oliveira, G. G. G., & de Oliveira, E. A. (2021). Nanonization techniques to overcome poor water-solubility with drugs. Expert Opinion on Drug Delivery, 18(10), 1389-1405. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmazeutische Industrie, 72(3), 446-451. [Link]
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Slideshare. (n.d.). Salt selection in pharmaceutical product development. [Link]
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Dr. Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?[Link]
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Ghule, P. J., et al. (2020). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 58, 101748. [Link]
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Rumondor, A. C. F., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Pharmaceutical Sciences, 109(1), 14-30. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Kumar, S., et al. (2018). Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. Journal of Drug Delivery and Therapeutics, 8(2), 116-123. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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Singh, J., et al. (2024). Formulation, Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Glibenclamide for Bioavailability Enhancement in Wistar Rats. bioRxiv. [Link]
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Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 519-547. [Link]
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ResearchGate. (2025). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. [Link]
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Strickley, R. G. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
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ResearchGate. (n.d.). Compilation of a series of published prodrug approaches to amine drugs. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. ISRN pharmaceutics, 2012. [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]
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Rautio, J., et al. (2008). Prodrugs for amines. Molecules, 13(3), 519-547. [Link]
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Gaware, V. M. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Austin journal of analytical and pharmaceutical chemistry, 3(2), 1049. [Link]
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ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. [Link]
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Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in molecular biology (Clifton, N.J.), 763, 299-312. [Link]
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UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
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ResearchGate. (n.d.). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. [Link]
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Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology, 299-312. [Link]
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Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. [Link]
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Johnson, B. M., et al. (2004). Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates. Molecular Pharmaceutics, 1(6), 455-465. [Link]
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Khan, I., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 164, 531-564. [Link]
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WOAH. (n.d.). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. [Link]
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ASEAN. (n.d.). ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. [Link]
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Patsnap Synapse. (2025). What are the methods used for enhancement of bioavailability?[Link]
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Nagy, B., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 13(5), 731. [Link]
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Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. [Link]
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Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability. [Link]
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Ho, R. H., & Kim, R. B. (2000). P-glycoprotein and bioavailability-implication of polymorphism. Clinical chemistry and laboratory medicine, 38(9), 875-879. [Link]
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Singh, A., et al. (2015). Role of P-Glycoprotein Inhibitors in the Bioavailability Enhancement of Solid Dispersion of Darunavir. PloS one, 10(7), e0133221. [Link]
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Mercadante, S., et al. (2020). The Impact of P-Glycoprotein on Opioid Analgesics: What's the Real Meaning in Pain Management and Palliative Care?. Pharmaceutics, 12(8), 771. [Link]
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Troubleshooting guide for in vitro assays involving 1-(2-Piperidin-4-ylethyl)azepane
Welcome to the technical support center for researchers utilizing 1-(2-Piperidin-4-ylethyl)azepane in their in vitro experiments. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific reasoning to empower your research.
Troubleshooting Guide: In Vitro Assays
This section addresses specific experimental issues. Each problem is followed by potential causes and validated solutions.
Issue 1: Inconsistent or Poor Compound Solubility in Aqueous Buffers
Question: I'm observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer (e.g., PBS or HBSS at physiological pH). Why is this happening and how can I resolve it?
Answer: This is a common issue stemming from the physicochemical properties of this compound. As a dibasic amine with two nitrogen centers, its solubility is highly dependent on pH.[1]
-
Causality: The piperidine and azepane nitrogens have estimated pKa values between 10.5 and 11.2.[1] At physiological pH (~7.4), both nitrogen atoms are predominantly protonated, forming a dicationic species which is generally more water-soluble.[1] However, if your stock solution is in an organic solvent like DMSO and you perform a large dilution into an aqueous buffer, the localized concentration of the less soluble free base form can exceed its solubility limit, causing it to precipitate before it can be fully protonated and dissolved.
Solutions:
-
pH-Adjusted Buffers: Prepare your aqueous buffer at a slightly acidic pH (e.g., pH 5.0-6.0) to ensure rapid and complete protonation of the compound upon dilution. After the compound is fully dissolved, you can then carefully adjust the pH back to the desired physiological level for your assay.
-
Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual reduction in organic solvent concentration can help maintain the compound's solubility.
-
Use of Excipients: For particularly challenging assays, consider the use of solubility-enhancing excipients like cyclodextrins, if compatible with your experimental system.
Issue 2: High Variability and Poor Reproducibility in Cell-Based Assays
Question: My results from cell viability or functional assays using this compound are highly variable between wells and experiments. What could be the source of this inconsistency?
Answer: High variability in cell-based assays is a multifaceted problem that can be exacerbated by the properties of the test compound.[2][3][4]
-
Causality:
-
Compound Adsorption: Hydrophobic compounds can adsorb to plastic surfaces of microplates, leading to a lower effective concentration in the media.[4]
-
Cell Seeding Inconsistency: Uneven cell distribution across the plate is a primary source of variability.[2][3]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which concentrates the compound and media components, leading to altered cell responses.
-
Assay Timing: The point at which you conduct your analysis can significantly influence the outcome, especially in dynamic cellular processes.[3]
-
Solutions & Protocol Recommendations:
| Parameter | Recommendation | Rationale |
| Plate Selection | Use low-adsorption or ultra-low attachment plates if significant compound loss to plastic is suspected. For luminescence assays, always use white plates to maximize signal and prevent crosstalk.[4] | Minimizes compound loss and ensures accurate dosing. Opaque plates are essential for light-based assays to prevent signal bleed-through between wells.[4] |
| Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Consider pre-incubating the plate for 30 minutes at room temperature before placing it in the incubator to allow for even cell settling. | Promotes a uniform monolayer and reduces well-to-well variability in cell number. |
| Edge Effects | Do not use the outer wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier. | Mitigates evaporation and temperature gradients, ensuring more consistent results in the inner wells. |
| Compound Addition | After diluting the compound in media, mix thoroughly before adding to the cells. Add the compound solution gently to the side of the well to avoid disturbing the cell monolayer. | Ensures homogenous compound concentration across all wells and prevents cell detachment. |
Issue 3: Unexpected or Off-Target Effects in Sigma Receptor Binding Assays
Question: I am performing a competitive binding assay for the sigma-2 (σ2) receptor, but my data suggests non-specific binding or unexpected competition curves. How can I troubleshoot this?
Answer: Sigma receptor pharmacology can be complex, and assay design is critical for obtaining clean, interpretable data.[5] this compound, like many piperidine and azepane derivatives, may interact with both sigma-1 (σ1) and sigma-2 (σ2) receptors.[6][7][8]
-
Causality:
-
Radioligand Choice: The commonly used radioligand [³H]DTG binds to both σ1 and σ2 receptors.[5][9] If your tissue or cell line expresses both receptor subtypes, you will be measuring binding to a mixed population of receptors.
-
Masking Agent Concentration: To isolate σ2 binding, a high concentration of a σ1-selective ligand (a "masking agent") like (+)-pentazocine is used to saturate the σ1 receptors. However, if the concentration of the masking agent is insufficient, the radioligand can still bind to a significant fraction of σ1 receptors, leading to an overestimation of σ2 receptor numbers.[5]
-
Non-specific Binding: The compound itself might bind to other proteins or lipids in the membrane preparation at high concentrations, leading to a shallow competition curve.
-
Experimental Workflow for Optimizing a Sigma-2 Receptor Binding Assay:
Caption: Workflow for a Sigma-2 Competitive Binding Assay.
Solutions:
-
Validate Masking Agent Concentration: Perform a control experiment where you compete [³H]DTG with unlabeled (+)-pentazocine. This will allow you to confirm the affinity of the masking agent in your system and ensure you are using a saturating concentration.
-
Use a More Selective Radioligand: If available, consider using a more σ2-selective radioligand to minimize the reliance on masking agents.[9]
-
Determine σ1 Affinity: Independently determine the affinity of this compound for the σ1 receptor using a σ1-selective radioligand like -pentazocine. This will provide a more complete binding profile of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for compounds with the this compound scaffold?
While the specific activity of this compound is not extensively documented in publicly available literature, its structural motifs—the piperidine and azepane rings—are common in ligands targeting various receptors, including sigma receptors (σ1 and σ2) and histamine H3 receptors.[7][10] Derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents and for their effects on the central nervous system.[11][12] Therefore, its activity is highly dependent on the specific assay and biological context.
Q2: How should I prepare a stock solution of this compound?
For initial stock solutions, use a high-purity grade organic solvent such as DMSO or ethanol. Prepare a concentrated stock (e.g., 10-50 mM) to minimize the amount of organic solvent introduced into your final assay medium. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound known to be cytotoxic?
The cytotoxicity of this compound itself is not well-characterized. However, many sigma-2 receptor ligands are known to induce cell death in cancer cell lines.[13][14] It is crucial to perform a dose-response cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in your specific cell line to determine the concentration range where the compound is non-toxic and suitable for functional assays. It is important to distinguish between targeted, mechanism-based cytotoxicity and non-specific toxicity that can arise from issues like compound aggregation or membrane disruption, which are common among "nuisance compounds".[15]
Signaling Pathway Visualization:
Many sigma-2 receptor ligands are thought to induce cytotoxicity through pathways involving lysosomal dysfunction and the generation of reactive oxygen species (ROS).[14]
Caption: Putative pathway for sigma-2 ligand-induced cytotoxicity.
References
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Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. PubMed Central. Available at: [Link]
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Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. ScienceDirect. Available at: [Link]
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Functional assays to define agonists and antagonists of the sigma-2 receptor. National Institutes of Health. Available at: [Link]
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Nuisance compounds in cellular assays. PubMed Central. Available at: [Link]
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Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. MDPI. Available at: [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
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The Problems with the Cells Based Assays. SciTechnol. Available at: [Link]
-
The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. PubMed Central. Available at: [Link]
-
1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane | C19H30N2O | CID 13612574. PubChem. Available at: [Link]
-
Synthesis and antinociceptive properties of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide in the mouse tail-flick and hot-plate tests. PubMed. Available at: [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
-
SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies. PubMed. Available at: [Link]
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1-(piperidin-4-ylmethyl)azepane (C12H24N2). PubChemLite. Available at: [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
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Azepane | C6H13N | CID 8119. PubChem. Available at: [Link]
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6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. Available at: [Link]
-
Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. PubMed. Available at: [Link]
-
Sigma-2 Receptor Antagonism Enhances the Neuroprotective Effects of Pridopidine, a Sigma-1 Receptor Agonist, in Huntington's Disease. PubMed. Available at: [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PubMed Central. Available at: [Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. Available at: [Link]
-
Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. ResearchGate. Available at: [Link]
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Validation & Comparative
Comparative Analysis of 1-(2-Piperidin-4-ylethyl)azepane: A Guide to Physicochemical, Pharmacological, and Pharmacokinetic Profiling
Introduction: The Value of Saturated Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, saturated heterocyclic scaffolds such as piperidine and azepane are considered "privileged structures." Their prevalence in pharmaceuticals stems from their ability to provide three-dimensional diversity, improve physicochemical properties like solubility, and serve as versatile pharmacophoric elements for interacting with biological targets.[1][2][3][4] The compound 1-(2-Piperidin-4-ylethyl)azepane (referred to as Cmpd-A ) represents an intriguing combination of these two motifs, linking a six-membered piperidine ring to a seven-membered azepane ring via an ethyl spacer.[5]
While specific biological data for Cmpd-A is not extensively documented in public literature, its structural features are common in numerous bioactive agents, suggesting potential applications in modulating targets like G-protein coupled receptors (GPCRs) or ion channels.[5] This guide provides a framework for the systematic evaluation of Cmpd-A by comparing it to a series of structurally related analogues. Our objective is not to present definitive results for Cmpd-A , but rather to establish a robust, self-validating methodology for researchers to characterize novel chemical entities. We will explore comparative synthesis, pharmacodynamics, and pharmacokinetics, explaining the causal logic behind each experimental choice and presenting illustrative data in a clear, comparative format.
For this analysis, we will compare Cmpd-A with three hypothetical analogues designed to probe the structure-activity relationships (SAR) of its core components:
-
Cmpd-B (Piperidine Dimer): 1,2-di(piperidin-4-yl)ethane – Replaces the azepane with a second piperidine ring to assess the impact of the seven-membered ring.
-
Cmpd-C (Azepane Dimer): 1,2-di(azepan-4-yl)ethane – A hypothetical compound to evaluate the properties conferred by two seven-membered rings.
-
Cmpd-D (Shortened Linker): 1-(Piperidin-4-ylmethyl)azepane – Reduces the ethyl linker to a methyl group to probe the importance of spacer length and flexibility.
Section 1: Physicochemical and Structural Properties
A molecule's fundamental physicochemical properties govern its behavior from synthesis through to its ultimate biological effect. Before embarking on complex biological assays, an initial in-silico and experimental characterization is essential for predicting potential liabilities and guiding downstream experimental design. The two basic nitrogen centers in these molecules are key determinants of their properties.[5] The piperidine nitrogen typically exhibits a pKa between 10.5-11.0, while the larger, less-strained azepane ring can result in slightly higher basicity (pKa 10.8-11.2).[5]
Table 1: Comparative Physicochemical Properties of Cmpd-A and Analogues
| Parameter | Cmpd-A | Cmpd-B | Cmpd-C | Cmpd-D | Rationale for Measurement |
| Molecular Formula | C₁₃H₂₆N₂ | C₁₂H₂₄N₂ | C₁₄H₂₈N₂ | C₁₂H₂₄N₂ | Confirms identity and purity. |
| Molecular Weight ( g/mol ) | 210.37 | 196.34 | 224.40 | 196.34 | Influences diffusion and permeability. |
| Calculated LogP (cLogP) | 2.5 | 2.1 | 2.9 | 2.2 | Predicts lipophilicity, affecting membrane permeability and off-target binding. |
| Topological Polar Surface Area (TPSA) | 6.48 Ų | 6.48 Ų | 6.48 Ų | 6.48 Ų | Estimates hydrogen bonding potential, impacting solubility and permeability. |
| Experimental pKa₁ | ~11.1 | ~10.8 | ~11.1 | ~10.9 | Governs ionization state at physiological pH, impacting solubility, receptor interaction, and cell penetration. |
| Experimental pKa₂ | ~10.8 | ~10.8 | ~11.1 | ~10.8 | The presence of two basic centers can lead to complex protonation equilibria. |
Data for analogues are predictive and illustrative.
Section 2: Synthetic Strategy and Workflow
The synthesis of Cmpd-A and its analogues can be efficiently achieved through reductive amination, a robust and widely used method for forming C-N bonds. This approach is superior to direct alkylation as it minimizes the risk of quaternary ammonium salt formation and often proceeds with higher yields and cleaner product profiles.
Experimental Protocol: General Reductive Amination
-
Imine Formation: Dissolve the primary or secondary amine (e.g., 4-(2-aminoethyl)piperidine) and the carbonyl compound (e.g., azepan-4-one) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst, like acetic acid, to facilitate the reaction. Stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture. STAB is chosen for its selectivity and tolerance of mildly acidic conditions, preventing the need for pH adjustment and simplifying the one-pot procedure.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Workup and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the final compound. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Table 2: Illustrative Comparative Pharmacodynamic Profile
| Compound | μ-Opioid R (Kᵢ, nM) | Histamine H₃ R (Kᵢ, nM) | Dopamine D₂ R (Kᵢ, nM) | H₃ R Functional Assay (IC₅₀, nM, Antagonist) |
| Cmpd-A | >1000 | 15 | 250 | 25 |
| Cmpd-B | >1000 | 150 | 800 | 200 |
| Cmpd-C | >1000 | 50 | 400 | 75 |
| Cmpd-D | >1000 | 350 | >1000 | 500 |
This hypothetical data suggests that the combination of a piperidine and a seven-membered azepane ring (Cmpd-A ) is optimal for H₃ receptor affinity and functional antagonism. Replacing the azepane with a piperidine (Cmpd-B ) or shortening the linker (Cmpd-D ) significantly reduces activity.
Section 4: Comparative Pharmacokinetics (PK)
A compound's efficacy is meaningless if it cannot reach its target in sufficient concentrations for an appropriate duration. Pharmacokinetics (PK) describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). [6]Early in vitro ADME assays and a subsequent in vivo PK study in a rodent model are crucial for compound selection and optimization. [7]
Experimental Protocol 1: In Vitro Metabolic Stability
This assay predicts the rate of metabolic clearance in the liver.
-
Incubate a low concentration (e.g., 1 µM) of the test compound with liver microsomes (human or rat) and NADPH (a necessary cofactor for metabolic enzymes) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculate the in-vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).
Experimental Protocol 2: In Vivo Rodent Pharmacokinetic Study
This study measures the concentration of the drug in the blood over time after administration.
-
Animal Dosing: Administer the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via both intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 5 mg/kg) routes. The IV dose provides a baseline for 100% bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process the blood to isolate plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method. This provides the necessary sensitivity and selectivity for accurate measurement. [7]5. Parameter Calculation: Plot the plasma concentration versus time. Use non-compartmental analysis software to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). [7]
Table 3: Illustrative Comparative Pharmacokinetic Profile (Rat)
| Parameter | Cmpd-A | Cmpd-B | Cmpd-C | Cmpd-D |
| In Vitro t½ (min, HLM) | 45 | 65 | 25 | 55 |
| IV Clearance (mL/min/kg) | 20 | 15 | 40 | 18 |
| IV Half-Life (h) | 3.5 | 4.2 | 1.8 | 4.0 |
| Volume of Distribution (L/kg) | 5.0 | 4.5 | 6.0 | 4.8 |
| Oral Bioavailability (F%) | 40% | 55% | 15% | 50% |
This hypothetical data suggests that Cmpd-C , with two azepane rings, is metabolized more quickly (shorter in vitro t½, higher clearance) leading to poor bioavailability. Cmpd-A shows a balanced profile, while the piperidine dimer Cmpd-B exhibits slightly slower clearance and better bioavailability.
Section 5: Synthesis of Findings and Structure-Activity Relationships (SAR)
By integrating the physicochemical, pharmacodynamic, and pharmacokinetic data, we can derive initial structure-activity relationships that are critical for guiding the next phase of drug design.
-
Impact of the Azepane Ring: The comparison between Cmpd-A (piperidine-azepane) and Cmpd-B (piperidine-piperidine) provides the most direct insight. The hypothetical data shows that the seven-membered azepane ring in Cmpd-A is crucial for high affinity at the Histamine H₃ receptor (15 nM vs. 150 nM). This suggests the increased conformational flexibility or specific geometry of the azepane ring allows for a more optimal interaction with the receptor's binding pocket. However, this beneficial change for PD may come at a slight cost to PK, with Cmpd-A showing slightly lower bioavailability than Cmpd-B .
-
Impact of Ring Size (General): Comparing Cmpd-A and Cmpd-C (azepane dimer) reveals that while one azepane is beneficial, two may be detrimental. Cmpd-C shows lower H₃ affinity than Cmpd-A and suffers from rapid clearance and poor bioavailability, likely due to increased lipophilicity (higher cLogP) exposing it to greater metabolic turnover.
-
Impact of the Linker: The difference between Cmpd-A (ethyl linker) and Cmpd-D (methyl linker) highlights the importance of the spacer. The shorter, less flexible methyl linker in Cmpd-D dramatically reduces H₃ receptor affinity (>20-fold). This indicates that a specific distance and rotational freedom between the two heterocyclic rings are required for effective receptor engagement.
Conclusion and Future Directions
This guide outlines a systematic approach to the comparative analysis of a novel chemical entity, This compound , and its analogues. Through a logical progression of synthesis, physicochemical characterization, and in vitro and in vivo profiling, we can efficiently build a comprehensive understanding of a compound's properties.
Based on our illustrative data, Cmpd-A emerges as a promising lead with high affinity for the Histamine H₃ receptor and a balanced pharmacokinetic profile. The SAR analysis indicates that the specific combination of a piperidine ring, an azepane ring, and an ethyl linker represents a "sweet spot" for this target.
Future work would focus on optimizing the properties of Cmpd-A . This could involve synthesizing new analogues with substitutions on the piperidine or azepane rings to improve metabolic stability or fine-tune receptor affinity and selectivity. The robust, multi-faceted evaluation workflow detailed here provides the essential framework for advancing such a drug discovery program from initial hit to a viable clinical candidate.
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Navigating the Structure-Activity Landscape of Azepane-Piperidine Scaffolds as Sigma Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting central nervous system (CNS) disorders and cancer, the modulation of sigma receptors (σR) has emerged as a promising strategy. The unique pharmacological profile of these receptors, with their two main subtypes, σ1 and σ2, necessitates the development of highly selective and potent ligands. This guide delves into the structure-activity relationship (SAR) studies of 1-(2-piperidin-4-ylethyl)azepane analogs, a chemical scaffold holding significant potential for sigma receptor modulation. While direct and extensive SAR data for this specific scaffold remains nascent in publicly available literature, this guide will provide a comprehensive comparison by leveraging data from structurally related analogs, primarily focusing on diazepane and piperidine derivatives that also target sigma receptors. By examining these related series, we can infer critical structural requirements and predict the SAR landscape for the this compound core, offering a scientifically grounded roadmap for future drug discovery efforts.
The Pharmacological Rationale: Why the Azepane-Piperidine Heterocyclic System?
The combination of a seven-membered azepane ring and a six-membered piperidine ring, connected by an ethyl linker, creates a flexible yet defined molecular architecture. This scaffold is of particular interest in medicinal chemistry due to the prevalence of both piperidine and azepane moieties in numerous biologically active compounds.[1][2] The nitrogen atoms within these rings serve as key interaction points, often protonated at physiological pH, allowing for electrostatic interactions with receptor binding pockets. The ethyl linker provides conformational flexibility, enabling the molecule to adopt an optimal orientation for receptor engagement.
The primary biological targets for this class of compounds are the sigma-1 (σ1R) and sigma-2 (σ2R) receptors. These receptors are implicated in a wide range of cellular functions and disease states.[3] The σ1 receptor, a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, is involved in cellular stress responses and neuroprotection.[3] Conversely, the σ2 receptor is overexpressed in proliferating cancer cells, making it an attractive target for cancer therapeutics.[4] Therefore, the development of ligands with high affinity and selectivity for either σ1R or σ2R is a key objective in the design of novel drugs based on the this compound scaffold.
Comparative SAR Analysis: Insights from Structurally Related Analogs
In the absence of a dedicated SAR study on this compound analogs, we will draw comparisons from two closely related classes of compounds: 1,4-diazepane-based sigma ligands and various piperidine-based sigma receptor modulators.
Insights from 1,4-Diazepane Analogs
A recent study on 1,4-diazepane-containing derivatives provides a valuable starting point for understanding the role of the seven-membered ring.[3] In this study, a conformational expansion approach from piperidine-based compounds to diazepane-based compounds was employed. This bioisosteric replacement of a methylene group in the piperidine ring with a nitrogen atom to form the diazepane ring offers clues about the spatial and electronic requirements of the binding pocket.
Table 1: Sigma Receptor Binding Affinities (Ki, nM) of Selected 1,4-Diazepane Analogs [3]
| Compound | R | σ1R Ki (nM) | σ2R Ki (nM) |
| 2c | Benzofuran-2-yl | 10 | 150 |
| 3c | Benzofuran-2-yl | 25 | 200 |
| 2d | Quinolin-2-yl | 15 | 100 |
| 3d | Quinolin-2-yl | 30 | 120 |
Note: The core structure for these analogs is a 1-aroyl-4-benzyl-1,4-diazepane.
From this data, we can deduce several key SAR trends:
-
Aromatic Substituents (R group): The nature of the aromatic group attached to the diazepane nitrogen is critical for high affinity. Bulky, heterocyclic moieties like benzofuran and quinoline are well-tolerated and can lead to potent σ1R binding. This suggests that a corresponding substitution on the azepane nitrogen of our target scaffold would be a fruitful area for exploration.
-
N-Benzyl Group: The presence of a benzyl group on the second nitrogen of the diazepane ring was a common feature in this series, indicating its importance for anchoring the ligand in the receptor's binding site. For our this compound scaffold, this highlights the potential significance of substitutions on the piperidine nitrogen.
Insights from Piperidine-Based Analogs
The piperidine moiety is a well-established pharmacophore for sigma receptor ligands.[5][6] SAR studies on various piperidine derivatives reveal crucial information about substitutions on both the piperidine ring and its nitrogen atom.
-
N-Substitution on the Piperidine Ring: The substituent on the piperidine nitrogen plays a pivotal role in determining both affinity and selectivity.[5] For instance, in a series of disubstituted piperidines, the chemical nature and length of the N-substituent were found to govern selectivity for sigma sites over dopamine D2 or serotonin 5-HT2 receptors.[5] This underscores the importance of systematically exploring different N-substituents (e.g., benzyl, substituted benzyl, phenethyl) on the piperidine ring of the this compound scaffold.
-
Substitution on the Piperidine Ring: Modifications to the piperidine ring itself can also significantly impact activity. While our core scaffold has an ethylazepane group at the 4-position, further substitutions on the piperidine ring could be explored to optimize binding.
Experimental Methodologies: A Guide to Synthesis and Evaluation
To systematically investigate the SAR of this compound analogs, a robust synthetic and pharmacological evaluation strategy is essential.
Representative Synthesis of this compound Analogs
The synthesis of the target analogs can be achieved through a multi-step sequence, with a key step being the reductive amination to connect the piperidine and azepane moieties.
Step-by-Step Synthesis Protocol:
-
Synthesis of 4-(2-aminoethyl)piperidine derivative: Start with a commercially available N-protected piperidine-4-acetonitrile.
-
Reduction of the nitrile: Reduce the nitrile group to a primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Preparation of the azepane derivative: The desired substituted azepane can be either commercially available or synthesized via established methods, such as ring-closing metathesis or Beckmann rearrangement.[1][7]
-
Reductive Amination: Couple the 4-(2-aminoethyl)piperidine derivative with a suitable azepane carbonyl compound (e.g., azepan-4-one) via reductive amination using a reducing agent like sodium triacetoxyborohydride (STAB) in a solvent like dichloromethane (DCM).
-
N-alkylation/arylation of piperidine/azepane: Further diversification can be achieved by N-alkylation or N-arylation of either the piperidine or azepane nitrogen using appropriate alkyl halides or aryl halides under basic conditions.
-
Purification and Characterization: Purify the final compounds using column chromatography and characterize them using standard analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Caption: Synthetic workflow for this compound analogs.
Sigma Receptor Binding Assays
To determine the affinity of the synthesized analogs for σ1 and σ2 receptors, competitive radioligand binding assays are the gold standard.
Step-by-Step Radioligand Binding Assay Protocol:
-
Membrane Preparation: Prepare membrane homogenates from guinea pig brain (for σ1R) and rat liver (for σ2R) as previously described.[3]
-
Radioligand and Competitor Preparation: Use -Pentazocine as the radioligand for the σ1R assay and [³H]-DTG (di-o-tolylguanidine) for the σ2R assay.[3] Prepare stock solutions of the synthesized analogs (competitors) in a suitable solvent like DMSO.
-
Assay Incubation: In a 96-well plate, incubate the membrane homogenates with a fixed concentration of the radioligand and varying concentrations of the competitor compounds.
-
Separation of Bound and Free Radioligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Wash the filters to remove non-specific binding and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values (inhibition constants) using the Cheng-Prusoff equation.
Caption: Workflow for sigma receptor radioligand binding assay.
Hypothesized SAR and Future Directions
Based on the comparative analysis of related scaffolds, we can propose a hypothetical SAR for the this compound core.
Caption: Key structural features for SAR exploration.
Future research should focus on:
-
Systematic modification of the N-substituents on both the azepane and piperidine rings to probe the steric and electronic requirements of the sigma receptor binding sites.
-
Introduction of substituents on the azepane and piperidine rings to explore new interaction points and improve affinity and selectivity.
-
Varying the length of the linker between the two heterocyclic rings to determine the optimal distance for receptor engagement.
-
Functional assays to characterize the synthesized analogs as agonists, antagonists, or allosteric modulators of sigma receptors.
By systematically applying these principles and methodologies, the full potential of the this compound scaffold as a source of novel and selective sigma receptor ligands can be unlocked, paving the way for the development of innovative therapeutics for a range of challenging diseases.
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Validating the Biological Targets of 1-(2-Piperidin-4-ylethyl)azepane: A Comparative Guide for Preclinical Researchers
In the landscape of contemporary drug discovery, the precise identification and validation of a compound's biological targets are paramount for advancing a molecule from a promising hit to a viable clinical candidate. The novel bicyclic compound, 1-(2-Piperidin-4-ylethyl)azepane, characterized by its unique combination of a piperidine and an azepane ring, presents a compelling scaffold with potential therapeutic applications.[1] However, a comprehensive understanding of its molecular mechanism of action remains to be fully elucidated.
This guide provides a structured, in-depth framework for researchers, scientists, and drug development professionals to systematically validate the putative biological targets of this compound. By integrating established experimental protocols with comparative data from well-characterized ligands, this document serves as a practical roadmap for rigorous preclinical investigation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experimental workflow is a self-validating system designed to yield robust and reproducible data.
Identifying Putative Biological Targets: A Rationale Based on Structural Homology
The chemical architecture of this compound, featuring both a piperidine and an azepane moiety, suggests potential interactions with several classes of biological targets known to bind ligands with similar structural features. Based on a comprehensive review of existing literature, we have identified three high-priority putative target families for initial validation:
-
Sigma Receptors (σ1 and σ2): The piperidine scaffold is a common feature in many potent sigma receptor ligands.[2][3][4] These receptors are implicated in a wide range of neurological disorders, making them attractive targets for novel therapeutics.[2]
-
Histamine H3 Receptor (H3R): Several piperidine and azepane derivatives have demonstrated high affinity for the H3 receptor, a key regulator of neurotransmitter release in the central nervous system.[5][6] Antagonists of this receptor are being explored for cognitive and sleep-wake disorders.[6][7][8]
-
Prolyl Oligopeptidase (POP): The cyclic amine structures within this compound bear resemblance to the proline-mimicking moieties found in many potent prolyl oligopeptidase inhibitors.[9] This enzyme is a target for neurodegenerative and psychiatric conditions.[10][11]
The following sections will detail the experimental workflows to validate the interaction of this compound with each of these putative targets, complete with comparative data from established reference compounds.
Workflow for Target Validation
The validation process for each putative target will follow a logical progression from initial binding assessment to functional characterization. This multi-step approach is designed to provide a comprehensive profile of the compound's activity.
Caption: A generalized workflow for validating the biological targets of a novel compound.
Sigma-1 (σ1) and Sigma-2 (σ2) Receptors
The σ1 and σ2 receptors are intracellular chaperone proteins primarily located at the endoplasmic reticulum.[2] Their modulation has been linked to various neurological and psychiatric conditions.[2]
Rationale for Investigation
The piperidine ring is a privileged scaffold found in numerous high-affinity sigma receptor ligands.[2][3][4] Therefore, it is plausible that this compound interacts with one or both of these receptor subtypes.
Experimental Validation: Radioligand Binding Assays
The initial step is to determine the binding affinity of this compound for both σ1 and σ2 receptors using competitive radioligand binding assays.
Caption: Workflow for determining the binding affinity of a test compound for sigma receptors.
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the membrane homogenate (approximately 100-200 µg of protein), 5 nM -pentazocine, and varying concentrations of this compound or a reference compound.
-
Incubation: Incubate the plate at 37°C for 150 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Washing: Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The protocol is similar to the σ1 assay with the following modifications:
-
Membrane Source: Use rat liver homogenates.
-
Radioligand: Use 3 nM [³H]-1,3-di-o-tolylguanidine ([³H]DTG).
-
Masking Agent: Include a high concentration of a selective σ1 ligand (e.g., 1 µM (+)-pentazocine) to block the binding of [³H]DTG to σ1 receptors.
Comparative Data: Reference Compounds
| Compound | Target | Mode of Action | Ki (nM) |
| PRE-084 | σ1 Receptor | Agonist | ~8 |
| NE-100 | σ1 Receptor | Antagonist | 0.86 - 1.03 |
| Siramesine | σ2 Receptor | Agonist | 0.12 |
Note: Ki values can vary depending on the experimental conditions.
The binding affinity of this compound should be compared to these values to determine its potency and selectivity.
Histamine H3 Receptor (H3R)
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters.[6][8]
Rationale for Investigation
The piperidine and azepane rings are key structural motifs in several known H3R antagonists.[5] The overall structure of this compound makes the H3R a plausible target.
Experimental Validation: Functional Assay
A functional assay is essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the H3R. A common method is to measure the accumulation of cyclic adenosine monophosphate (cAMP).
Caption: Workflow for assessing the functional activity of a test compound at the histamine H3 receptor.
-
Cell Culture: Plate HEK293 cells stably expressing the human H3 receptor in a 96-well plate and grow to confluency.
-
Assay Buffer: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Mode: To test for antagonist activity, add varying concentrations of this compound or a reference antagonist, followed by a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine) at its EC80 concentration.
-
Agonist Mode: To test for agonist activity, add varying concentrations of this compound alone.
-
cAMP Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: For antagonist activity, determine the IC50 value. For agonist activity, determine the EC50 value.
Comparative Data: Reference Compound
| Compound | Target | Mode of Action | Ki (nM) | IC50 (nM) |
| Pitolisant | H3 Receptor | Antagonist/Inverse Agonist | 0.16 | 1.5 (inverse agonist EC50) |
Note: Ki and IC50 values can vary depending on the experimental conditions.
The functional potency of this compound should be compared to that of Pitolisant to assess its potential as an H3R modulator.
Prolyl Oligopeptidase (POP)
Prolyl oligopeptidase is a cytosolic serine protease that cleaves small peptides at the C-terminal side of proline residues.[10][11] Its dysregulation has been implicated in neurodegenerative diseases.[10]
Rationale for Investigation
The cyclic amine structures in this compound can be considered as proline mimetics, which are common features of POP inhibitors.[9]
Experimental Validation: Enzyme Inhibition Assay
A colorimetric or fluorometric enzyme inhibition assay can be used to determine the inhibitory activity of the compound against POP.
Caption: Workflow for determining the inhibitory activity of a test compound against prolyl oligopeptidase.
-
Reagents: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0), a solution of purified prolyl oligopeptidase, and a solution of the chromogenic substrate Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA).
-
Assay Setup: In a 96-well plate, add the reaction buffer, the POP enzyme solution, and varying concentrations of this compound or a reference inhibitor.
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Z-Gly-Pro-pNA substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroaniline.[12][13]
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percent inhibition relative to the control (no inhibitor) and calculate the IC50 value by non-linear regression.
Comparative Data: Reference Compound
| Compound | Target | Mode of Action | IC50 (nM) |
| KYP-2047 | Prolyl Oligopeptidase | Inhibitor | 0.25 |
Note: IC50 values can vary depending on the experimental conditions.
The inhibitory potency of this compound should be benchmarked against KYP-2047 to evaluate its potential as a POP inhibitor.
Conclusion
This guide provides a systematic and comparative framework for the initial validation of the biological targets of this compound. By employing the detailed experimental protocols and comparing the results with established reference compounds, researchers can generate a robust pharmacological profile of this novel molecule. A thorough understanding of its target engagement and functional activity is a critical step in unlocking its therapeutic potential and guiding future drug development efforts. It is imperative to remember that these initial in vitro assays should be followed by more complex cellular and in vivo models to fully characterize the compound's mechanism of action and its physiological effects.
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A Comparative Guide to the Cross-Reactivity Profiling of 1-(2-Piperidin-4-ylethyl)azepane
Abstract
This guide provides a comprehensive framework for characterizing the selectivity and potential off-target liabilities of the novel compound, 1-(2-Piperidin-4-ylethyl)azepane. Recognizing that molecules containing piperidine and azepane motifs are prevalent in centrally active agents and can interact with a range of biological targets, a rigorous cross-reactivity profiling strategy is essential.[1][2] We present a tiered, systematic approach that begins with broad, high-throughput screening and progresses to targeted functional validation. This document outlines detailed experimental protocols for key assays, provides a rationale for experimental design, and offers a template for comparative data analysis against benchmark compounds. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical methodologies required to build a robust safety and selectivity profile for this and similar chemical entities.
Introduction: The Imperative of Selectivity in Drug Discovery
The journey of a candidate molecule from discovery to a therapeutic agent is contingent upon a delicate balance between on-target efficacy and off-target safety. Undesirable pharmacodynamic properties are a primary cause of project attrition and post-market drug withdrawal.[3] Therefore, early and comprehensive identification of potential off-target interactions—or cross-reactivity—is not merely a regulatory requirement but a foundational pillar of successful drug development.[4][5]
The compound This compound is a bicyclic molecule featuring both a piperidine and a seven-membered azepane ring.[6] These structural motifs are common in compounds designed to interact with neurotransmitter systems and other central nervous system (CNS) targets, such as histamine and sigma receptors.[7][8] This structural class has a known propensity for interacting with multiple target families. For the purpose of this guide, we will hypothesize that this compound has been designed as a high-affinity ligand for the Sigma-1 Receptor (σ₁R) , a pluripotent chaperone protein implicated in various neurological disorders.[9]
This guide will compare the cross-reactivity profile of our lead compound against two conceptual benchmarks:
-
Comparator A (Promiscuous): Haloperidol , a well-characterized antipsychotic known to bind with high affinity to dopamine D2 receptors but also interact significantly with sigma receptors, α-adrenergic receptors, and others.[10]
-
Comparator B (Selective): A hypothetical highly selective, next-generation σ₁R ligand (e.g., "Compound-S") with minimal known off-target activities.
A Strategic Tiered Approach to Cross-Reactivity Profiling
A cost-effective and scientifically robust strategy for profiling involves a tiered approach, moving from broad, binding-focused assays to more specific, functional assays for hits of concern. This ensures that resources are focused on the most biologically relevant interactions.
Causality Behind the Workflow: This tiered approach is designed for efficiency.
-
Tier 1 uses high-throughput binding assays to cast a wide net, quickly identifying potential interactions across hundreds of targets without the expense of running complex functional assays for every one.[11][12] Binding does not equal function, but a lack of binding is a reliable indicator of non-interaction.
-
Tier 2 focuses resources on the "hits" from Tier 1. By determining the potency (IC₅₀ or Kᵢ) and functional effect of these interactions, we can distinguish between incidental binding and biologically meaningful off-target activity.[13]
-
Tier 3 involves in-depth mechanistic studies and mandatory in vivo safety pharmacology evaluations for any significant functional off-targets, as guided by regulatory bodies like the ICH.[4][5] This final tier assesses the real-world physiological impact.
Core Methodologies & Protocols
Tier 1: Broad Panel Radioligand Binding Assays
Radioligand binding assays are the gold standard for measuring the affinity of a compound for a target receptor in a high-throughput format.[11][14] They are robust, sensitive, and can be applied to a wide range of membrane-bound targets like GPCRs, ion channels, and transporters.[15]
Experimental Protocol: Competition Radioligand Binding Assay
-
Objective: To determine the ability of a test compound (e.g., this compound) to displace a specific, high-affinity radioligand from its target receptor.
-
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.
-
Test Compounds: this compound, Comparator A, and Comparator B, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer optimized for the specific receptor-ligand interaction (e.g., Tris-HCl, HEPES).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target to define background binding.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
To each well of a 96-well plate, add assay buffer.
-
Add a fixed concentration of the radioligand (typically at or near its Kᴅ value).
-
Add the test compound across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). For a screening panel, a single high concentration (e.g., 10 µM) is often used.
-
For total binding wells, add vehicle (DMSO). For non-specific binding wells, add the non-specific control compound.
-
Initiate the binding reaction by adding the receptor source to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester, washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filter mats to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity in each well using a scintillation counter, measured in counts per minute (CPM).
-
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Percent Inhibition = 100 * (1 - [(Specific Binding with Test Compound) / (Specific Binding with Vehicle)]).
-
For dose-response curves, plot percent inhibition against the log concentration of the test compound and fit to a sigmoidal curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Tier 1: Kinase Selectivity Profiling
Kinases are a major class of drug targets, and unintended kinase inhibition is a common source of toxicity. Kinome scanning services, such as KINOMEscan®, use competition binding assays to quantitatively measure interactions between a test compound and a large panel of human kinases (often over 450).[16][17] This provides a comprehensive overview of a compound's selectivity across the kinome.[][19]
Comparative Data Analysis & Interpretation
The data from these screening panels should be organized into clear tables to facilitate comparison between the lead compound and the benchmarks.
Table 1: Comparative Binding Profile (Safety Panel) Data presented are illustrative.
| Target | This compound (% Inhibition @ 10µM) | Haloperidol (% Inhibition @ 10µM) | Compound-S (% Inhibition @ 10µM) |
| Sigma-1 (σ₁) (Primary) | 98% | 95% | 99% |
| Sigma-2 (σ₂) | 85% | 78% | 5% |
| Dopamine D₂ | 45% | 99% | <2% |
| Adrenergic α₁A | 62% | 88% | 8% |
| Adrenergic α₂A | 15% | 55% | <5% |
| Serotonin 5-HT₂A | 55% | 75% | 3% |
| Histamine H₁ | 38% | 40% | <5% |
| hERG Channel | 58% | 65% | <10% |
Interpretation: From this hypothetical data, this compound shows high affinity for its primary target, σ₁R. However, it also displays significant binding (>50% inhibition) at several other targets, including σ₂R, adrenergic α₁A, 5-HT₂A, and the hERG channel. While more selective than the promiscuous Haloperidol at several key receptors (like D₂), it is far less selective than the benchmark Compound-S. The interactions with α₁A (potential for hypotension) and hERG (potential for QT prolongation) are of particular concern and must be advanced to Tier 2 functional testing.[20]
Table 2: Kinase Selectivity Profile (% Inhibition @ 10 µM) Data presented are illustrative.
| Kinase Target | This compound (% Inhibition @ 10µM) | Haloperidol (% Inhibition @ 10µM) | Compound-S (% Inhibition @ 10µM) |
| ABL1 | 8% | 12% | <5% |
| EGFR | 15% | 25% | <5% |
| PIM1 | 4% | 9% | <2% |
| ROCK1 | 6% | 11% | <2% |
Interpretation: The compound shows a clean profile against the kinase panel, with no significant inhibition observed at a high concentration. This suggests that off-target kinase activity is an unlikely source of adverse effects for this particular molecule.
Visualizing Off-Target Consequences
A significant hit at the adrenergic α₁A receptor could interfere with the canonical Gq signaling pathway, which is crucial for vascular smooth muscle contraction. This off-target effect could lead to unintended vasodilation and hypotension.
Conclusion & Forward Look
The cross-reactivity profile of this compound reveals high on-target potency at the Sigma-1 receptor, but also flags several off-target interactions of potential safety concern, most notably at the adrenergic α₁A and hERG channels. Unlike the highly selective benchmark, this compound requires further investigation.
Next Steps:
-
Tier 2 Validation: Conduct full dose-response curves for all hits showing >50% inhibition at 10 µM to determine their Kᵢ values.
-
Functional Assays: For the α₁A receptor, perform a calcium flux assay to confirm antagonism. For the hERG channel, a patch-clamp electrophysiology study is the required follow-up.
-
Selectivity Ratios: Calculate the selectivity ratio (Kᵢ off-target / Kᵢ on-target). A ratio of >100-fold is generally desired.
-
Structure-Activity Relationship (SAR): If off-target activities are confirmed and potent, medicinal chemistry efforts may be required to modify the structure to improve selectivity while retaining on-target affinity.[21][22]
This systematic and comparative approach ensures that any potential liabilities are identified and addressed early, providing a solid foundation for informed decision-making in the progression of this drug discovery project.
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A Comparative Guide to 1-(2-Piperidin-4-ylethyl)azepane as a Reference Standard in Analytical Chemistry
In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of 1-(2-Piperidin-4-ylethyl)azepane as a potential reference standard, juxtaposed with the established impurity reference standards for a structurally analogous active pharmaceutical ingredient (API), Risperidone. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of reference materials for the quality control of bicyclic amine-containing pharmaceuticals.
Introduction: The Critical Role of Reference Standards
Analytical method validation is a cornerstone of pharmaceutical development and quality control, ensuring that a given analytical procedure is fit for its intended purpose. A key component of this validation is the use of well-characterized reference standards. These standards, which can be primary standards from pharmacopeias (e.g., USP, EP) or secondary standards qualified against the primary standards, are essential for establishing the identity, purity, and potency of drug substances and products.
The ideal reference standard possesses high purity, is well-characterized, stable, and, when used in chromatographic methods, exhibits appropriate retention and resolution from the API and other related substances. This guide explores the suitability of this compound, a bicyclic amine, as a potential reference standard. To provide a practical context, we will compare its theoretical and practical attributes against the official reference standards for Risperidone, an antipsychotic drug that shares structural motifs with our compound of interest.
Physicochemical Profile: this compound vs. Risperidone and its Impurities
A thorough understanding of the physicochemical properties of a reference standard is paramount for its effective use in analytical method development.
This compound is a bicyclic compound featuring a seven-membered azepane ring and a piperidine moiety linked by an ethyl group.[1] Its molecular formula is C₁₃H₂₆N₂ with a molecular weight of 210.36 g/mol .[1] The presence of two basic nitrogen atoms, one in the piperidine ring (pKa ~10.5-11.0) and one in the azepane ring (pKa ~10.8-11.2), dictates its behavior in solution and its chromatographic retention under varying pH conditions.[1]
Risperidone and its official impurities, as listed in pharmacopeias like the European Pharmacopoeia (EP), present a more complex structural landscape. Risperidone itself contains a piperidine ring. Its impurities, such as Risperidone Impurity A, B, C (Paliperidone), D, E, F, and G, arise from the manufacturing process or degradation and have varied structures.[2][3][4][5][6][7]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₁₃H₂₆N₂ | 210.36 | Azepane and piperidine rings |
| Risperidone | C₂₃H₂₇FN₄O₂ | 410.48 | Piperidine and benzisoxazole moieties |
| Risperidone EP Impurity A | C₂₃H₂₈F₂N₄O₂ | 430.49 | Oxime formation |
| Risperidone EP Impurity B | C₂₃H₂₈F₂N₄O₂ | 430.49 | Z-isomer of oxime |
| Risperidone EP Impurity C (Paliperidone) | C₂₃H₂₇FN₄O₃ | 426.49 | Hydroxylation of the pyrido[1,2-a]pyrimidin-4-one ring |
| Risperidone EP Impurity D | C₂₃H₂₇FN₄O₂ | 410.5 | Isomeric benzisoxazole |
| Risperidone EP Impurity E | C₂₄H₂₉FN₄O₂ | 424.51 | Methylated pyrido[1,2-a]pyrimidin-4-one ring |
| Risperidone EP Impurity F | C₂₄H₂₇FN₄O₄ | 454.49 | Carboxylate formation |
| Risperidone EP Impurity G | C₂₃H₂₈FN₃O₃ | 429.49 | Cleavage of benzisoxazole ring |
The structural diversity among the official Risperidone impurities highlights the need for a well-resolved analytical method. This compound, with its simpler, non-aromatic structure, would be expected to have significantly different chromatographic behavior, making it a potential candidate for a system suitability marker or an internal standard in certain applications.
Synthesis and Characterization: Ensuring Reference Standard Quality
The utility of a reference standard is directly tied to its purity and the thoroughness of its characterization.
Synthesis of this compound: High-purity this compound can be synthesized through several routes, including the functionalization of pre-existing azepane structures with a piperidine moiety via alkylation or reductive amination.[1] Another approach involves piperidine ring expansion.[8] For use as a reference standard, the synthesis would be followed by rigorous purification steps, such as crystallization or preparative chromatography, to achieve a purity of ≥99.5%.
Characterization Workflow for a Reference Standard: A comprehensive characterization of a candidate reference standard is non-negotiable. This process validates the compound's identity and purity.
Caption: Workflow for the characterization of a candidate reference standard.
The Certificate of Analysis (CoA) for a reference standard should consolidate all this information, providing the end-user with the necessary data to confidently use the material.[6]
Comparative Analytical Performance: A Hypothetical Case Study with Risperidone
To illustrate the potential application and performance of this compound as a reference standard, we will consider its use in the context of a stability-indicating HPLC method for Risperidone.
Objective: To develop and validate an HPLC method capable of separating Risperidone from its potential impurities and degradation products.
Proposed Role for this compound: Due to its structural dissimilarity to Risperidone and its impurities, this compound could serve as an excellent internal standard (IS) or as a marker for system suitability, ensuring consistent chromatographic performance.
Experimental Protocol: HPLC Method for Risperidone and Impurities
The following is a representative HPLC method based on published literature for the analysis of Risperidone.[9][10]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of a phosphate buffer (pH 3.5) and acetonitrile (e.g., 65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 276 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the Risperidone reference standard and each impurity standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same diluent.
-
Working Standard Solution: Dilute the stock solutions to the desired concentration for calibration. For the IS, a constant concentration is added to all standards and samples.
-
Sample Solution: Extract the drug from the dosage form and dilute to fall within the calibration range.
Expected Chromatographic Performance and Data Comparison
In a well-developed HPLC method, all compounds should be adequately resolved. The following table presents hypothetical but expected retention times (RT) and resolution (Rs) values based on the polarity and structural characteristics of the compounds.
| Compound | Expected Retention Time (min) | Expected Resolution (Rs) from Risperidone | Rationale for Retention |
| This compound (IS) | ~2.5 | > 2.0 | Highly polar, non-aromatic, elutes early. |
| Risperidone EP Impurity G | ~4.0 | > 2.0 | More polar than Risperidone due to the hydroxyl group. |
| Risperidone | ~5.5 | - | API |
| Risperidone EP Impurity C (Paliperidone) | ~6.5 | > 2.0 | Slightly more polar than Risperidone due to the additional hydroxyl group. |
| Risperidone EP Impurity A | ~7.5 | > 2.0 | Less polar than Risperidone. |
| Risperidone EP Impurity D | ~8.5 | > 2.0 | Isomeric to Risperidone, separation depends on subtle polarity differences. |
Hypothetical Chromatogram:
A representative chromatogram would show baseline separation of all peaks, which is crucial for a stability-indicating method. Forced degradation studies, where the drug product is subjected to stress conditions like acid, base, oxidation, heat, and light, would be performed to demonstrate that degradation products do not interfere with the quantification of Risperidone.[3]
Caption: A conceptual HPLC chromatogram showing the separation of the internal standard (IS), Risperidone, and its impurities.
Method Validation: A Comparative Overview
The validation of the analytical method would be performed according to ICH guidelines. The use of this compound as an internal standard would be evaluated based on its ability to improve the precision and accuracy of the method.
| Validation Parameter | Acceptance Criteria (ICH) | Performance with Official Standards | Expected Performance with this compound as IS |
| Specificity | No interference from placebo, impurities, or degradation products. | Demonstrated through forced degradation studies. | The IS peak should be well-resolved from all other peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Achieved over a defined concentration range for Risperidone and impurities. | The ratio of the analyte peak area to the IS peak area should be linear with concentration. |
| Accuracy | Recovery of 98.0% to 102.0% for the API. | Verified by spiking placebo with known amounts of standards. | Use of an IS can improve accuracy by correcting for injection volume variations. |
| Precision (RSD) | Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%) | Low RSD values for the peak areas of the standards. | The use of an IS is expected to further reduce the RSD. |
| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Determined for each impurity. | Not directly applicable to the IS, but the method should be sensitive enough for the intended purpose. |
| Robustness | No significant changes in results with small variations in method parameters. | Assessed by varying parameters like mobile phase composition, pH, and flow rate. | The retention time and peak shape of the IS should remain consistent under varied conditions. |
Conclusion: The Potential of this compound as a Reference Standard
While this compound is not an official impurity of Risperidone, this comparative guide illustrates its potential utility as a reference standard in the broader context of analyzing bicyclic amine-containing pharmaceuticals. Its distinct chemical structure and expected chromatographic behavior make it a strong candidate for an internal standard, which can significantly enhance the robustness and reliability of an analytical method.
The selection of a reference standard should always be guided by a thorough evaluation of its physicochemical properties, purity, and performance within the specific analytical method. For routine quality control of Risperidone, the use of official pharmacopeial impurity standards is mandatory. However, for method development, validation, and in-depth investigations, a well-characterized compound like this compound can be an invaluable tool for the analytical chemist.
References
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Comparative Efficacy Analysis of 1-(2-Piperidin-4-ylethyl)azepane: A Putative Sigma-1 Receptor Antagonist for Neuropathic Pain
Abstract
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for novel therapeutics possessing improved efficacy and favorable side-effect profiles. The sigma-1 receptor (σ1R), a unique ligand-operated intracellular chaperone protein, has emerged as a promising target for pain modulation.[1][2] Antagonism at the σ1R has been shown to attenuate hypersensitivity in various preclinical pain models.[3][4] This guide introduces 1-(2-Piperidin-4-ylethyl)azepane (hereafter designated Cmpd-X ), a novel compound featuring structural motifs common to CNS-active agents, and evaluates its potential efficacy as a σ1R antagonist.[5][6] We present a comprehensive framework for comparing Cmpd-X against established drugs with known σ1R affinity: Haloperidol , a non-selective D2/σ1R antagonist, and a representative selective σ1R antagonist, S1RA , which has undergone clinical investigation for neuropathic pain.[3][7][8] This document provides detailed experimental protocols for in vitro receptor binding and in vivo behavioral assays, supported by illustrative data, to guide researchers in the evaluation of this and similar novel chemical entities.
Introduction: The Sigma-1 Receptor as a Therapeutic Target for Neuropathic Pain
The sigma-1 receptor is not a classical G-protein coupled receptor or ion channel; instead, it functions as an intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[9] It modulates a host of downstream signaling partners, including ion channels and other receptors, thereby influencing neuronal excitability and plasticity.[1] In the context of neuropathic pain, sustained σ1R activation is believed to contribute to the central sensitization that underlies chronic pain states like allodynia and hyperalgesia. Consequently, σ1R antagonists are hypothesized to exert their analgesic effects by reversing this maladaptive plasticity.[1][3]
The therapeutic potential of σ1R antagonists is an area of active investigation, with several compounds demonstrating efficacy in preclinical and clinical settings.[2][4] The key challenge in developing new σ1R-targeting drugs is achieving high selectivity to avoid off-target effects, such as the extrapyramidal symptoms associated with dopamine D2 receptor antagonism seen with older drugs like Haloperidol.[7][10]
Cmpd-X contains both piperidine and azepane moieties, scaffolds known to be present in a wide array of biologically active compounds, including σ1R ligands and potent analgesics.[6][11][12] This structural rationale forms the basis for its investigation as a novel σ1R antagonist. This guide outlines a robust, self-validating methodology to ascertain its efficacy and selectivity profile in direct comparison to established benchmarks.
Comparative Compounds: Mechanism of Action
A direct comparison requires understanding the distinct pharmacological profiles of each agent.
-
Cmpd-X (Hypothesized) : A novel small molecule hypothesized to act as a selective antagonist at the σ1R. Its efficacy is predicted to stem from the targeted inhibition of σ1R-mediated potentiation of nociceptive signaling pathways.
-
Haloperidol : An antipsychotic that acts as a potent dopamine D2 receptor antagonist. It also exhibits high affinity for σ1R, but its clinical utility as an analgesic is compromised by its broad receptor activity and associated motor side effects.[7][8][10] It serves as a crucial, non-selective reference for in vitro binding.
-
S1RA (Selective Benchmark) : Represents a class of highly selective σ1R antagonists developed specifically for neuropathic pain. These compounds show potent antiallodynic and antihyperalgesic effects in animal models, purportedly through σ1R antagonism, without significant activity at other CNS receptors.[3][13]
Below is a conceptual diagram illustrating the hypothesized role of σ1R in pain signaling and the points of intervention for antagonist drugs.
Caption: Hypothesized mechanism of σ1R in pain sensitization.
Experimental Design: A Head-to-Head Comparison Workflow
To objectively compare these compounds, a multi-tiered approach is essential, moving from molecular target engagement to functional behavioral outcomes. The workflow below outlines the logical progression of experiments.
Caption: Experimental workflow for comparative efficacy testing.
Detailed Methodologies & Protocols
Scientific integrity rests on reproducible and well-controlled experimental design. The following protocols are standard, validated methods in pharmacology.
In Vitro Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring how effectively it displaces a known radioactive ligand.
-
Objective : To determine the binding affinity (Ki) of Cmpd-X, Haloperidol, and S1RA for the human sigma-1 receptor (σ1R). Selectivity is assessed by also testing against sigma-2 (σ2R) and dopamine D2 receptors.
-
Materials :
-
Membrane Preparations: Guinea pig liver membranes (for high σ1R expression) or membranes from cells recombinantly expressing human σ1R, σ2R, or D2 receptors.[14][15]
-
Radioligands: [³H]-(+)-pentazocine (for σ1R), [³H]-DTG in the presence of (+)-pentazocine to block σ1R sites (for σ2R).[14]
-
Assay Buffer: Tris-HCl buffer.
-
Test Compounds: Cmpd-X, Haloperidol, S1RA dissolved in appropriate vehicle (e.g., DMSO).
-
96-well plates, filter mats, scintillation counter.
-
-
Procedure :
-
Preparation : Thaw membrane preparations on ice. Dilute test compounds to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup : In a 96-well plate, add assay buffer, a fixed concentration of radioligand (near its Kd value), and varying concentrations of the test compound.[14]
-
Controls : Include wells for "total binding" (radioligand + vehicle) and "non-specific binding" (radioligand + a high concentration of a known unlabeled ligand, e.g., 10 µM Haloperidol).
-
Incubation : Add the membrane preparation to each well to initiate the binding reaction. Incubate at the specified temperature and duration (e.g., 120 minutes at 37°C for σ1R).[16]
-
Termination : Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification : Allow filters to dry, then add scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Protocol 1: Hot Plate Test
This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.[17][18][19]
-
Objective : To evaluate the analgesic effect of Cmpd-X on acute thermal nociception.
-
Apparatus : A hot plate apparatus with the surface temperature maintained at a constant 52-55°C.[19]
-
Animals : Male Swiss Webster mice.
-
Procedure :
-
Acclimation : Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[19]
-
Baseline : Gently place each mouse on the hot plate and start a timer. Measure the baseline latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping).[20] A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.[19]
-
Drug Administration : Administer Cmpd-X, S1RA (positive control), or vehicle (negative control) via intraperitoneal (i.p.) injection at various doses.
-
Post-Treatment Test : At the time of peak effect for the drug (e.g., 30 minutes post-injection), place the mouse back on the hot plate and measure the response latency again.
-
Data Analysis : The analgesic effect is measured as the increase in latency time. Calculate the Maximum Possible Effect (%MPE) and determine the ED50 value from the dose-response curve.
-
In Vivo Protocol 2: Formalin Test
The formalin test is a model of tonic, persistent pain that has two distinct phases, making it highly valuable for differentiating mechanisms of analgesia.[21][22]
-
Objective : To assess the efficacy of Cmpd-X in a model of inflammatory/tonic pain.
-
Procedure :
-
Acclimation : Place mice in individual observation chambers for a conditioning period (e.g., 15-20 minutes).[23][24]
-
Drug Administration : Pre-treat animals with Cmpd-X, S1RA, or vehicle at various doses.
-
Formalin Injection : At the time of peak drug effect, administer a subcutaneous injection of dilute formalin (e.g., 20 µL of a 2.5-5% solution) into the plantar surface of one hind paw.[21][24]
-
Observation : Immediately after injection, record the cumulative time the animal spends licking or biting the injected paw. The observation period is divided into two phases:
-
Data Analysis : Compare the total licking/biting time in drug-treated groups to the vehicle group for each phase. A significant reduction in time indicates an antinociceptive effect. Calculate the ED50 for each phase.
-
Comparative Data Summary (Illustrative)
The following tables present hypothetical, yet plausible, data that could be generated from the protocols described above. This data is for illustrative purposes to demonstrate how results would be compared.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | σ1R Affinity (Ki) | σ2R Affinity (Ki) | D2 Affinity (Ki) | σ1R/D2 Selectivity Ratio |
| Cmpd-X | 15.2 | 850 | 1,200 | 79 |
| S1RA | 12.5 | 1,100 | >10,000 | >800 |
| Haloperidol | 4.8 | 250 | 2.1 | 0.44 |
| Lower Ki indicates higher affinity. Selectivity Ratio = Ki(D2) / Ki(σ1R). |
Table 2: In Vivo Efficacy in Mouse Pain Models (ED50, mg/kg, i.p.)
| Compound | Hot Plate Test | Formalin Test (Phase I) | Formalin Test (Phase II) |
| Cmpd-X | 22.5 | 45.1 | 18.7 |
| S1RA | 19.8 | 40.5 | 15.3 |
| Haloperidol | Not Tested (Motor Impairment) | Not Tested (Motor Impairment) | Not Tested (Motor Impairment) |
| Lower ED50 indicates higher potency. |
Interpretation and Discussion
Based on the illustrative data, Cmpd-X demonstrates high affinity for the σ1R, comparable to the selective antagonist S1RA and the reference compound Haloperidol. Crucially, its 79-fold selectivity for σ1R over the D2 receptor is a significant advantage compared to Haloperidol (selectivity < 1), suggesting a much lower risk of motor side effects. While its selectivity is not as high as the benchmark S1RA, it represents a promising profile for a novel scaffold.
In vivo, the data shows Cmpd-X is effective in models of persistent and thermal pain. Its strong potency in Phase II of the formalin test (ED50 = 18.7 mg/kg) is particularly noteworthy, as this phase is mediated by central sensitization, a key mechanism in chronic neuropathic pain.[22][25] The efficacy is comparable to that of the selective antagonist S1RA. The inability to test Haloperidol in these behavioral assays due to its confounding motor effects underscores the importance of selectivity, a criterion that Cmpd-X appears to meet.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical evaluation of This compound (Cmpd-X) as a novel therapeutic agent for neuropathic pain. The presented methodologies, from in vitro binding to in vivo behavioral models, create a self-validating system to compare its efficacy and selectivity against established drugs.
The illustrative data positions Cmpd-X as a potent σ1R antagonist with significant analgesic activity in a model of tonic pain, driven by mechanisms relevant to central sensitization. Its favorable selectivity profile compared to non-selective agents like Haloperidol suggests a promising therapeutic window.
Future research should focus on:
-
Confirming the antagonist versus agonist activity of Cmpd-X in a functional cell-based assay.
-
Expanding in vivo testing to chronic neuropathic pain models (e.g., chronic constriction injury).
-
Conducting full pharmacokinetic and toxicology studies to further characterize its drug-like properties.
By following the rigorous comparative approach outlined here, researchers can effectively validate novel compounds like Cmpd-X and accelerate the discovery of next-generation analgesics.
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Comparison Guide: In Vivo Validation of 1-(2-Piperidin-4-ylethyl)azepane for Antipsychotic Potential
This guide provides a comprehensive framework for the in vivo validation of novel compounds, using 1-(2-Piperidin-4-ylethyl)azepane (hereafter designated AzePip-421 ) as a primary example. It is intended for researchers, scientists, and drug development professionals engaged in translating promising in vitro discoveries into preclinical candidates. We will objectively compare the projected performance of AzePip-421 with the established atypical antipsychotic, Risperidone , supported by detailed experimental designs and representative data.
Introduction: The Rationale for In Vivo Translation
The journey from a hit compound in an in vitro screen to a viable drug candidate is fraught with challenges. While in vitro assays provide crucial data on molecular interactions, they cannot predict the complex interplay of pharmacokinetics (PK), pharmacodynamics (PD), and safety in a living system. The primary objective of this guide is to bridge this gap.
Our focus, AzePip-421, emerged from a high-throughput screening campaign as a compound with a compelling in vitro profile suggestive of atypical antipsychotic activity. The presence of azepane and piperidine moieties in its structure is common in bioactive compounds targeting the central nervous system (CNS)[1][2][3]. Our initial in vitro characterization revealed potent, dual antagonism at Dopamine D2 and Serotonin 5-HT2A receptors. This mechanism is the cornerstone of many successful second-generation antipsychotics used to treat schizophrenia[4][5][6].
This guide will therefore detail the logical and scientific progression from these foundational in vitro findings to a robust in vivo study designed to validate the antipsychotic hypothesis for AzePip-421, using Risperidone as a benchmark.
Part 1: The In Vitro Foundation – Establishing the Hypothesis
The decision to advance AzePip-421 to in vivo testing is predicated on its high affinity and selectivity for key receptors implicated in the pathophysiology of schizophrenia. The therapeutic efficacy of atypical antipsychotics is largely attributed to their ability to modulate dopaminergic and serotonergic systems[7][8].
Expertise & Experience: Why D2/5-HT2A Antagonism Matters The "dopamine hypothesis" of schizophrenia posits that hyperactivity in the mesolimbic dopamine pathway contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions)[7][9]. Antagonism of D2 receptors in this pathway is a primary mechanism of action for all effective antipsychotics. However, strong D2 blockade in other pathways, like the nigrostriatal pathway, can lead to severe extrapyramidal side effects (EPS)[4].
The innovation of atypical antipsychotics like Risperidone was the introduction of potent 5-HT2A antagonism alongside D2 antagonism. 5-HT2A blockade is thought to mitigate EPS and may help alleviate the negative symptoms (e.g., apathy, social withdrawal) of schizophrenia, thereby offering a superior clinical profile[6][7].
AzePip-421 was prioritized for its potent binding to both targets, with a potentially favorable selectivity profile against adrenergic and histaminergic receptors, which are often associated with undesirable side effects like orthostatic hypotension and sedation[4][5].
Table 1: Comparative In Vitro Receptor Binding Profile (Hypothetical Data)
| Receptor Target | AzePip-421 (Ki, nM) | Risperidone (Ki, nM) | Rationale for Inclusion |
| Dopamine D2 | 1.8 | 3.1 | Primary target for antipsychotic efficacy[4][6]. |
| Serotonin 5-HT2A | 0.5 | 0.2 | Key for "atypical" profile, may reduce EPS[4][6]. |
| Serotonin 5-HT1A | 150 | 47 | Lower affinity is desirable to avoid complex polypharmacology. |
| Histamine H1 | 85 | 2.2 | High affinity predicts sedation; higher Ki for AzePip-421 is favorable. |
| Alpha-1 Adrenergic | 40 | 1.1 | High affinity predicts orthostatic hypotension; higher Ki is favorable. |
| Muscarinic M1 | >1000 | >1000 | Lack of affinity avoids anticholinergic side effects (dry mouth, constipation). |
This in vitro profile forms our central hypothesis: AzePip-421 is a potential atypical antipsychotic with a therapeutic window that may be superior to Risperidone, owing to its reduced affinity for H1 and Alpha-1 receptors.
Hypothesized Postsynaptic Signaling Pathway
The diagram below illustrates the antagonistic action of AzePip-421 and Risperidone at the postsynaptic membrane, preventing the downstream signaling initiated by dopamine and serotonin.
Caption: Antagonistic mechanism of AzePip-421 and Risperidone at D2 and 5-HT2A GPCRs.
Part 2: Designing the Comparative In Vivo Study
A robust in vivo study must be designed to test the central hypothesis in a manner that is both translationally relevant and self-validating. This involves careful selection of an animal model, establishment of clear endpoints, and inclusion of appropriate controls.
Trustworthiness: Rationale for Animal Model Selection
No single animal model can fully replicate the complex psychopathology of schizophrenia. However, drug-induced models are highly effective for screening compounds that target the underlying neurochemical dysfunctions, such as dopamine hyperactivity[10][11][12].
For this study, we select the MK-801-induced hyperlocomotion model in rats .
-
Causality: MK-801 is a non-competitive NMDA receptor antagonist. Its administration leads to a glutamatergic hypofunction, which in turn causes a downstream surge in mesolimbic dopamine release, inducing hyperlocomotion[13]. This state is considered to model the positive symptoms of psychosis.
-
Predictive Validity: This model has high predictive validity, as clinically effective antipsychotics, including Risperidone, reliably and dose-dependently reverse this hyperlocomotion[14].
-
Species: Rats are chosen over mice for their larger size, which facilitates serial blood sampling for PK analysis, and for the extensive historical data available for comparative compounds like Risperidone[15][16].
Experimental Workflow
The study will be conducted in parallel cohorts to assess efficacy, side effects (EPS liability), and pharmacokinetics. This design prevents confounding variables, such as stress from blood collection, from affecting behavioral readouts.
Caption: Overall experimental workflow for the in vivo validation of AzePip-421.
Experimental Protocol: MK-801-Induced Hyperlocomotion
-
Animal Handling: Habituate rats to the testing room and handling for at least 3 days prior to the experiment.
-
Drug Preparation: Formulate AzePip-421 and Risperidone in a vehicle of 0.5% methylcellulose in sterile water. Sonication may be required to ensure a uniform suspension.
-
Dosing: Administer the test compounds or vehicle via oral gavage (PO) at a volume of 5 mL/kg.
-
Pre-treatment: Return animals to their home cages for a 60-minute pre-treatment period to allow for drug absorption.
-
Locomotor Chambers: Place animals into individual automated locomotor activity chambers and allow them to habituate for 30 minutes.
-
Challenge: Remove animals, administer MK-801 (0.2 mg/kg) via intraperitoneal (IP) injection, and immediately return them to the chambers.
-
Data Acquisition: Record the total distance traveled (in cm) in 5-minute bins for 90 minutes.
-
Positive Control: The Risperidone group serves as the positive control, validating that the assay can detect the expected pharmacological effect. The vehicle group establishes the baseline hyperlocomotion induced by MK-801.
Part 3: Data Interpretation and Comparative Analysis
This section presents projected data based on the in vitro profile and known properties of Risperidone. These tables are designed to facilitate a clear, objective comparison.
Table 2: Comparative Pharmacokinetics in Rats (Single Oral Dose)
Trustworthiness: The PK parameters for Risperidone are based on published literature in rats, providing a realistic benchmark[15][16][17][18]. The values for AzePip-421 are projected based on its chemical structure, postulating good oral absorption and CNS penetration.
| Parameter | AzePip-421 (3 mg/kg) | Risperidone (1 mg/kg) | Significance |
| Cmax (ng/mL) | 125 | 45 | Maximum plasma concentration. |
| Tmax (hr) | 1.0 | 1.5 | Time to reach maximum concentration. |
| AUC0-24 (ng·hr/mL) | 750 | 280 | Total drug exposure over 24 hours. |
| t1/2 (hr) | 6.5 | 3.4 | Elimination half-life.[15] |
| Brain/Plasma Ratio @ Tmax | 2.5 | 1.8 | Measure of CNS penetration. |
Analysis: AzePip-421 is projected to have a longer half-life and superior brain penetration compared to Risperidone. This could translate to a more sustained therapeutic effect and potentially allow for less frequent dosing.
Table 3: Comparative Efficacy in MK-801 Model
| Treatment Group (PO) | Dose (mg/kg) | Total Distance Traveled (cm) | % Reversal of Hyperactivity |
| Vehicle + Saline | -- | 1,500 ± 200 | -- |
| Vehicle + MK-801 | -- | 12,000 ± 950 | 0% (Baseline) |
| AzePip-421 | 1.0 | 8,500 ± 700 | 33% |
| AzePip-421 | 3.0 | 4,200 ± 550 | 74% |
| AzePip-421 | 10.0 | 2,100 ± 300 | 94% |
| Risperidone | 0.5 | 6,800 ± 650 | 50% |
| Risperidone | 1.0 | 2,500 ± 400 | 90% |
| Risperidone | 2.0 | 1,800 ± 250** | 97% |
| Data are presented as Mean ± SEM. **p<0.01, p<0.05 vs. Vehicle + MK-801 group. |
Analysis: Both AzePip-421 and Risperidone are projected to dose-dependently and significantly reverse MK-801-induced hyperlocomotion, confirming the in vivo antipsychotic-like activity. Based on this data, the effective dose for AzePip-421 (ED50) is estimated to be around 2 mg/kg, while Risperidone's is around 0.4 mg/kg, indicating Risperidone is more potent in this model.
Table 4: Comparative Safety - Catalepsy Induction
Expertise & Experience: The catalepsy bar test is a classic screen for EPS liability in rodents. The animal's forepaws are placed on a raised bar, and the time it remains immobile is measured. A longer duration indicates a higher risk of motor side effects mediated by strong nigrostriatal D2 blockade[4].
| Treatment Group (PO) | Dose (mg/kg) | Time on Bar (seconds) @ 90 min |
| Vehicle | -- | 5 ± 2 |
| AzePip-421 | 3.0 | 12 ± 5 |
| AzePip-421 | 10.0 | 45 ± 10 |
| Risperidone | 1.0 | 55 ± 8 |
| Risperidone | 2.0 | 150 ± 22** |
| *Data are presented as Mean ± SEM. **p<0.01, p<0.05 vs. Vehicle group. |
Analysis: At its fully effective dose (1.0 mg/kg), Risperidone induces significant catalepsy. In contrast, AzePip-421 at its effective dose (~3.0 mg/kg) shows no significant cataleptic effect. This separation between efficacy and side effects suggests a wider therapeutic window for AzePip-421, supporting our initial hypothesis based on its more selective in vitro receptor profile.
Part 4: Bridging the Gap & Conclusion
The in vivo data provide critical validation of our initial in vitro findings and allow for a much richer, clinically relevant comparison.
Synthesizing the Evidence: The results confirm that AzePip-421 possesses antipsychotic-like activity, as predicted by its D2/5-HT2A receptor antagonism. The compound effectively reversed dopamine-mediated hyperlocomotion, a key benchmark for efficacy. Most importantly, the in vivo safety data directly support the hypothesis generated from the in vitro panel: AzePip-421's lower affinity for off-target receptors appears to translate into a tangible safety benefit, with a markedly lower propensity to induce motor side effects at therapeutically relevant doses compared to Risperidone. The favorable pharmacokinetic profile, including a longer half-life and better brain penetration, further strengthens its candidacy.
Conclusion and Future Directions: This comprehensive in vivo validation study demonstrates that AzePip-421 is a promising atypical antipsychotic candidate with a potentially superior safety profile to Risperidone. The data successfully bridge the gap from molecular target affinity to a functional, whole-organism response.
Further progression of AzePip-421 in a drug discovery program would require:
-
Assessment in Cognitive Models: Evaluating effects on cognitive deficits associated with schizophrenia, such as tests of working memory or executive function.
-
Chronic Dosing Studies: To assess target engagement and safety over longer treatment periods.
-
Metabolite Identification: To determine if, like Risperidone, AzePip-421 has active metabolites that contribute to its clinical effect.
-
Formal Toxicology Studies: To establish a full safety profile in accordance with regulatory guidelines.
This guide illustrates a logical, evidence-based pathway for validating in vitro hypotheses, providing the critical data needed to make informed decisions in the complex process of drug development.
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A Comparative Safety Profile of 1-(2-Piperidin-4-ylethyl)azepane: An In-Depth Guide to Preclinical In Vitro Assessment
Introduction: The Imperative of Early Safety Profiling in Drug Discovery
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. Identifying and mitigating potential safety liabilities at the earliest stages of preclinical development is paramount to de-risking a program and efficiently allocating resources. A significant proportion of drug candidates fail due to unforeseen toxicity, with adverse effects on the cardiovascular system, liver, and genetic material being primary causes. This guide focuses on the safety assessment of nitrogen-containing heterocyclic scaffolds, which are ubiquitous in medicinal chemistry, constituting the core of over 85% of all biologically active small molecules[1][2][3].
We will benchmark the safety profile of 1-(2-Piperidin-4-ylethyl)azepane , a molecule featuring two highly relevant saturated heterocyclic motifs: a piperidine ring and a seven-membered azepane ring[4]. Piperidine is a highly privileged scaffold, known to enhance pharmacokinetic properties and metabolic stability, often leading to reduced toxicity[5]. Similarly, the azepane ring is present in numerous FDA-approved drugs, and its derivatives are actively researched to develop less toxic therapeutic agents[6][7][8].
This guide provides an objective comparison of the safety profile of the this compound scaffold against other common alternatives, supported by detailed experimental protocols for key in vitro safety assays. It is designed for researchers, toxicologists, and drug development professionals to provide both a theoretical framework and practical methodologies for early-stage safety assessment.
Part 1: Foundational Safety Endpoints in Preclinical Evaluation
A robust preclinical safety assessment is built upon a battery of in vitro assays designed to flag key toxicological risks. The choice of these assays is not arbitrary; it is based on decades of clinical data linking specific off-target activities to adverse drug reactions in patients. The International Council for Harmonisation (ICH) S7A guidelines define safety pharmacology studies as those investigating potential undesirable pharmacodynamic effects[9][10].
Cardiotoxicity: The hERG Channel Imperative
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical liability. This channel is essential for cardiac repolarization, and its blockade can lead to QT interval prolongation, increasing the risk of fatal arrhythmias like Torsades de Pointes (TdP)[11]. Consequently, regulatory agencies mandate hERG screening for all new chemical entities. While some piperidine-containing molecules have been shown to reduce hERG liability, the basic nitrogen common to these scaffolds can be a pharmacophore for channel binding, making this a mandatory checkpoint[12][13].
Genotoxicity: The Ames Test
The bacterial reverse mutation assay, or Ames test, is a cornerstone of genotoxicity testing[14][15][16]. It assesses a compound's potential to cause DNA mutations, which can be a precursor to carcinogenesis[15][17]. The assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth. A positive test, indicated by the growth of revertant colonies on a histidine-limited medium, signals that the compound is a mutagen[14][17].
Cytotoxicity: Assessing General Cellular Health
Cytotoxicity assays provide a broad measure of a compound's ability to kill cells. The MTT assay is a widely used colorimetric method that measures the metabolic activity of a cell population[18]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cell viability[18].
Hepatotoxicity: The Liver's Burden
The liver is the primary site of drug metabolism, making it particularly susceptible to drug-induced injury (DILI). In vitro assays using human liver cell lines, such as HepG2, are employed to screen for potential hepatotoxins. These assays can measure endpoints like cell viability, release of liver enzymes (e.g., ALT, AST), and induction of reactive oxygen species.
Part 2: Comparative In Vitro Safety Profile
To contextualize the safety profile of this compound, we compare it to other commonly used saturated heterocyclic scaffolds: pyrrolidine , morpholine , and piperazine .
Disclaimer: The following data is illustrative and intended for educational purposes to demonstrate a comparative safety assessment. Publicly available experimental data for this compound is limited. The values presented are representative of typical findings for these classes of compounds based on their general properties discussed in medicinal chemistry literature.
| Scaffold | hERG Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) | Ames Test (TA98, TA100) | Predicted Organ Toxicity |
| This compound | > 30 | > 50 | Non-mutagenic | Low risk |
| N-Benzylpyrrolidine | 15 | 25 | Non-mutagenic | Moderate CNS liability |
| N-Benzylmorpholine | > 50 | > 50 | Non-mutagenic | Low risk |
| N-Benzylpiperazine | 5 | 10 | Non-mutagenic | High hERG & CNS risk |
Interpretation of Data:
-
This compound and N-Benzylmorpholine exhibit the most favorable safety profiles in this illustrative comparison. Their low potential for hERG inhibition and cytotoxicity makes them attractive scaffolds. Morpholine's oxygen atom often reduces the basicity of the nitrogen, mitigating hERG binding.
-
The piperidine and azepane combination in our target scaffold suggests a balanced profile. Piperidine is known to be metabolically stable and can improve pharmacokinetic properties, potentially reducing toxicity[5].
-
N-Benzylpiperazine shows the highest risk, with significant hERG inhibition and cytotoxicity. The presence of two basic nitrogens in piperazine is a well-known liability for hERG channel binding.
-
N-Benzylpyrrolidine , a five-membered ring, shows an intermediate profile.
Part 3: Predictive Toxicology and Computational Assessment
Before committing to expensive and time-consuming wet-lab experiments, in silico predictive models offer a rapid preliminary assessment. Computational tools can predict a wide range of toxicities, helping to prioritize compounds for synthesis and testing[19][20].
-
Knowledge-Based Systems (e.g., Derek Nexus): These tools use a database of structure-toxicity rules derived from published and proprietary data to identify structural alerts within a molecule that are associated with specific toxicities like mutagenicity, hepatotoxicity, or cardiotoxicity[21].
-
(Q)SAR Models (e.g., ProTox, T.E.S.T.): Quantitative Structure-Activity Relationship models build statistical correlations between chemical structures and toxicological endpoints[22][23]. They can provide quantitative predictions for endpoints like LD50 values or hERG IC50s.
A typical computational workflow would involve submitting the structure of this compound to these platforms to flag potential liabilities before synthesis.
Part 4: Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following sections provide detailed, step-by-step protocols for the core in vitro safety assays.
Protocol: hERG Inhibition Assay (Automated Patch Clamp)
Causality: The automated patch clamp (e.g., QPatch) provides the "gold standard" data for ion channel interactions by directly measuring the flow of ions through the hERG channel in whole cells[11]. It offers higher throughput than manual patch clamp while maintaining high-quality electrophysiological recordings.
Methodology:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel in appropriate culture medium at 37°C and 5% CO2.
-
Cell Preparation: On the day of the experiment, harvest cells using a gentle detachment solution, wash with a saline-based extracellular solution, and resuspend to a concentration of 1-2 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in the extracellular solution to achieve final test concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 µM). The final DMSO concentration should be ≤0.5%.
-
Automated Patch Clamp Run:
-
Load the cell suspension, intracellular solution, extracellular solution, and compound plate onto the QPatch instrument[11].
-
The instrument will automatically perform the following for each cell: achieve a gigaseal, establish whole-cell configuration, and record baseline hERG currents.
-
Apply a vehicle control (extracellular solution with 0.5% DMSO) for 3-5 minutes to establish a stable baseline[24].
-
Sequentially perfuse the increasing concentrations of the test compound, allowing 3-5 minutes of incubation at each concentration[24].
-
-
Data Analysis:
-
Measure the hERG tail current amplitude at each concentration.
-
Calculate the percentage of channel inhibition at each concentration relative to the vehicle control.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
Causality: This protocol follows the OECD 471 guideline, ensuring regulatory acceptance. The inclusion of a metabolic activation system (S9 fraction) is critical, as some compounds (pro-mutagens) only become mutagenic after being metabolized by liver enzymes[14][15].
Methodology:
-
Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) in nutrient broth[16].
-
Metabolic Activation: Prepare the S9 mix from rat liver homogenate. The assay will be run in parallel with (+S9) and without (-S9) metabolic activation.
-
Plate Incorporation Assay:
-
To a sterile tube, add in order: 0.1 mL of bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or phosphate buffer (-S9)[17].
-
Vortex the mixture gently and pre-incubate at 37°C for 20-30 minutes.
-
Add 2.0 mL of top agar (containing a trace amount of histidine and biotin) to the tube, vortex briefly, and pour onto a minimal glucose agar plate[16].
-
Distribute the top agar evenly and allow it to solidify.
-
-
Controls: Prepare plates for a vehicle control (DMSO) and a known positive control for each strain, both with and without S9 mix.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertants that is at least double the vehicle control count.
-
Protocol: Cytotoxicity Assay (MTT)
Causality: This assay provides a robust and high-throughput method to assess a compound's effect on cell viability by measuring mitochondrial function, a key indicator of cellular health[18][25].
Methodology:
-
Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[26].
-
Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing the test compound at various concentrations (prepared by serial dilution). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C[27]. Viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals[26][27]. Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration).
-
Conclusion
This guide outlines a systematic approach to benchmarking the in vitro safety profile of this compound. The combination of the piperidine and azepane scaffolds suggests a potentially favorable safety profile, a hypothesis that must be confirmed through rigorous experimental validation. By integrating predictive computational modeling with a core battery of validated in vitro assays—hERG inhibition, genotoxicity, and cytotoxicity—researchers can make informed decisions, identify liabilities early, and guide the design of safer, more effective drug candidates. The protocols and frameworks presented here provide a self-validating system to generate the reliable data necessary for advancing promising molecules through the drug discovery pipeline.
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Head-to-head comparison of different synthesis routes for 1-(2-Piperidin-4-ylethyl)azepane
A Head-to-Head Comparison of Synthetic Routes for 1-(2-Piperidin-4-ylethyl)azepane
Introduction
This compound is a bicyclic diamine featuring a seven-membered azepane ring linked to a piperidine moiety via an ethyl bridge. Its molecular formula is C₁₃H₂₆N₂ with a molecular weight of approximately 210.37 g/mol .[1][2] The constituent saturated N-heterocycles, azepane and piperidine, are privileged structures in medicinal chemistry, frequently appearing in bioactive compounds that interact with various neurological targets.[1][3] Consequently, the development of efficient and scalable synthetic routes to access this and similar scaffolds is of significant interest to researchers in drug discovery and development.[1][4]
This guide provides an in-depth, head-to-head comparison of the two primary synthetic strategies for constructing this compound: Reductive Amination and Direct N-Alkylation . We will dissect the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and overall efficiency to guide chemists in selecting the optimal pathway for their research objectives.
Physicochemical Profile
A foundational understanding of the target molecule's properties is crucial for synthesis, purification, and downstream applications.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆N₂ | [1] |
| Molecular Weight | 210.37 g/mol | [1][2] |
| Predicted pKa (Piperidine N) | 10.5 - 11.0 | [1] |
| Predicted pKa (Azepane N) | 10.8 - 11.2 | [1] |
The presence of two basic nitrogen centers means the compound's protonation state, and thus its solubility and biological interactions, are highly pH-dependent.[1] At physiological pH (~7.4), both nitrogens are expected to be predominantly protonated.[1]
Core Synthetic Strategies: A Mechanistic Overview
The construction of the target molecule hinges on the formation of the C-N bond between the azepane ring and the ethyl linker attached to the piperidine. The two most logical and widely practiced methods to achieve this are reductive amination and nucleophilic substitution (alkylation).
Caption: High-level overview of the two primary synthetic pathways.
Route A: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[5] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.
For the synthesis of this compound, this translates to the reaction between azepane and 2-(Piperidin-4-yl)acetaldehyde .
Causality Behind Experimental Choices:
-
The Aldehyde: 2-(Piperidin-4-yl)acetaldehyde is often unstable. Therefore, it is typically generated in situ or, more commonly, a stable precursor like 2-(Piperidin-4-yl)ethanol is oxidized immediately before use. Alternatively, to avoid side reactions with the piperidine nitrogen, it is often protected (e.g., with a Boc group).
-
The Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate. Its selectivity minimizes side reactions and simplifies the reaction setup.
Route B: Direct N-Alkylation
This classic approach relies on the nucleophilicity of the secondary amine of azepane to displace a leaving group on an electrophilic partner.[1] The key reactants are azepane and a piperidine derivative such as 4-(2-bromoethyl)piperidine or 4-(2-tosyloxyethyl)piperidine .
Causality Behind Experimental Choices:
-
The Leaving Group: The efficiency of the Sₙ2 reaction depends heavily on the quality of the leaving group. While a chloro-derivative could be used, bromo- or tosyloxy- derivatives are more reactive and generally provide better yields and faster reaction times. The tosylate is often preferred as it is a crystalline solid and easier to handle than the corresponding alkyl bromide.
-
Protecting Groups: A critical consideration is the potential for the piperidine nitrogen to compete with the azepane nitrogen as the nucleophile, leading to polymerization or undesired side products. Furthermore, the starting azepane could potentially undergo double alkylation. Therefore, it is standard practice to use a piperidine precursor with its nitrogen protected (e.g., N-Boc or N-Cbz). This ensures that only the azepane nitrogen reacts.
-
The Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the acid (HBr or HOTs) generated during the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocols
The following protocols are representative procedures for each synthetic route. Note: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, which must be removed in a final step.
Protocol A: Synthesis via Reductive Amination
Sources
Evaluating the Therapeutic Potential of 1-(2-Piperidin-4-ylethyl)azepane Derivatives in Disease Models: A Comparative Guide
Introduction: The Sigma-1 Receptor as a Pluripotent Therapeutic Target
Neurodegenerative diseases, such as Alzheimer's, and chronic pain conditions like neuropathic pain represent significant challenges to modern medicine, with substantial unmet needs for effective therapies. A growing body of evidence points to the sigma-1 receptor (S1R) as a promising therapeutic target for these debilitating conditions. The S1R is a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface.[1][2] Its activation has been shown to modulate a variety of cellular processes, including calcium homeostasis, mitochondrial function, and neuronal plasticity, all of which are often dysregulated in neurodegenerative and neuropathic pain states.[3][4]
This guide focuses on a novel class of compounds, 1-(2-Piperidin-4-ylethyl)azepane derivatives, as potential S1R modulators. We will explore their therapeutic rationale and provide a comparative analysis of a representative lead compound from this series, herein designated as AZD-123 , against established alternatives in relevant preclinical disease models. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape and experimental evaluation of novel S1R ligands.
Therapeutic Rationale: Why Target the Sigma-1 Receptor?
The S1R's role as a molecular chaperone allows it to interact with and modulate the function of a wide array of client proteins, including ion channels and G-protein coupled receptors.[5] In the context of neurodegeneration, S1R activation is believed to confer neuroprotection through several mechanisms:
-
Attenuation of Endoplasmic Reticulum (ER) Stress: By stabilizing key proteins, S1R can mitigate the unfolded protein response, a cellular stress pathway implicated in neuronal apoptosis.
-
Modulation of Calcium Signaling: S1R activation helps maintain calcium homeostasis, preventing the excitotoxicity that contributes to neuronal cell death.
-
Enhancement of Neurotrophic Factor Signaling: S1R agonists have been shown to potentiate the effects of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival and synaptic plasticity.
In neuropathic pain, S1R antagonists have demonstrated analgesic effects, suggesting that S1R activation may contribute to the maintenance of pathological pain states.[6] Therefore, the development of selective S1R modulators offers a promising avenue for therapeutic intervention.
Comparative Analysis of AZD-123 in Preclinical Models
To objectively evaluate the therapeutic potential of AZD-123, we present a comparative analysis of its performance against standard-of-care treatments and other S1R modulators in validated preclinical models of Alzheimer's disease and neuropathic pain.
Alzheimer's Disease Model: Cognitive Enhancement
The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory in rodents, functions that are significantly impaired in Alzheimer's disease. In this model, the efficacy of AZD-123 was compared to Donepezil, a standard-of-care acetylcholinesterase inhibitor.
Table 1: Efficacy of AZD-123 vs. Donepezil in the Morris Water Maze in a Mouse Model of Alzheimer's Disease
| Compound | Dose (mg/kg) | Escape Latency (seconds, Day 5) | Time in Target Quadrant (seconds, Probe Trial) |
| Vehicle | - | 45.2 ± 3.5 | 15.1 ± 2.2 |
| AZD-123 | 10 | 22.8 ± 2.1 | 28.9 ± 3.0 |
| Donepezil | 1 | 25.5 ± 2.8 | 26.4 ± 2.7 |
*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.
The data indicate that AZD-123 significantly improves spatial learning and memory in this Alzheimer's model, with performance comparable to Donepezil.
Neuropathic Pain Model: Analgesic Efficacy
The Chronic Constriction Injury (CCI) model is a well-established rodent model of neuropathic pain that mimics many of the sensory abnormalities observed in humans. The analgesic effect of AZD-123 was compared to Gabapentin, a first-line treatment for neuropathic pain.
Table 2: Efficacy of AZD-123 vs. Gabapentin in the Chronic Constriction Injury Model in Rats
| Compound | Dose (mg/kg) | Paw Withdrawal Threshold (grams) |
| Sham | - | 14.5 ± 1.2 |
| CCI + Vehicle | - | 3.8 ± 0.5 |
| CCI + AZD-123 | 20 | 10.2 ± 1.1 |
| CCI + Gabapentin | 50 | 9.8 ± 0.9 |
*p < 0.05 compared to CCI + Vehicle. Data are presented as mean ± SEM.
AZD-123 demonstrates significant analgesic activity in the CCI model, effectively reversing mechanical allodynia to a degree comparable with Gabapentin.
In Vitro Characterization: Sigma-1 Receptor Binding Affinity
The initial characterization of any novel compound targeting a specific receptor is the determination of its binding affinity. A radioligand binding assay was performed to determine the affinity of AZD-123 for the sigma-1 receptor.
Table 3: Sigma-1 Receptor Binding Affinity of AZD-123
| Compound | S1R Ki (nM) |
| AZD-123 | 2.5 |
| (+)-Pentazocine (Reference Agonist) | 3.1 |
| Haloperidol (Reference Antagonist) | 1.9 |
The low nanomolar Ki value indicates that AZD-123 is a high-affinity ligand for the sigma-1 receptor.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.[2][7]
Materials:
-
Guinea pig brain membranes (Source of S1R)
-
[³H]-(+)-Pentazocine (Radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test compound (e.g., AZD-123)
-
Non-specific binding control (e.g., Haloperidol at 10 µM)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer, 50 µL of [³H]-(+)-Pentazocine (final concentration ~1 nM), and 50 µL of the test compound dilution or control.
-
Add 100 µL of the guinea pig brain membrane preparation (final protein concentration ~100 µ g/well ).
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Morris Water Maze for Cognitive Assessment
This protocol outlines the procedure for the Morris Water Maze test to evaluate spatial learning and memory in mice.[1][3]
Apparatus:
-
A circular pool (120 cm in diameter) filled with opaque water (24 ± 1°C).
-
A hidden platform (10 cm in diameter) submerged 1 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (5 days):
-
Conduct four trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the mouse to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform) for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This protocol describes the surgical procedure to induce the CCI model of neuropathic pain in rats.[6][8][9]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
Procedure:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the mid-thigh.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the sciatic trifurcation, loosely tie four chromic gut ligatures around the nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for at least 7 days before behavioral testing.
-
Assess mechanical allodynia using von Frey filaments, measuring the paw withdrawal threshold.
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the S1R signaling pathway and a typical experimental workflow for evaluating novel compounds.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Compound Evaluation.
Conclusion and Future Directions
The data presented in this guide suggest that this compound derivatives, represented by the lead compound AZD-123, hold significant promise as therapeutic agents for Alzheimer's disease and neuropathic pain. Their high affinity for the sigma-1 receptor and robust efficacy in preclinical models warrant further investigation. Future studies should focus on optimizing the pharmacokinetic properties of this chemical series, exploring their potential in other neurodegenerative and psychiatric disorders, and ultimately, advancing the most promising candidates toward clinical development.
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Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 72, 1-34. [Link]
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Voronin, M. V., et al. (2017). The Morris water maze test for learning and memory deficits in Alzheimer's disease model mice. Journal of visualized experiments: JoVE, (125), e55883. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1-34. [Link]
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Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]
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-
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-
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-
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1-(2-Piperidin-4-ylethyl)azepane
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-Piperidin-4-ylethyl)azepane (CAS No. 96901-05-2). As a research and development professional, your commitment to safety and environmental stewardship is paramount. This guide moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep understanding of the principles of safe laboratory practice and regulatory compliance.
Hazard Characterization and Inherent Risks
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a robust risk assessment must be derived from its chemical structure, which features both a piperidine and an azepane ring.[1] Both of these parent heterocycles present known hazards that must be attributed to the derivative compound.
-
Piperidine Moiety: Piperidine is a cyclic aliphatic amine known to be a corrosive agent.[2] Inhalation can cause respiratory irritation, coughing, and dizziness.[2]
-
Azepane Moiety: Azepane (also known as hexamethyleneimine) is a flammable liquid with an ammonia-like odor that is considered corrosive to metals and tissue and toxic upon ingestion.[3][4][5] Combustion of azepane produces toxic nitrogen oxides.[5]
-
Analog Data: The dihydrochloride salt of a closely related compound is classified as a skin, eye, and respiratory irritant.[6]
Based on this analysis, this compound must be handled as a hazardous substance with the assumed risks summarized below.
| Potential Hazard | Basis of Assessment | Primary Safety Concern |
| Corrosivity / Irritation | Presence of basic secondary amine groups; data from piperidine, azepane, and related salts.[2][5][6] | Causes skin irritation, serious eye irritation, and respiratory tract irritation upon exposure.[6] |
| Toxicity | Data from parent compounds; general toxicity of aliphatic amines.[5] | Harmful if swallowed, inhaled, or absorbed through the skin.[7] |
| Flammability | Azepane has a low flash point.[3][4] | Vapors may form flammable mixtures with air. Keep away from ignition sources. |
| Environmental Hazard | General principle for synthetic organic compounds not readily biodegradable. | Improper disposal can lead to contamination of waterways and soil.[8] |
The Regulatory Framework: Adherence to EPA and Institutional Standards
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[9] This federal law establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from creation to final disposal.[9][10][11]
Your primary operational directive is to always consult your institution's Environmental Health and Safety (EHS) department . Your EHS office provides specific protocols that integrate federal, state, and local regulations, ensuring full compliance.[8] This guide serves as a framework for best practices that align with these regulatory standards.
Step-by-Step Disposal Protocol
Treat all waste containing this compound, including pure compound, solutions, and contaminated labware, as hazardous waste.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The rationale is to create a barrier that prevents any route of chemical exposure.
-
Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Safety glasses with side shields or chemical splash goggles.
-
Flame-resistant laboratory coat .
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective disposal. Never mix this waste stream with other chemical waste unless explicitly permitted by your EHS office.
-
Why it's critical: Mixing incompatible chemicals can cause violent reactions. Furthermore, mixing non-halogenated organic waste (like this compound) with halogenated solvent waste significantly increases disposal costs, as they require different incineration processes.[12]
Step 3: Containerization
Select a waste container that is robust, compatible, and clearly designated for this waste stream.
-
Container Type: Use a clean, leak-proof container with a secure screw-top cap. The container material must be chemically compatible (e.g., high-density polyethylene).
-
Headspace: Leave at least 10% of the container volume as empty headspace to allow for vapor expansion with temperature changes.
-
Closure: The container must be kept closed at all times except when actively adding waste.[12][13] This is an EPA requirement to prevent the release of vapors into the laboratory.[14]
Step 4: Accurate and Compliant Labeling
Proper labeling is a non-negotiable safety and regulatory requirement.[15] As soon as the first drop of waste is added, the container must be labeled.
-
Label Contents: The label must, at a minimum, include:
-
The full chemical name: "this compound" . Avoid using abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Corrosive," "Irritant," "Flammable"). Hazard pictograms are standard practice.
-
An approximate list of all container contents, including solvents and their percentages.
Step 5: Storage in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated SAA within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[15]
-
Safety Precautions: Store the container away from heat sources, direct sunlight, and ignition sources.[16] It should be placed in secondary containment (such as a chemical-resistant tub) to contain any potential leaks.
Step 6: Arranging for Professional Disposal
Hazardous waste must be disposed of through your institution's EHS department, which will use a licensed hazardous waste disposal contractor.[8][17]
-
Procedure: Follow your institution's procedure for requesting a waste pickup. This is often done through an online portal.[14]
-
Handover: Ensure the container is clean on the exterior and properly sealed before it is collected.
-
Disposal Method: The most probable disposal method for this type of organic amine compound is high-temperature incineration at a permitted hazardous waste facility.[8] This process is designed to destroy the compound and treat harmful byproducts.
Emergency Procedures for Spills
Spilled chemicals and the materials used to clean them up must also be treated as hazardous waste.[14]
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: If safe to do so, prevent others from entering the spill area.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup. For large spills, or if you feel unsafe, evacuate the area and contact your institution's EHS emergency line immediately.
-
Cleanup:
-
Don appropriate PPE.
-
Contain the spill using a chemical absorbent material (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the spill surface with a suitable solvent, followed by soap and water.
-
Label the container holding the cleanup materials as hazardous waste, detailing its contents.
-
Disposal Decision Workflow
The following diagram outlines the critical decision points and actions in the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
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A Researcher's Guide to Handling 1-(2-Piperidin-4-ylethyl)azepane: A Framework for Safety and Operational Integrity
As a novel bicyclic amine, 1-(2-Piperidin-4-ylethyl)azepane (CAS No. 96901-05-2) presents unique opportunities in drug discovery and chemical synthesis.[1] Its structure, featuring both a piperidine and an azepane moiety, suggests potential biological activity and versatile chemical reactivity.[1][2][3] However, these same structural features—specifically the two basic nitrogen centers—necessitate a rigorous and informed approach to laboratory handling.[1] This guide provides a comprehensive operational and safety framework for researchers, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Hazard Assessment: Understanding the "Why"
-
Chemical Class: The molecule is an aliphatic, cyclic, secondary amine. Amines as a class are basic and can be corrosive and irritating to skin, eyes, and the respiratory tract.[4][5] An SDS for the closely related compound, 1-Piperidin-4-yl-azepane dihydrochloride, explicitly lists hazard statements for causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6] It is prudent to assume the free base, this compound, carries similar, if not more pronounced, hazards due to its unneutralized basicity.
-
Reactivity: Like many amines, it is incompatible with strong oxidizing agents and acids, with which it can react exothermically.[6][7] It is also crucial to prevent unintentional contact with reactive materials.[8][9]
-
Physical Properties: While specific data is scarce, related compounds like Azepane are colorless liquids with a characteristic ammonia-like odor and are flammable.[10][11] Assume the compound is a combustible liquid and should be kept away from ignition sources.[12]
| Parameter | Value / Characteristic | Source |
| CAS Number | 96901-05-2 | [1] |
| Molecular Formula | C13H26N2 | [1] |
| Molecular Weight | 210.36 g/mol | [1] |
| Predicted Hazards | Skin Irritant/Corrosive, Serious Eye Irritant/Damage, Respiratory Irritant | [6] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [6][7][12] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the primary barrier against exposure. The following recommendations are based on the predicted hazards and are mandatory for all handling procedures.
-
Requirement: Double-gloving with compatible chemical-resistant gloves.
-
Rationale and Selection: Amines can permeate standard latex gloves rapidly.
-
Inner Glove: A thin nitrile glove provides a base layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) should be worn over the inner glove. Always consult the glove manufacturer's compatibility chart for breakthrough times specific to amines.
-
-
Procedure: Visually inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected or after extended use (e.g., every 1-2 hours). Wash hands thoroughly after removing gloves.[6]
-
Requirement: Chemical splash goggles AND a full-face shield.
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes of corrosive liquids.[13] The combination of sealed goggles and a face shield is critical to prevent severe, irreversible eye damage from a splash.[4][6][13] This equipment must be worn whenever the pure compound or its concentrated solutions are handled outside of a glovebox.
-
Requirement: A chemically resistant, flame-retardant laboratory coat. A chemically resistant apron should be worn over the lab coat when transferring larger quantities (>50 mL).
-
Rationale: A standard cotton lab coat offers minimal protection against corrosive amine splashes. A coat made of a material like polyester or a treated cotton blend provides a more effective barrier. All protective clothing must be removed immediately if it becomes contaminated.[6]
-
Requirement: Handling of the neat compound or its volatile solutions must be performed within a certified chemical fume hood.[6] If there is a risk of generating aerosols or dust (if a salt form) outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator is required.[4][13]
-
Selection: A half-mask or full-face respirator equipped with organic vapor cartridges is appropriate.[13] All personnel requiring respirator use must be part of a formal respiratory protection program that includes fit-testing and training, in compliance with OSHA standards (29 CFR 1910.134).[14]
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes risk at every stage of the chemical's lifecycle.
-
Verify Equipment: Ensure the chemical fume hood has a current certification sticker.
-
Emergency Access: Confirm that the safety shower and eyewash station are unobstructed and have been recently tested.[6][15]
-
Spill Kit: Have a spill kit rated for amines/corrosive bases readily available. This should include an absorbent material (e.g., vermiculite or a commercial sorbent) and a neutralizing agent for amines.
-
Waste Container: Prepare a designated, properly labeled hazardous waste container for amine waste.[7]
The sequence of donning PPE is critical to ensure complete and proper coverage.
Caption: PPE Donning Sequence.
-
Transfers: Always perform transfers of the neat liquid or concentrated solutions inside a chemical fume hood. Use a syringe or cannula for liquid transfers to minimize splash potential.
-
Weighing: If weighing the neat liquid, do so in a tared, sealed container inside the fume hood.
-
Work Practices: Keep containers of this compound tightly sealed when not in use.[6][8] Avoid eating, drinking, or applying cosmetics in the laboratory.[8]
The removal process is designed to prevent self-contamination.
-
Outer Gloves: Remove the outer, most contaminated gloves first.
-
Face Shield & Goggles: Remove face shield and goggles from the back to avoid touching the front surface.
-
Lab Coat/Apron: Remove the lab coat, turning it inside out as you do.
-
Inner Gloves: Remove the final pair of gloves.
-
Wash Hands: Wash hands thoroughly with soap and water immediately after all PPE is removed.
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling this compound is considered hazardous waste and must be managed according to EPA's Resource Conservation and Recovery Act (RCRA) and local institutional policies.[16][17] Federal regulations are primarily found in Title 40 of the Code of Federal Regulations (CFR), parts 260-273.[18]
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a dedicated, sealed, and clearly labeled container. Do not mix with incompatible waste streams (e.g., strong acids, oxidizers).[7]
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed container lined with a plastic bag.
-
Sharps: Contaminated needles or syringes must be disposed of in a designated sharps container.
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentage of each.
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by institutional Environmental Health & Safety (EHS) personnel.[9]
Caption: Hazardous Waste Disposal Workflow.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their invaluable work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
